Piperidin-4-yl methanesulfonate hydrochloride
Description
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Properties
IUPAC Name |
piperidin-4-yl methanesulfonate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c1-11(8,9)10-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOUOLDAWUQSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
piperidin-4-yl methanesulfonate hydrochloride synthesis protocol
An In-Depth Technical Guide to the Synthesis of Piperidin-4-yl Methanesulfonate Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research and drug development. The piperidine moiety is a cornerstone in medicinal chemistry, and its functionalization is critical for modulating the pharmacological properties of active pharmaceutical ingredients (APIs). This document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and equip the research scientist with the insights needed for successful and safe execution.
Strategic Overview: The Chemistry of Mesylation
The conversion of a hydroxyl group into a methanesulfonate (mesylate) is a fundamental transformation in organic synthesis. The strategic value of this reaction lies in converting a poor leaving group (hydroxyl, -OH) into an excellent one (-OMs). This transformation paves the way for subsequent nucleophilic substitution or elimination reactions, making the mesylate a versatile synthetic intermediate.
The core of the synthesis is the reaction between an alcohol (4-hydroxypiperidine) and methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen onto the electrophilic sulfur atom of MsCl. The base, typically a tertiary amine like triethylamine (TEA), serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product, and it deprotonates the starting material if it is supplied as a hydrochloride salt.
Caption: High-level overview of the synthesis workflow.
Safety as a Prerequisite: Handling Methanesulfonyl Chloride
Methanesulfonyl chloride (MsCl) is a highly reactive and corrosive chemical that demands rigorous safety protocols. It is a lachrymator, toxic upon inhalation or skin contact, and reacts violently with water.[1][2]
-
Personal Protective Equipment (PPE): Always handle MsCl inside a certified chemical fume hood. Wear a lab coat, nitrile or neoprene gloves, and chemical splash goggles with a face shield.[2][3]
-
Moisture Sensitivity: MsCl reacts exothermically with moisture to produce corrosive methanesulfonic acid and hydrogen chloride gas.[3] All glassware must be flame- or oven-dried prior to use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Spill & Emergency Response: For small spills, use an inert absorbent material like vermiculite for containment and disposal.[3] In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[1][4] Ensure emergency showers and eyewash stations are accessible.[3]
Detailed Synthesis Protocol
This protocol outlines the synthesis starting from 4-hydroxypiperidine hydrochloride, a common and stable commercially available precursor.
Reagents and Equipment
The following table summarizes the necessary reagents for a representative laboratory-scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount | Purity |
| 4-Hydroxypiperidine HCl | C₅H₁₂ClNO | 137.61 | 1.0 | 36.3 | 5.00 g | ≥98% |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 1.1 | 39.9 | 3.34 mL | ≥99% |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 2.5 | 90.8 | 12.7 mL | ≥99.5% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 mL | Anhydrous |
| Hydrochloric Acid (1 M) | HCl | 36.46 | - | - | 50 mL | Aqueous |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | 50 mL | Aqueous |
| Brine | NaCl | 58.44 | - | - | 50 mL | Aqueous |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | - | ~5 g | - |
Step-by-Step Experimental Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine hydrochloride (5.00 g, 36.3 mmol). Add anhydrous dichloromethane (DCM, 100 mL). Seal the flask with a septum and place it under a positive pressure of nitrogen.
-
Cooling: Immerse the flask in an ice-water bath and stir the suspension for 10-15 minutes until the internal temperature reaches 0 °C.
-
Base Addition: Using a syringe, slowly add triethylamine (12.7 mL, 90.8 mmol, 2.5 eq.) to the stirred suspension. The first equivalent deprotonates the piperidinium hydrochloride to form the free base, 4-hydroxypiperidine, which is more soluble in DCM. The mixture may become clearer. Stir for an additional 15 minutes at 0 °C.
-
Mesylation: Slowly add methanesulfonyl chloride (3.34 mL, 39.9 mmol, 1.1 eq.) dropwise via syringe over 15-20 minutes.
-
Causality Insight: This addition must be slow and controlled. The reaction is exothermic, and a rapid addition can cause a temperature spike, leading to the formation of undesired elimination byproducts.[5] Maintaining the temperature below 5 °C is critical for selectivity.
-
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 10:1 DCM:Methanol mixture. The starting material (4-hydroxypiperidine) is polar and will have a low Rf, while the product mesylate is less polar and will have a higher Rf.
-
Workup - Quenching: After the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. Slowly and carefully add 1 M HCl (50 mL) to quench the reaction and neutralize the excess triethylamine. The triethylammonium chloride salt formed is water-soluble.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Causality Insight: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent, and wash the solid with a small amount of fresh DCM.
-
Concentration: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, likely as an off-white solid or a pale oil. The product is the hydrochloride salt due to the acidic workup.
-
Purification and Characterization: For many applications, the crude product may be of sufficient purity. If further purification is required, recrystallization from a solvent system like isopropanol/ether can be employed. The final product should be characterized to confirm its identity and purity.
Product Characterization: A Self-Validating System
Confirming the structure and purity of the final product is a non-negotiable step for ensuring the trustworthiness of the synthesis.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR | Expect characteristic peaks for the methanesulfonyl group (a singlet around δ 3.0 ppm), the piperidine ring protons (multiplets in the δ 1.5-3.5 ppm range), and the proton on the carbon bearing the mesylate (a multiplet shifted downfield to ~δ 4.8-5.0 ppm compared to the starting alcohol). |
| ¹³C NMR | The carbon attached to the mesylate group will be shifted downfield. The methyl carbon of the mesyl group should appear around δ 35-40 ppm. |
| IR Spectroscopy | Look for strong, characteristic S=O stretching bands for the sulfonate group, typically appearing around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric). The C-O stretch will also be present. |
| Mass Spectrometry | Analysis by ESI-MS should show the [M+H]⁺ ion for the free base of the product (C₆H₁₃NO₃S), corresponding to an m/z of approximately 180.06. |
Troubleshooting Common Issues
-
Low Yield: Often caused by incomplete reaction or loss during workup. Ensure the reaction has gone to completion via TLC before quenching. Inefficient extraction can also be a factor; perform back-extractions of the aqueous layers if necessary.
-
Presence of Elimination Byproduct: This suggests the reaction temperature was too high. Ensure strict temperature control during the addition of MsCl. Using a more sterically hindered base could also be considered, but TEA is generally sufficient.[5]
-
Product is an Oil Instead of a Solid: This may indicate the presence of residual solvent or impurities. Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization. Ensure the product is fully protonated to its hydrochloride salt, as the free base may have a lower melting point.
References
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET.
- AA Blocks. (2025). Safety Data Sheet - Methanesulfonyl Chloride-d3,13C.
- NOAA. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals.
- Pons, J.F., et al. (2017). Discussion on mesylation of a secondary alcohol. ResearchGate.
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Google Patents. (n.d.). Process for the preparation of piperidine derivatives.
- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Biosynth. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine hydrochloride 98%.
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The Synthesis of Piperidin-4-yl Methanesulfonate Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of piperidin-4-yl methanesulfonate hydrochloride, a crucial building block in contemporary drug discovery and development. The piperidine moiety is a privileged scaffold in medicinal chemistry, and its functionalization is a key aspect of molecular design.[1][2] This document offers a detailed, field-proven protocol for the preparation of this compound, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations. We will delve into a robust, two-step synthetic pathway involving the strategic use of a protecting group, followed by mesylation and in-situ hydrochloride salt formation. This guide is tailored for researchers, scientists, and drug development professionals, providing them with the necessary knowledge to confidently synthesize and utilize this important intermediate.
Introduction: The Significance of this compound in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds, contributing to their efficacy against a wide range of diseases, including cancer and central nervous system disorders.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive component for modulating physicochemical properties and target engagement.[1] Specifically, 4-substituted piperidines are versatile intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[3][4]
Piperidin-4-yl methanesulfonate, in its hydrochloride salt form, serves as a highly valuable synthon. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions at the 4-position of the piperidine ring. This allows for the facile introduction of a wide variety of functional groups, making it a cornerstone for building molecular diversity in drug discovery programs.[5] The hydrochloride salt form enhances the compound's stability and handling characteristics.
This guide will provide a comprehensive and practical approach to the synthesis of this key intermediate, starting from readily available 4-hydroxypiperidine.
Strategic Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process that prioritizes selectivity and yield. The core of this strategy lies in the temporary protection of the nucleophilic piperidine nitrogen, followed by the activation of the hydroxyl group via mesylation, and concluding with the deprotection and formation of the hydrochloride salt.
Figure 1: Overall synthetic pathway for this compound.
Step 1: Protection of the Piperidine Nitrogen
The secondary amine of 4-hydroxypiperidine is a potent nucleophile and would readily react with methanesulfonyl chloride, leading to undesired N-sulfonylation. To ensure that the reaction occurs exclusively at the hydroxyl group, the piperidine nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the subsequent mesylation step and its facile removal under acidic conditions.[6]
Reaction:
4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base such as sodium bicarbonate to yield N-Boc-4-hydroxypiperidine.[6]
Step 2: Mesylation and Deprotection/Salt Formation
With the nitrogen protected, the hydroxyl group of N-Boc-4-hydroxypiperidine can be selectively activated. Mesylation, the reaction with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base like triethylamine (TEA), converts the poorly leaving hydroxyl group into a highly effective mesylate leaving group.[7][8]
Following the mesylation, the Boc protecting group is removed under acidic conditions. The introduction of hydrochloric acid not only cleaves the Boc group but also protonates the piperidine nitrogen, directly yielding the desired this compound salt.
Detailed Experimental Protocols
Materials and Instrumentation
| Material/Instrument | Specification |
| 4-Hydroxypiperidine | ≥98% purity |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% purity |
| Methanesulfonyl chloride (MsCl) | ≥99.5% purity |
| Triethylamine (TEA) | ≥99.5%, distilled |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Hydrochloric acid | 4 M solution in 1,4-dioxane or diethyl ether |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Magnesium sulfate (MgSO₄) | Anhydrous |
| Magnetic stirrer with hotplate | |
| Standard laboratory glassware | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Nuclear Magnetic Resonance (NMR) Spectrometer | 400 MHz or higher |
| Infrared (IR) Spectrometer |
Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine
-
To a stirred solution of 4-hydroxypiperidine (10.0 g, 98.9 mmol) in a mixture of dichloromethane (100 mL) and water (100 mL), add sodium bicarbonate (12.5 g, 148.4 mmol).
-
To this biphasic mixture, add a solution of di-tert-butyl dicarbonate (22.7 g, 103.8 mmol) in dichloromethane (50 mL) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.[6]
-
Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes) until the starting material is consumed.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-hydroxypiperidine as a white solid.
| Parameter | Value |
| Typical Yield | 90-95% |
| Appearance | White crystalline solid |
| Purity (by NMR) | >98% |
Protocol 2: Synthesis of this compound
Figure 2: Experimental workflow for the synthesis of this compound.
-
Dissolve N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous dichloromethane (150 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (10.4 mL, 74.5 mmol) to the cooled solution.
-
Slowly add methanesulfonyl chloride (4.6 mL, 59.6 mmol) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes) for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of water (50 mL).
-
Separate the organic layer, wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperidin-4-yl methanesulfonate as an oil or waxy solid.
-
Dissolve the crude intermediate in a minimal amount of dichloromethane or diethyl ether (approximately 50 mL).
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane or diethyl ether (25 mL, 100 mmol) dropwise with stirring.
-
A precipitate will form. Continue stirring for 1-2 hours at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
| Parameter | Value |
| Typical Yield | 85-90% (over two steps) |
| Appearance | White to off-white solid |
| Purity (by NMR) | >97% |
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, D₂O): δ 4.90-4.80 (m, 1H), 3.50-3.35 (m, 2H), 3.25-3.10 (m, 2H), 3.10 (s, 3H), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H).
-
¹³C NMR (101 MHz, D₂O): δ 78.5, 45.0, 40.0, 38.0, 30.0.
-
IR (KBr, cm⁻¹): 3000-2800 (N-H stretch), 1350 (S=O asymmetric stretch), 1170 (S=O symmetric stretch).
-
Mass Spectrometry (ESI+): m/z = 180.1 [M+H]⁺ (for the free base).
Safety and Handling
-
4-Hydroxypiperidine: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanesulfonyl chloride: Highly corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.
-
Triethylamine: Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled. Use in a well-ventilated area.
-
Dichloromethane: Suspected carcinogen. Use in a fume hood.
-
Hydrochloric acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13][14]
Conclusion
The synthetic protocol detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic use of a Boc protecting group ensures high selectivity for the desired O-mesylation. This key intermediate is a valuable tool for medicinal chemists, enabling the efficient synthesis of diverse libraries of 4-substituted piperidine derivatives for drug discovery and development programs. The self-validating nature of this protocol, with clear checkpoints and characterization data, ensures a high degree of confidence in the final product.
References
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An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). Asian Journal of Chemistry. [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. (2018).
-
Banks, C. H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). (2017). ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]
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Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. (n.d.). Carl ROTH. [Link]
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Piperidin-4-one: the potential pharmacophore. (2011). Mini-Reviews in Medicinal Chemistry. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). Molecules. [Link]
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Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,). (n.d.). Collection of Czechoslovak Chemical Communications. [Link]
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Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (2019).
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Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2018). Magnetic Resonance in Chemistry. [Link]
- Process for the preparation of piperidine derivatives. (2005).
-
Alcohol to Mesylate - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
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Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2022). Molecules. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2022). Inorganic and Nano-Metal Chemistry. [Link]
-
Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). (2013). Human Metabolome Database. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). ResearchGate. [Link]
- Preparation of piperidine derivatives. (1996).
-
Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). European Journal of Medicinal Chemistry. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Pharmaceuticals. [Link]
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- 3. researchgate.net [researchgate.net]
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An In-Depth Technical Guide to Piperidin-4-yl Methanesulfonate Hydrochloride: Properties, Synthesis, and Applications
Introduction
Piperidin-4-yl methanesulfonate hydrochloride is a pivotal chemical intermediate, valued for its role as a versatile building block in organic synthesis and medicinal chemistry. The molecule incorporates a piperidine ring, a ubiquitous and highly privileged scaffold in pharmaceuticals, and a methanesulfonate (mesylate) group, an excellent leaving group for nucleophilic substitution reactions.[1][2] This combination makes it an ideal precursor for introducing the piperidin-4-yl moiety into a wide array of complex molecules, particularly in the development of novel therapeutic agents targeting the central nervous system, among other areas.[2][3]
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the core chemical properties, offers a detailed, field-tested protocol for its synthesis and purification, explores its reactivity, and discusses its applications in modern drug discovery.
Section 1: Core Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for its effective use in the laboratory. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
| Property | Value | Source |
| IUPAC Name | piperidin-4-yl methanesulfonate;hydrochloride | |
| CAS Number | 1443980-05-9 | [4] |
| Molecular Formula | C₆H₁₄ClNO₃S | [4] |
| Molecular Weight | 215.69 g/mol | [4] |
| Physical Form | Expected to be a solid or powder | |
| Storage | Store in a cool, dry place, under an inert atmosphere | [5] |
Note: Data is for the specified compound. General properties are inferred from structurally similar compounds where direct data is unavailable.
Section 2: Spectroscopic Profile for Structural Verification
Accurate structural confirmation is paramount. The following is an expert analysis of the expected spectroscopic data for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the piperidine ring protons, which will likely appear as complex multiplets in the 1.5-3.5 ppm range. The proton on the carbon bearing the mesylate group (H-4) would appear further downfield, likely around 4.5-5.0 ppm, due to the deshielding effect of the oxygen atom. The methyl protons of the methanesulfonate group will present as a sharp singlet, typically around 3.0 ppm.[6] The N-H protons of the piperidinium hydrochloride may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the methyl carbon of the mesylate group around 35-40 ppm. The carbons of the piperidine ring will appear in the aliphatic region (approx. 30-50 ppm), with the carbon attached to the oxygen (C-4) being the most downfield in this group, likely in the 70-80 ppm range.
-
Mass Spectrometry (MS): In ESI+ mode, the parent ion of the free base [M+H]⁺ would be expected at m/z 180.07. Fragmentation patterns would likely involve the loss of the methanesulfonate group.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected. Strong, characteristic S=O stretching bands for the sulfonate ester will appear around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric). A C-O stretch will be visible around 1000-1100 cm⁻¹. Broad N-H stretching bands, characteristic of the ammonium salt, are expected in the 2500-3000 cm⁻¹ region.
Section 3: Synthesis and Purification Protocol
The synthesis of this compound is a standard transformation that involves the mesylation of a protected 4-hydroxypiperidine, followed by deprotection and salt formation. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the piperidine nitrogen is crucial. This prevents the secondary amine from competing with the hydroxyl group in the reaction with methanesulfonyl chloride.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
-
System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add N-Boc-4-hydroxypiperidine (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Cool the solution to 0 °C using an ice-water bath. Add triethylamine (TEA, 1.2 eq) to the solution. The TEA acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the piperidine nitrogen.
-
Mesylation: Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise to the cooled solution via the dropping funnel over 20-30 minutes. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected mesylate, which can be used in the next step without further purification or purified by flash chromatography if necessary.[7]
Part 2: Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the crude N-Boc-piperidin-4-yl methanesulfonate from the previous step in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Acidification: To this solution, add a solution of HCl in dioxane (e.g., 4 M, 2-3 eq) dropwise while stirring at room temperature. The Boc group is acid-labile and will be cleaved, releasing CO₂ and isobutylene.
-
Precipitation and Isolation: The hydrochloride salt of the product is typically insoluble in the reaction solvent and will precipitate out of the solution. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethyl acetate or diethyl ether to remove any non-polar impurities. Dry the white solid under vacuum to yield the final product, this compound. The purity can be assessed by NMR and LC-MS.
Section 4: Reactivity and Synthetic Utility
The synthetic power of this compound stems from the methanesulfonate group, which is an exceptional leaving group in nucleophilic substitution (Sₙ2) reactions.[8] This allows for the facile introduction of the piperidin-4-yl scaffold onto a target molecule.
Key Reactions
-
Nucleophilic Substitution: The primary application involves reacting the compound with a nucleophile (e.g., amines, thiols, alcohols, carbanions). The nucleophile attacks the carbon at the 4-position of the piperidine ring, displacing the mesylate group. This reaction must be carried out in the presence of a base to deprotonate the piperidinium hydrochloride to the reactive free secondary amine.
-
N-Functionalization: The secondary amine of the piperidine ring is itself a nucleophile and can be functionalized via alkylation, acylation, or reductive amination after the initial substitution reaction, allowing for further diversification of the molecular structure.
Illustrative Reaction Diagram
Caption: General reactivity of piperidin-4-yl methanesulfonate in Sₙ2 reactions.
Section 5: Applications in Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, found in numerous approved drugs.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for orienting functional groups to interact with biological targets.[2]
-
CNS Agents: The piperidine ring is a common feature in drugs targeting central nervous system receptors, including opioids, dopamine, and serotonin receptors.[3][9]
-
Versatile Intermediate: this compound is an invaluable tool for creating libraries of compounds for high-throughput screening. Its straightforward reactivity allows for the rapid synthesis of diverse 4-substituted piperidines, accelerating the hit-to-lead optimization process in drug discovery programs.[10] The piperidin-4-one scaffold, from which this compound is derived, is itself a versatile starting point for many pharmacologically active molecules.[11][12]
Section 6: Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[5]
Conclusion
This compound is a high-value synthetic intermediate that provides a reliable and efficient means of incorporating the functionally critical piperidin-4-yl group into target molecules. Its predictable reactivity, coupled with the pharmacological importance of the piperidine scaffold, ensures its continued relevance in the fields of organic synthesis and pharmaceutical research. This guide provides the foundational knowledge required for its safe and effective application in the laboratory.
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(piperidin-4-yl)methanesulfonamide hydrochloride | CAS 1251925-40-2. AMERICAN ELEMENTS®. Available at: [Link]
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N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride. Lead Sciences. Available at: [Link]
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Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
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An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Available at: [Link]
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How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). ResearchGate. Available at: [Link]
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Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer. ResearchGate. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Characterization of Piperidin-4-yl Methanesulfonate Hydrochloride Solubility
Abstract
Introduction: The Criticality of Solubility in Drug Development
The journey of a new chemical entity (NCE) from laboratory bench to patient bedside is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is a cornerstone parameter.[3][4] A compound must be in solution to be absorbed, exert its pharmacological effect, and be reliably studied in a host of in vitro and in vivo assays.[2][3] Poor solubility can lead to a cascade of development-hindering issues, including:
-
Compromised Bioavailability: Insufficient dissolution in the gastrointestinal tract is a primary cause of low and erratic oral bioavailability.[2][3]
-
Inaccurate Assay Results: Precipitation of the compound in in vitro assays can lead to unpredictable and unreliable biological data.[5][6]
-
Formulation and Manufacturing Hurdles: Developing a viable dosage form for a poorly soluble compound can be technically complex and costly.[7]
Given that piperidin-4-yl methanesulfonate hydrochloride is a hydrochloride salt of a basic compound, its solubility is expected to be highly dependent on pH. Understanding this relationship is key to predicting its behavior in physiological environments. This guide will equip researchers with the necessary protocols to generate this crucial data package.
Theoretical Framework: Understanding the Nuances of Solubility
It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic. The choice of which to measure depends on the stage of drug discovery and the question being asked.[8][9][10]
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium with an excess of the solid compound at a specific temperature and pressure.[9][11] This value is independent of time and methodology, representing a fundamental physicochemical constant for the compound in a given medium.
-
Relevance: This is the most critical value for late-stage lead optimization and preformulation, as it dictates the maximum achievable concentration in a formulation and influences dissolution rates.[5][12]
-
Methodology: The "gold standard" for its determination is the Shake-Flask Method .[11][13] This involves agitating an excess of the solid compound in the solvent for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5][6]
Kinetic Solubility: A High-Throughput Surrogate
Kinetic solubility, often referred to as apparent solubility, is a high-throughput measurement used in the early stages of drug discovery for rapid screening of large numbers of compounds.[14][15] It measures the concentration at which a compound precipitates out of solution when a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) is rapidly diluted into an aqueous buffer.[5][6]
-
Relevance: Useful for initial ranking and prioritization of compounds, flagging potential solubility liabilities early.[6][10] It helps ensure the quality of data from primary biological screens by identifying compounds that may precipitate in assay buffers.[14]
-
Caveat: Because the rapid dilution can create a supersaturated, thermodynamically unstable solution, kinetic solubility values are often higher than the true thermodynamic solubility.[8][9] They are highly dependent on the specific protocol parameters (e.g., DMSO concentration, incubation time).[15][16]
Factors Influencing the Solubility of a Hydrochloride Salt
For an ionizable compound like this compound, several factors critically affect its aqueous solubility:
-
pH: As a salt of a weak base, its solubility will be significantly higher at acidic pH values where the piperidine nitrogen is protonated. As the pH increases towards and above the pKa of the conjugate acid, the un-ionized free base will form, which is typically much less soluble, leading to precipitation.[17]
-
Common Ion Effect: In solutions containing chloride ions (e.g., hydrochloric acid solutions or certain buffers), the solubility of the hydrochloride salt can be suppressed due to the common ion effect, which shifts the dissolution equilibrium.[18][19]
-
Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.[20] Most compounds exhibit increased solubility at higher temperatures.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous material can have different lattice energies and, consequently, different solubilities.[8] The most stable polymorph will have the lowest solubility.
Experimental Protocols for Solubility Determination
The following protocols are designed to be self-validating systems, providing accurate and reproducible data when followed diligently.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
This method determines the equilibrium solubility and is considered the definitive measurement.[11][13]
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) into a series of clear glass vials.
-
Causality: Using an excess of solid ensures that the final solution is saturated and in equilibrium with the solid phase, a prerequisite for thermodynamic solubility measurement.[13]
-
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer. Recommended buffers include:
-
Simulated Gastric Fluid (SGF, pH ~1.2)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Additional buffers at pH 4.5 and 6.8 to construct a pH-solubility profile.
-
-
Equilibration: Seal the vials securely and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for 24-48 hours.
-
Causality: Extended agitation is required to overcome the activation energy barrier for dissolution and ensure the system reaches true thermodynamic equilibrium.[5][6] A 24-hour time point is standard, with a 48-hour sample taken to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).
-
-
Sample Separation: After equilibration, allow the vials to stand for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove all particulate matter.
-
Causality: Filtration is a critical step. Failure to remove all undissolved solid will lead to a gross overestimation of solubility. The filter material should be chosen for low compound binding.
-
-
Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method. Analyze the concentration using a validated HPLC-UV or LC-MS method (see Section 4).
Diagram 1: Thermodynamic Solubility Workflow
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Protocol 2: High-Throughput Kinetic Solubility
This protocol provides a rapid assessment of apparent solubility and is ideal for early-stage screening.[14][21]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 or 20 mM) in 100% DMSO.
-
Causality: DMSO is used as a universal solvent to ensure the compound is fully dissolved before its introduction to the aqueous buffer.[5]
-
-
Plate Setup: In a 96-well plate (the "DMSO plate"), perform a serial dilution of the stock solution.
-
Dilution into Buffer: Using a liquid handler or multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4).
-
Causality: This 1:100 dilution results in a final DMSO concentration of 1%, which is generally well-tolerated by many analytical and biological systems. The rapid change in solvent polarity induces precipitation for compounds with low aqueous solubility.
-
-
Equilibration: Shake the plate at room temperature for 1.5 to 2 hours.[21]
-
Causality: This short incubation allows for the kinetics of precipitation to occur. Unlike the thermodynamic method, the goal is not to reach equilibrium.
-
-
Analysis (Choose one):
-
Nephelometry (Turbidimetric): Measure the turbidity (light scattering) of each well using a plate reader. The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[5][21]
-
Direct UV/LC-MS: Use a 96-well filtration plate to separate the precipitated solid. Analyze the concentration of the compound remaining in the clear filtrate via HPLC-UV or LC-MS.[5][6]
-
Diagram 2: Kinetic Solubility Workflow
Caption: High-throughput workflow for determining kinetic solubility.
Analytical Quantification Methodologies
Accurate quantification of the dissolved compound is essential. The two most common and reliable methods are HPLC-UV and LC-MS.
-
HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet detection is a robust and widely used technique.[16][22] It is suitable if the compound possesses a UV chromophore and is pure. A calibration curve must be generated using standards of known concentration to quantify the samples.
-
LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry offers superior sensitivity and selectivity.[] It is the method of choice for samples that are impure, have a weak UV chromophore, or are at very low concentrations.[5][24] The mass spectrometer's ability to selectively monitor for the parent and fragment ions of the target compound provides unambiguous identification and quantification.
Data Presentation and Interpretation
All experimentally determined solubility data should be meticulously recorded. A structured table is the most effective way to present the results for easy comparison and interpretation.
| Solvent/Buffer System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |
| SGF (Simulated Gastric Fluid) | 1.2 | 37 | Thermodynamic | e.g., No precipitation | ||
| Acetate Buffer | 4.5 | 37 | Thermodynamic | |||
| Phosphate Buffer | 6.8 | 37 | Thermodynamic | e.g., Fine precipitate | ||
| PBS | 7.4 | 37 | Thermodynamic | e.g., Heavy precipitate | ||
| PBS | 7.4 | 25 | Kinetic |
Note: The molecular weight of this compound is required to convert between µg/mL and µM.
Conclusion
While direct solubility data for this compound may not be in the public domain, this guide provides the theoretical foundation and practical, step-by-step protocols for its rigorous determination. By employing the gold-standard shake-flask method for thermodynamic solubility and a high-throughput kinetic assay for early-stage assessment, researchers can generate a comprehensive data package. This information is indispensable for making informed decisions in lead optimization, guiding formulation development, and ultimately increasing the probability of developing a successful therapeutic agent.
References
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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Drug Discovery News. (n.d.). Substance solubility. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]
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IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. [Link]
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ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
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Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]
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Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]
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Springer. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]
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PCBIS. (n.d.). Thermodynamic solubility. [Link]
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Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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RJPDFT. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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PubMed. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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PubMed. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]
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MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
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Quora. (2017). What affects the solubility of salt? Why are there soluble and insoluble salts?. [Link]
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Scribd. (n.d.). A High Throughput Solubility Assay For Drug Discovery. [Link]
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Helda. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]
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ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. [Link]
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ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]
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PubMed. (2021). LC-MS/MS quantification of fat soluble vitamers - A systematic review. [Link]
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piperidin-4-yl methanesulfonate hydrochloride CAS number 1443980-05-9
Analyzing Piperidine Derivatives
I'm currently focused on the chemical properties, synthesis, and applications of piperidin-4-yl methanesulfonate hydrochloride. My next step will involve exploring its potential as an intermediate or key building block in the synthesis of specific drug candidates.
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Investigating Chemical Data
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Formulating the Technical Guide
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The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Privileged" Piperidine Scaffold
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This distinction arises from its frequent appearance in a vast array of biologically active compounds and FDA-approved drugs.[3][4] The piperidine moiety's utility is rooted in its ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule. The basic nitrogen atom (pKa of the conjugate acid is ~11.22) is often crucial for target engagement through ionic interactions and for modulating properties like solubility.[2] Furthermore, its three-dimensional, conformationally flexible chair-like structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with diverse biological targets.[3] This guide will provide an in-depth exploration of the core mechanisms of action through which piperidine-based compounds exert their therapeutic effects, offering field-proven insights and detailed experimental methodologies.
Part 1: Mechanisms of Action of Piperidine-Based Compounds
The versatility of the piperidine scaffold allows for its incorporation into drugs that function through a wide variety of biological mechanisms. This section will delve into the principal modes of action, providing specific examples, quantitative data, and detailed experimental protocols to elucidate these mechanisms.
Enzyme Inhibition
A significant number of piperidine-containing drugs function by inhibiting the activity of specific enzymes. The piperidine ring can play a direct role in binding to the enzyme's active site or contribute to the overall molecular conformation required for potent and selective inhibition.[1]
Mechanism of Action: Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, where there is a deficit in cholinergic function.[5][6]
Exemplary Drug: Donepezil
Donepezil, a piperidine derivative, is a centrally acting, reversible inhibitor of acetylcholinesterase.[3][7] It binds to the active site of AChE, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft.[4][6] This enhanced cholinergic activity is believed to improve cognitive function in Alzheimer's patients.[5]
Quantitative Data: Donepezil
| Compound | Target | IC50 |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity and screening for its inhibitors.[1][8][9]
Principle: The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.[1][9]
Step-by-Step Methodology: [1][10][11][12]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 7.5.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
ATCh Substrate Solution: 10 mM ATCh in deionized water (prepare fresh).
-
AChE Enzyme Solution: Prepare a stock solution of AChE (e.g., from electric eel) in Assay Buffer to a concentration of 400 Units/L.
-
Test Compound (Inhibitor) Stock Solution: Prepare a 10 mM stock solution of the piperidine-based compound in DMSO. Create serial dilutions to the desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 45 µL of the AChE enzyme solution to each well.
-
Add 45 µL of Assay Buffer to a "No Enzyme" control well.
-
Add 5 µL of the test compound dilutions to the sample wells. For the "No Inhibitor" control, add 5 µL of the solvent (e.g., 2% DMSO in Assay Buffer).
-
Incubate the plate for 15 minutes at room temperature.
-
Prepare the Reaction Mix for each well: 154 µL of Assay Buffer, 1 µL of Substrate Solution, and 0.5 µL of DTNB Solution.
-
To initiate the reaction, add 150 µL of the Reaction Mix to each well.
-
Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualization of Experimental Workflow:
Mechanism of Action: BACE1 is an aspartic protease that plays a crucial role in the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This is the initial step in the production of amyloid-β (Aβ) peptides, which accumulate to form plaques in the brains of individuals with Alzheimer's disease. Inhibiting BACE1 is a therapeutic strategy aimed at reducing Aβ production and slowing the progression of the disease.
Piperidine-Based BACE1 Inhibitors: Several piperidine-containing compounds have been developed as BACE1 inhibitors. The piperidine scaffold is often utilized to position key pharmacophoric elements for optimal interaction with the BACE1 active site.
Experimental Protocol: BACE1 FRET Assay
This assay is a common method for screening BACE1 inhibitors and is based on Fluorescence Resonance Energy Transfer (FRET).
Principle: The assay uses a synthetic peptide substrate that contains a fluorescent donor and a quencher moiety. In the intact substrate, the quencher suppresses the fluorescence of the donor. When BACE1 cleaves the peptide, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.[13][14]
Step-by-Step Methodology: [13][15][16][17]
-
Reagent Preparation:
-
Assay Buffer: 0.2 M Sodium Acetate, pH 4.5.
-
BACE1 Enzyme Solution: Dilute recombinant human BACE1 enzyme to the desired concentration (e.g., 7.5-10 ng/µL) in Assay Buffer.
-
BACE1 FRET Substrate Solution: Prepare a working solution of the FRET peptide substrate in Assay Buffer.
-
Test Compound (Inhibitor) Stock Solution: Prepare a stock solution of the piperidine-based compound in DMSO and create serial dilutions.
-
-
Assay Procedure (96-well black plate format):
-
Prepare a master mixture containing the BACE1 FRET substrate in Assay Buffer.
-
Add 70 µL of the master mixture to each well.
-
Add 10 µL of the test compound dilutions to the sample wells. For the "Positive Control" (no inhibition), add 10 µL of the solvent.
-
Pre-incubate the plate for 10 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 20 µL of the diluted BACE1 enzyme solution to each well.
-
Immediately place the plate in a fluorescence microplate reader set to kinetic mode.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 320/405 nm or 490/520 nm, depending on the substrate) every minute for 20-30 minutes.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the % inhibition and IC50 value as described for the AChE assay.
-
Visualization of BACE1 Cleavage of APP:
Mechanism of Action: DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in type 2 diabetes.[18][19]
Piperidine-Based DPP-4 Inhibitors: Several piperidine and piperazine derivatives have been developed as DPP-4 inhibitors.[20][21][22][23][24] The piperidine ring often serves as a key structural element for interaction with the S1 pocket of the DPP-4 enzyme.
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
Principle: This assay utilizes a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the substrate, releasing the highly fluorescent AMC, which can be measured at an excitation of ~360 nm and an emission of ~460 nm. The rate of fluorescence increase is proportional to DPP-4 activity.[18][25][26]
Step-by-Step Methodology: [18][26][27][28]
-
Reagent Preparation:
-
DPP-4 Assay Buffer.
-
DPP-4 Enzyme Solution: Dilute recombinant human DPP-4 enzyme in Assay Buffer.
-
DPP-4 Substrate Solution: Prepare a working solution of Gly-Pro-AMC in Assay Buffer.
-
Test Compound (Inhibitor) Stock Solution: Prepare a stock solution of the piperidine-based compound in a suitable solvent (e.g., DMSO) and create serial dilutions. Sitagliptin can be used as a positive control inhibitor.
-
-
Assay Procedure (96-well black plate format):
-
Prepare a DPP-4 Enzyme Solution mix.
-
Add 25 µL of the test inhibitor dilutions or control to the appropriate wells.
-
Add 25 µL of the DPP-4 Enzyme Solution to all wells except the blank.
-
Incubate for 10 minutes at 37°C.
-
Prepare a Substrate Solution mix.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence intensity (Ex/Em = 360/460 nm) in kinetic mode for 15-30 minutes at 37°C, protected from light.
-
Calculate the rate of reaction and determine the % inhibition and IC50 value as previously described.
-
Mechanism of Action: Soluble epoxide hydrolase is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with vasodilatory and anti-inflammatory properties. By hydrolyzing EETs to their less active diol forms, sEH reduces their beneficial effects. Inhibition of sEH increases the levels of EETs, which is a promising therapeutic strategy for hypertension and inflammation.[2][29][30]
Piperidine-Based sEH Inhibitors: A number of potent sEH inhibitors are based on a piperidine scaffold, often incorporating amide or urea functionalities.[2][31][32][33] The piperidine ring can be crucial for positioning hydrophobic groups into the active site of the enzyme.
Quantitative Data: Piperidine-Based sEH Inhibitors
| Compound | Target | IC50 | Reference |
| TPPU | human sEH | 3.7 nM | [34] |
| AR9281 | human sEH | 13.8 nM | [34] |
| GSK2256294A | human sEH | 27 pM | [34] |
| Compound 7 (chromen-2-amide derivative) | human sEH | 1.75 µM | [33] |
| Compound G1 (homopiperazine derivative) | human sEH | 0.05 nM | [29] |
Experimental Protocol: Fluorometric sEH Inhibition Assay
Principle: This assay is based on the hydrolysis of a non-fluorescent substrate by sEH to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the sEH activity.[35][36][37]
Step-by-Step Methodology: [35][36][37][38]
-
Reagent Preparation:
-
sEH Assay Buffer.
-
sEH Enzyme Solution: Use cell or tissue lysates containing sEH, or a purified recombinant sEH enzyme solution.
-
sEH Substrate Solution: Prepare a working solution of the fluorogenic substrate (e.g., Epoxy Fluor 7) in an appropriate solvent.
-
Test Compound (Inhibitor) Stock Solution: Prepare a stock solution and serial dilutions of the piperidine-based compound. A known sEH inhibitor like N-Cyclohexyl-Nʹ-dodecylurea (NCND) can be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound dilutions or controls to the appropriate wells.
-
Add the sEH enzyme source (e.g., cell lysate or purified enzyme) to the wells.
-
Bring the volume in each well to a consistent level with Assay Buffer.
-
Prepare a Substrate Mix containing the sEH substrate.
-
Initiate the reaction by adding the Substrate Mix to each well.
-
-
Measurement and Data Analysis:
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 362/460 nm) in kinetic mode at 30-second intervals for 15-30 minutes.
-
To determine specific sEH activity, subtract the activity measured in the presence of a specific sEH inhibitor from the total activity.
-
Calculate the rate of reaction and determine the % inhibition and IC50 value.
-
Receptor Modulation
Piperidine-based compounds are prominent as ligands for a variety of receptors, acting as agonists, antagonists, or inverse agonists. The piperidine nitrogen is often a key pharmacophoric feature, forming a salt bridge with an acidic residue in the receptor's binding pocket.
Mechanism of Action: Opioid receptors, primarily the µ-opioid receptor (MOR), are GPCRs that mediate the effects of endogenous and exogenous opioids. Agonism at the MOR leads to potent analgesia but also adverse effects like respiratory depression.[39] Fentanyl and its derivatives, which are potent MOR agonists, feature a central piperidine ring.[4][7] This piperidine's protonated nitrogen forms a crucial salt bridge with a conserved aspartate residue (Asp147) in the MOR binding pocket.
Exemplary Drugs: Fentanyl and Remifentanil
-
Fentanyl: A highly potent synthetic opioid agonist, 50 to 100 times more potent than morphine. Its piperidine structure is essential for its high affinity for the µ-opioid receptor.[4][7]
-
Remifentanil: An ultra-short-acting synthetic opioid agonist, also a piperidine derivative. Its primary mechanism is agonism of the µ-opioid receptor.[1][3][15][35]
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the opioid receptor by measuring its ability to displace a radiolabeled ligand.[26][27][38][39][40]
Principle: Cell membranes expressing the opioid receptor of interest (e.g., MOR) are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is measured, and the ability of the test compound to inhibit the binding of the radioligand is used to determine its binding affinity (Ki).
Step-by-Step Methodology: [30][38][39]
-
Reagent Preparation:
-
Cell Membranes: Prepare membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Test Compound: Unlabeled piperidine-based compound.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
-
Assay Procedure (96-well plate format):
-
In a final volume of 1 mL, combine:
-
hMOR cell membranes (10-20 µg of protein).
-
[³H]-DAMGO at a concentration near its Kd (e.g., 0.5 nM).
-
Varying concentrations of the test compound.
-
For total binding, add Assay Buffer instead of the test compound.
-
For non-specific binding, add 10 µM naloxone.
-
-
Incubate the plate at room temperature for 120 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Opioid Receptor Signaling:
Mechanism of Action: The histamine H1 receptor is a GPCR that mediates allergic and hypersensitivity reactions. When activated by histamine, it triggers symptoms like itching, sneezing, and rhinorrhea.[9] Second-generation antihistamines, many of which contain a piperidine moiety, act as inverse agonists at the H1 receptor. They bind to and stabilize the inactive conformation of the receptor, preventing its activation by histamine.[16][29]
Exemplary Drugs: Loratadine and Fexofenadine
-
Loratadine: A second-generation antihistamine that selectively inhibits peripheral H1 receptors.[9][18][41][42]
-
Fexofenadine: An active metabolite of terfenadine, it is also a selective peripheral H1 receptor inverse agonist that does not cross the blood-brain barrier.[31][33]
Experimental Protocol: Calcium Flux Assay for H1 Receptor Antagonism
Principle: The H1 receptor is coupled to the Gq/11 signaling pathway, which leads to an increase in intracellular calcium upon activation. This assay measures the ability of a test compound to inhibit the histamine-induced calcium flux in cells expressing the H1 receptor.[17][24][25][43]
Step-by-Step Methodology: [25][43]
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Add the test compound (antagonist) at various concentrations to the cells and incubate.
-
Place the plate in a fluorescent imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Add histamine (agonist) to stimulate the cells.
-
-
Measurement and Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
Generate dose-response curves for histamine in the presence and absence of the antagonist.
-
Determine the EC50 of histamine and the IC50 of the antagonist. The antagonist's affinity (Kb) can be calculated using the Schild equation or the Cheng-Prusoff equation.
-
Mechanism of Action: Sigma receptors (σ1 and σ2) are intracellular chaperone proteins, not classical GPCRs, but are often studied using similar ligand binding techniques. They are involved in various cellular functions and are targets for antipsychotics and other CNS drugs.[13][19][44][45] Haloperidol, a classical antipsychotic, is a well-known sigma receptor ligand with a piperidine moiety.[28][37]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
Principle: This assay is similar to the opioid receptor binding assay and is used to determine the affinity of test compounds for the sigma-1 receptor.[23][37][46]
Step-by-Step Methodology: [28][37][46]
-
Reagent Preparation:
-
Membrane Preparation: Use membranes from tissues with high expression of sigma-1 receptors, such as guinea pig liver.
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.
-
Non-specific Binding Control: Haloperidol at a high concentration (e.g., 10 µM).
-
-
Assay Procedure:
-
Conduct a competitive binding assay as described for the opioid receptor, incubating the membranes with the radioligand and varying concentrations of the test compound.
-
-
Filtration, Counting, and Data Analysis:
-
Follow the same procedures for filtration, scintillation counting, and data analysis (IC50 and Ki determination) as for the opioid receptor binding assay.
-
Mechanism of Action: The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that is crucial for synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors by the neurotransmitter glutamate can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases like Alzheimer's.[8][10]
Exemplary Drug: Memantine
Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[5][8][20] It binds to the open channel of the NMDA receptor, blocking the excessive influx of calcium ions that occurs under pathological conditions, while sparing normal synaptic transmission.[2][10] While not a classical piperidine, its adamantane structure with a primary amine mimics some of the steric and electronic properties of piperidine derivatives that also target this receptor.[14][32][47][48]
Experimental Protocol: Electrophysiology (Patch-Clamp) for NMDA Receptor Antagonists
Principle: The patch-clamp technique allows for the direct measurement of ion flow through individual ion channels in a cell membrane. It is the gold standard for characterizing the effects of channel-blocking drugs like memantine.
Step-by-Step Methodology:
-
Cell Preparation: Use cultured neurons or cells expressing NMDA receptors.
-
Patch-Clamp Recording:
-
In the whole-cell configuration, clamp the cell membrane at a negative holding potential (e.g., -70 mV).
-
Apply a solution containing NMDA and a co-agonist (glycine or D-serine) to activate the NMDA receptors and elicit an inward current.
-
Apply the test compound (e.g., memantine) along with the agonists and measure the reduction in the NMDA-evoked current.
-
-
Data Analysis:
-
Generate concentration-response curves for the antagonist's inhibition of the NMDA current to determine the IC50 value.
-
The voltage-dependency of the block can be assessed by measuring the inhibition at different holding potentials.
-
Part 2: Modulation of Signaling Pathways
Piperidine-based compounds can also exert their effects by modulating intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation. This often occurs downstream of receptor binding or enzyme inhibition.
(Further sections would be developed with specific examples, quantitative data, and protocols for assays such as Western blotting, reporter gene assays, and immunofluorescence to investigate pathways like NF-κB and PI3K/Akt.)
References
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- 11. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
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- 17. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ricerca.uniba.it [ricerca.uniba.it]
- 22. Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. innoprot.com [innoprot.com]
- 26. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. revvity.com [revvity.com]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. Update on prescription and over-the-counter histamine inverse agonists in rhinitis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Fenadin | 30 mg/5 ml | Suspension | ফেনাডিন ৩০ মি.গ্রা./৫ মি.লি. সাসপেনশন | Renata PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 32. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 33. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. drugs.com [drugs.com]
- 35. What is the mechanism of Remifentanil Hydrochloride? [synapse.patsnap.com]
- 36. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. pdf.benchchem.com [pdf.benchchem.com]
- 39. pdf.benchchem.com [pdf.benchchem.com]
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- 44. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 45. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 46. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 47. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 48. IL159393A0 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
Introduction: The Piperidine Scaffold as a "Privileged Structure" in Medicinal Chemistry
An In-Depth Technical Guide
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: The Multifaceted Biological Activities of Piperidine Derivatives: A Guide to Evaluation and Mechanism of Action
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern drug discovery.[1][2] Its prevalence in a vast number of FDA-approved pharmaceuticals and natural alkaloids has earned it the designation of a "privileged structure".[3] This status is attributed to its unique combination of properties: a stable, non-aromatic scaffold, the presence of a basic nitrogen atom that can be crucial for target interaction, and a flexible chair-like conformation that allows for precise three-dimensional orientation of substituents.[4] These features enable piperidine derivatives to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological effects.[5][6]
This guide provides a comprehensive exploration of the key biological activities of piperidine derivatives, delving into their mechanisms of action, quantitative efficacy, and the experimental protocols essential for their evaluation. The narrative is designed to bridge foundational knowledge with practical application, offering field-proven insights for professionals engaged in the synthesis and development of novel therapeutics.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Piperidine derivatives have emerged as a powerful class of anticancer agents, demonstrating efficacy against a wide spectrum of cancers including breast, prostate, lung, and colon cancer.[7] Their mechanisms are multifaceted, often involving the induction of programmed cell death (apoptosis), halting the cell cycle, and modulating critical signaling pathways that govern cancer cell proliferation and survival.[3][7][8]
Mechanistic Insights: Modulating Key Oncogenic Pathways
A significant body of research demonstrates that piperidine-based compounds exert their anticancer effects by intervening in crucial signaling cascades. Many derivatives have been shown to regulate pathways such as PI3K/Akt, NF-κB, and STAT-3, which are frequently dysregulated in cancer.[7][9] For instance, the natural alkaloid piperine, found in black pepper, can inhibit the proliferation of breast cancer cells by interfering with the phosphatidylinositol-3-kinase/Akt (PI3K/Akt) signaling pathway.[10]
Furthermore, these compounds are potent inducers of apoptosis. The mechanism often involves the activation of caspases (caspase-3, -8, -9), the release of mitochondrial cytochrome C, and the modulation of Bcl-2 family proteins, leading to an increased Bax:Bcl-2 ratio that favors cell death.[7][10]
Signaling Pathway: Piperidine Derivative-Induced Apoptosis
// Connections Piperidine -> {ROS, PI3K_Akt, NFkB} [label="Inhibits/Modulates"]; Piperidine -> Bax; Piperidine -> Bcl2; Receptor -> Caspase8; PI3K_Akt -> Pro_Survival [dir=back]; NFkB -> Pro_Survival [dir=back]; ROS -> Bax; Bax -> CytoC; Bcl2 -> CytoC [arrowhead=tee, label="Inhibits"]; CytoC -> Caspase3 [label="Activates"]; Caspase8 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; }
Caption: Piperidine derivatives induce apoptosis via intrinsic and extrinsic pathways.
Quantitative Anticancer Activity Data
The potency of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). Lower values indicate greater potency.
| Derivative/Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] | |
| Compound 17a | PC3 | Prostate | 0.81 | [3][11][12] |
| MGC803 | Gastric | 1.09 | [3][12] | |
| MCF-7 | Breast | 1.30 | [3][12] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [3][12] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [3][12] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [3][12] |
Experimental Workflow & Protocols
The evaluation of a novel piperidine derivative follows a structured discovery pipeline, from initial synthesis to in vivo testing.
Workflow: Anticancer Drug Discovery Pipeline
// Nodes Synthesis [label="Synthesis of\nPiperidine Derivatives", fillcolor="#F1F3F4"]; Characterization [label="Structural Characterization\n(NMR, MS, HPLC)", fillcolor="#F1F3F4"]; InVitro [label="In Vitro Screening\n(e.g., MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Ident [label="Hit Identification", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MoA [label="Mechanism of Action\n(Apoptosis, Cell Cycle,\nWestern Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Evaluation\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Synthesis -> Characterization; Characterization -> InVitro; InVitro -> Hit_Ident; Hit_Ident -> MoA [label="Active\nCompounds"]; Hit_Ident -> Lead_Opt [label="Inactive or\nWeak Hits", style=dashed]; MoA -> InVivo; InVivo -> Lead_Opt [label="Refinement"]; Lead_Opt -> Synthesis [style=dashed]; }
Caption: General experimental workflow for evaluating piperidine derivatives.[3]
Featured Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a robust, high-throughput method for initial cytotoxicity screening. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[13]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[13] The amount of formazan produced is quantified spectrophotometrically and correlates with cell viability.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO2. The duration is chosen to allow the compound to exert its effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.[3][12]
-
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[14] Piperidine derivatives have demonstrated significant potential, with various synthesized compounds showing potent activity against a range of pathogenic bacteria and fungi.[14][15][16][17]
Quantitative Antimicrobial Data
The effectiveness of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Piperidin-4-one Derivatives | Staphylococcus aureus | 32 - 512 | [17] |
| Bacillus subtilis | 32 - 512 | [17] | |
| Escherichia coli | 32 - 512 | [17] | |
| Candida albicans | 32 - 64 | [17] | |
| Thiosemicarbazone Derivatives | Various Bacteria | Good activity vs. Ampicillin | [14] |
| Various Fungi | Significant activity vs. Terbinafine | [14] | |
| Piperidinothiosemicarbazones | M. tuberculosis (resistant) | 4 | [18] |
Featured Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound.
-
Principle: A standardized suspension of a microorganism is challenged with serial dilutions of the piperidine derivative in a liquid growth medium. The MIC is identified as the lowest concentration of the compound at which no visible growth occurs after incubation.
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the piperidine derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve the final target inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include essential controls in each assay:
-
Positive Control: Microorganism in broth with no compound (to ensure microbial viability).
-
Negative Control: Sterile broth only (to check for contamination).
-
Standard Control: A known antibiotic (e.g., Ampicillin, Ciprofloxacin) to validate the assay.
-
-
Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the Results: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration in a well that remains clear. A colorimetric indicator (e.g., resazurin) can also be used for more objective endpoint determination.
-
Neuropharmacological Applications: Modulating the Central Nervous System
The piperidine scaffold is integral to many drugs targeting the central nervous system (CNS), including analgesics, antipsychotics, and treatments for neurodegenerative diseases.[2][11][19] Its ability to cross the blood-brain barrier and interact with various receptors and enzymes makes it a highly valuable pharmacophore in neuropharmacology.
-
Analgesic Activity: The piperidine moiety is a key component of potent opioid analgesics like morphine and fentanyl, where it interacts with μ-opioid receptors to produce pain relief.[20]
-
Antipsychotic and Antidepressant Effects: Drugs such as haloperidol and risperidone contain a piperidine ring and exert their effects by modulating dopamine and serotonin receptors.[11] Newer derivatives are being explored for their ability to inhibit the reuptake of biogenic amines.[21]
-
Neuroprotection (Anti-Alzheimer's): Piperidine derivatives are at the forefront of Alzheimer's disease therapy. Donepezil, a leading acetylcholinesterase (AChE) inhibitor, features a piperidine core.[19] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognition.
Conclusion and Future Perspectives
The piperidine scaffold is a testament to the power of privileged structures in drug discovery. Its conformational flexibility and chemical tractability have enabled the development of a vast and diverse range of therapeutic agents targeting cancer, infectious diseases, and CNS disorders.[1][5] The continued exploration of novel synthetic methodologies, coupled with advanced computational modeling and high-throughput screening, will undoubtedly unlock new generations of piperidine-based drugs.[4] As our understanding of disease biology deepens, the rational design of piperidine derivatives will allow for the creation of highly selective and potent molecules, paving the way for more effective and safer therapies for a multitude of human diseases.
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Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved January 19, 2026, from [Link]
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The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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de Oliveira, R. N., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-3349. Retrieved January 19, 2026, from [Link]
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Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
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Tang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 259-266. Retrieved January 19, 2026, from [Link]
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Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 783-792. Retrieved January 19, 2026, from [Link]
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Yilmaz, F., et al. (2007). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 111-114. Retrieved January 19, 2026, from [Link]
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Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]
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Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier. Retrieved January 19, 2026, from [Link]
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The Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
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Liu, Y., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica, 37(12), 1629-1638. Retrieved January 19, 2026, from [Link]
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de la Fuente, M. F., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 199, 112384. Retrieved January 19, 2026, from [Link]
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role of piperidine moiety in drug design
An In-depth Technical Guide to the Piperidine Moiety in Drug Design A Senior Application Scientist's Guide to a Privileged Scaffold
Abstract
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, represents one of the most ubiquitous and versatile scaffolds in modern medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its remarkable ability to confer favorable physicochemical and pharmacokinetic properties, while serving as a structurally rigid anchor to orient pharmacophoric elements for optimal target engagement. This guide provides an in-depth analysis of the piperidine moiety from the perspective of a drug design scientist. We will dissect its fundamental stereoelectronic properties, explore its role as a privileged structure for diverse biological targets, and examine its profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Through detailed case studies of blockbuster drugs and practical synthetic protocols, this whitepaper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights required to effectively leverage the piperidine scaffold in their own discovery programs.
Introduction: The Pervasive Piperidine
First isolated from piperine, the alkaloid responsible for the pungency of black pepper, piperidine has evolved from a natural product curiosity into a cornerstone of synthetic drug design. An analysis of the structures of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) reveals the piperidine ring as one of the most frequently occurring N-heterocycles. Its success stems from a unique combination of features: a basic nitrogen atom that is typically protonated at physiological pH, a conformationally restrained yet flexible cyclohexane-like chair structure, and three-dimensional diversity that can be readily accessed through synthetic chemistry.
This combination allows the piperidine moiety to serve multiple functions simultaneously:
-
Improving Aqueous Solubility: The basic nitrogen can be protonated to form a water-soluble salt, a critical feature for drug formulation and bioavailability.
-
Acting as a Pharmacophore: The protonated nitrogen often engages in crucial ionic or hydrogen-bonding interactions with biological targets like GPCRs, ion channels, and enzymes.
-
Serving as a Privileged Scaffold: The rigid ring structure acts as a reliable platform to position other functional groups in a precise spatial orientation, minimizing the entropic penalty of binding.
-
Modulating Lipophilicity: The hydrocarbon backbone provides lipophilic character, enabling the molecule to traverse cellular membranes, including the challenging blood-brain barrier (BBB).
This guide will explore these functions in detail, providing a comprehensive framework for understanding and applying the piperidine moiety in a rational drug design context.
The Physicochemical and Structural Landscape
The decision to incorporate a piperidine ring is driven by its predictable influence on a molecule's key physicochemical properties. Understanding these properties is fundamental to its successful application.
Basicity and pKa
The nitrogen atom in a piperidine ring is an sp3-hybridized amine with a lone pair of electrons, rendering it basic. The pKa of the conjugate acid (the piperidinium ion) is approximately 11.2, meaning that at a physiological pH of 7.4, over 99.9% of piperidine moieties exist in their protonated, cationic form. This has profound implications:
-
Receptor Interactions: The resulting cation can form a strong, charge-assisted hydrogen bond or an ionic bond with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. This is a common binding motif seen in many central nervous system (CNS) active drugs.
-
Solubility: The positive charge dramatically increases a molecule's affinity for water, which is often a major hurdle in drug development.
The basicity can be fine-tuned by adding substituents. Electron-withdrawing groups on the nitrogen or the ring will decrease basicity (lower pKa), while electron-donating groups will increase it.
Conformational Analysis
Like cyclohexane, the piperidine ring predominantly adopts a low-energy "chair" conformation. This is not a static structure but a dynamic equilibrium between two chair forms. Substituents on the ring can exist in either an axial or equatorial position.
-
Equatorial Preference: Substituents generally prefer the less sterically hindered equatorial position. The energy difference between the two positions dictates the conformational population.
-
Design Implication: This predictable conformational preference is a powerful tool for a medicinal chemist. By placing a substituent at a specific position on the piperidine ring, one can control its vector and orientation in 3D space with high precision. This "conformational restriction" reduces the entropic cost of binding to a target, as the molecule does not have to "freeze" into the correct conformation upon binding, leading to higher affinity.
dot graph TD subgraph "Piperidine Conformational Analysis" A[Chair-Equatorial Conformer] -- "Ring Flip (ΔG)" --> B[Chair-Axial Conformer]; A -- "Lower Energy (Generally)" --> C{Equatorial Preference}; B -- "Higher Energy (Generally)" --> D{Steric Hindrance}; C --> E[Optimal SubstituentOrientation]; D --> F[1,3-Diaxial Interactions]; E --> G[Enhanced Receptor Binding]; end
end The chair conformational equilibrium of the piperidine ring.
Lipophilicity and Solubility
The piperidine ring provides a valuable balance between hydrophilicity and lipophilicity.
-
Hydrophilic Character: As discussed, the protonated nitrogen atom provides a strong hydrophilic center, increasing aqueous solubility.
-
Lipophilic Character: The five -CH2- groups form a nonpolar, lipophilic hydrocarbon backbone. This allows the molecule to interact favorably with lipid bilayers and traverse cell membranes.
This duality is particularly important for CNS drugs, which must be sufficiently lipophilic to cross the blood-brain barrier but also possess enough aqueous solubility to be formulated and transported in the bloodstream. The overall lipophilicity, often measured as LogP, can be systematically adjusted by adding substituents to the piperidine ring.
Table 1: Comparison of Physicochemical Properties
| Property | Piperidine | Pyrrolidine | Morpholine |
|---|---|---|---|
| pKa (Conjugate Acid) | ~11.2[1] | ~11.3 | ~8.4 |
| Structure | 6-membered ring, 1 N | 5-membered ring, 1 N | 6-membered ring, 1 N, 1 O |
| Conformation | Chair | Envelope/Twist | Chair |
| Key Feature | Strong base, defined 3D geometry | Flatter, flexible | Weaker base, more polar |
Piperidine as a Privileged Scaffold
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity.[2] The piperidine ring is a quintessential example of such a scaffold. Its utility is not limited to a single drug class but spans a wide range of therapeutic areas, including antipsychotics, opioids, antihistamines, and enzyme inhibitors.[3]
Key Interactions with Biological Targets
The versatility of the piperidine scaffold arises from its ability to engage in several key types of non-covalent interactions:
-
Ionic Bonding: The positively charged piperidinium ion forms a powerful salt bridge with negatively charged aspartate or glutamate residues in the target protein. This is often the primary anchoring interaction.
-
Hydrogen Bonding: The N-H group of the protonated piperidine is an excellent hydrogen bond donor.
-
Hydrophobic Interactions: The nonpolar C-H bonds of the ring can pack into hydrophobic pockets, displacing water and increasing binding affinity through the hydrophobic effect.
The true power of the scaffold lies in its ability to combine these interactions. The ring acts as a rigid spacer, holding the cationic nitrogen and other pharmacophoric groups at fixed distances and angles, perfectly complementing the geometry of the target's binding site.
dot graph TD subgraph "Piperidine's Role as a Privileged Scaffold" A[Piperidine Core] --> B{Basic Nitrogen}; A --> C{Rigid HydrocarbonFramework};
end Interaction map of the piperidine scaffold with a target.
Case Studies in Drug Design
Examining the role of the piperidine moiety in successful drugs provides invaluable, field-proven insights.
Case Study: Donepezil (Aricept®) - An Acetylcholinesterase Inhibitor
Donepezil is used to treat the symptoms of Alzheimer's disease. Its mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.
-
The Role of Piperidine: The N-benzylpiperidine moiety of donepezil is crucial for its activity. It positions the benzyl group to engage in a pi-pi stacking interaction with a tryptophan residue (Trp279) in a region of the enzyme's active site known as the peripheral anionic site (PAS). The piperidine ring itself provides the optimal linker length and rigidity to span the distance between the PAS and the catalytic active site.
Case Study: Fentanyl - A Mu-Opioid Receptor Agonist
Fentanyl is a potent synthetic opioid analgesic. Its core structure is built upon a 4-anilidopiperidine scaffold.
-
The Role of Piperidine: The piperidine ring is the central organizing element.
-
The Basic Nitrogen: At pH 7.4, the piperidine nitrogen is protonated and forms a critical ionic interaction with an aspartate residue (Asp147) in the mu-opioid receptor, anchoring the molecule in the binding pocket.
-
Scaffold Function: The 4-position of the ring projects the anilido group into a hydrophobic pocket, where it makes key van der Waals contacts. The N-phenethyl group occupies another hydrophobic sub-pocket. The piperidine chair conformation locks these groups into the required equatorial orientations for optimal receptor activation. Any deviation from this structure results in a dramatic loss of potency.
-
Synthetic Strategies and Methodologies
The widespread use of piperidine is also due to its synthetic tractability. A vast toolbox of chemical reactions is available to construct and functionalize the ring.
Core Synthesis: Catalytic Hydrogenation of Pyridine
One of the most common and robust methods for synthesizing the piperidine core is the reduction of the corresponding pyridine.
Experimental Protocol: Synthesis of 4-Phenylpiperidine
-
Objective: To reduce 4-phenylpyridine to 4-phenylpiperidine.
-
Materials: 4-phenylpyridine (1.0 eq), Platinum(IV) oxide (PtO2, 0.02 eq), Ethanol (EtOH), Hydrochloric Acid (HCl, conc.), Diethyl ether, Sodium hydroxide (NaOH).
-
Procedure:
-
A solution of 4-phenylpyridine in ethanol is prepared in a high-pressure hydrogenation vessel (Parr shaker).
-
A catalytic amount of PtO2 is added to the solution.
-
A few drops of concentrated HCl are added to acidify the mixture, which protonates the pyridine and facilitates the reduction.
-
The vessel is sealed, flushed with nitrogen, and then pressurized with hydrogen gas (H2) to 50-60 psi.
-
The mixture is shaken at room temperature. The reaction is monitored by observing the cessation of hydrogen uptake.
-
Upon completion, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
The ethanol is removed under reduced pressure (rotary evaporation).
-
The residue is dissolved in water and basified with a NaOH solution to deprotonate the piperidine nitrogen.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-phenylpiperidine.
-
-
Validation: The product identity and purity are confirmed by 1H NMR and Mass Spectrometry to ensure the complete reduction of the aromatic ring and the absence of starting material.
N-Functionalization: Reductive Amination
Attaching a substituent to the piperidine nitrogen is a key step in many syntheses, such as that of Fentanyl. Reductive amination is a highly efficient method for this transformation.
Experimental Protocol: N-alkylation of a Piperidine
-
Objective: To attach an alkyl group to the nitrogen of a secondary piperidine.
-
Materials: Piperidine derivative (e.g., 4-piperidone monohydrate hydrochloride, 1.0 eq), Aldehyde or Ketone (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), Dichloromethane (DCM).
-
Procedure:
-
The piperidine derivative and the aldehyde/ketone are dissolved in dichloromethane.
-
The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the intermediate iminium ion.
-
Sodium triacetoxyborohydride is added portion-wise to the solution. This mild reducing agent will selectively reduce the iminium ion in the presence of the unreacted aldehyde/ketone.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidine is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Causality: Sodium triacetoxyborohydride is chosen over harsher reducing agents like sodium borohydride because it is less basic and will not reduce the aldehyde starting material at an appreciable rate, leading to a cleaner reaction with higher yield.
Conclusion and Future Perspectives
The piperidine moiety is far more than a simple cyclic amine; it is a finely tuned instrument in the medicinal chemist's orchestra. Its predictable control over pKa, conformation, and lipophilicity allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties.[3] From anchoring drugs into receptor active sites to ensuring they can reach their target in the CNS, the piperidine ring performs a multitude of critical functions.
The future of piperidine in drug design remains bright. As our understanding of complex biological systems grows, so too will our ability to leverage this privileged scaffold. New synthetic methods are continually being developed to create novel and more complex piperidine derivatives, including spirocyclic and fused systems, which offer even greater control over three-dimensional geometry.[3] By combining these advanced synthetic strategies with a deep understanding of the fundamental principles outlined in this guide, the scientific community will continue to unlock the full potential of the pervasive piperidine ring in the quest for the next generation of innovative medicines.
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The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is an undisputed titan in the realm of medicinal chemistry. Its pervasive presence in a vast number of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This guide provides a comprehensive exploration of the multifaceted applications of piperidine in drug design and development, delving into its fundamental physicochemical properties, diverse therapeutic roles, and the synthetic strategies employed to harness its potential.
The Privileged Nature of the Piperidine Scaffold
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][3]
-
Basicity and Target Interaction: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a crucial feature for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms impart significant conformational flexibility to the piperidine ring, with the chair conformation being the most stable. This adaptability allows for the precise spatial orientation of substituents, optimizing interactions with diverse biological targets.[1][3]
-
Modulation of Physicochemical Properties: The piperidine ring offers a versatile platform for modulating a drug candidate's physicochemical properties. The introduction of substituents can fine-tune lipophilicity, solubility, and metabolic stability, thereby enhancing the molecule's overall druggability.[2][3] The strategic placement of chiral centers on the piperidine ring can further refine these properties and significantly impact biological activity and selectivity.[3][4][5]
Therapeutic Applications Across a Spectrum of Diseases
The versatility of the piperidine scaffold is evident in its widespread application across numerous therapeutic areas.[6][7][8]
Central Nervous System (CNS) Disorders
Piperidine-containing compounds are particularly prominent in the treatment of CNS disorders, owing to their ability to cross the blood-brain barrier and interact with various CNS targets.[9][10][11]
-
Antipsychotics: Many typical and atypical antipsychotics feature a piperidine ring. For instance, haloperidol and risperidone, widely used in the management of schizophrenia and bipolar disorder, incorporate this scaffold.[12]
-
Analgesics: The piperidine core is a key structural element in many potent opioid analgesics, such as fentanyl and its derivatives, which are crucial in managing severe pain.
-
Antidepressants and Anxiolytics: The selective serotonin reuptake inhibitor (SSRI) paroxetine and the anxiolytic buspirone are examples of piperidine-containing drugs that have made a significant impact on the treatment of depression and anxiety disorders.
-
Alzheimer's Disease: Donepezil, a reversible inhibitor of acetylcholinesterase, is a first-line treatment for Alzheimer's disease and features a prominent benzyl-piperidine moiety that interacts with the active site of the enzyme.[7][13]
| Drug | Therapeutic Class | Mechanism of Action |
| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist |
| Risperidone | Antipsychotic | Serotonin 5-HT2A and Dopamine D2 receptor antagonist |
| Fentanyl | Opioid Analgesic | Mu-opioid receptor agonist |
| Paroxetine | Antidepressant (SSRI) | Selective serotonin reuptake inhibitor |
| Donepezil | Anti-Alzheimer's | Acetylcholinesterase inhibitor |
Oncology
In the field of oncology, the piperidine scaffold has been incorporated into a variety of anticancer agents with diverse mechanisms of action.[2][7]
-
Kinase Inhibitors: The piperidine ring is a common feature in many small-molecule kinase inhibitors. For example, crizotinib, an ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer, contains a piperidine moiety that contributes to its optimal pharmacological properties.[7]
-
Hormone Receptor Modulators: Tamoxifen, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer, contains a piperidine-ethoxy side chain that is crucial for its antagonist activity.
Infectious Diseases
The piperidine scaffold is also found in a number of antimicrobial and antiviral agents.[7][8]
-
Antibacterials: Certain fluoroquinolone antibiotics incorporate a piperazine or piperidine ring to enhance their antibacterial spectrum and pharmacokinetic properties.
-
Antivirals: The neuraminidase inhibitor oseltamivir (Tamiflu), used for the treatment of influenza, is a prodrug that is metabolized to its active form containing a substituted piperidine-like ring.
Synthetic Strategies for Piperidine Scaffolds
The construction of the piperidine core is a fundamental undertaking in synthetic organic chemistry, with a variety of methods available to the medicinal chemist.[6][14]
Catalytic Hydrogenation of Pyridines
One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of readily available pyridine precursors.[14] This approach typically employs transition metal catalysts such as rhodium, ruthenium, or palladium under a hydrogen atmosphere. While effective, the aromaticity of the pyridine ring often necessitates high pressures and temperatures.[14]
Experimental Protocol: Heterogeneous Catalytic Hydrogenation of a Substituted Pyridine
Objective: To synthesize a substituted piperidine via the hydrogenation of the corresponding pyridine.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reaction vessel, dissolve the substituted pyridine in methanol.
-
Carefully add the PtO₂ catalyst to the solution.
-
Seal the reaction vessel and connect it to a hydrogen gas source.
-
Purge the vessel with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas from the vessel.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.
-
Purify the crude product by column chromatography or crystallization as needed.
Modern Asymmetric Synthesis
The growing importance of chiral drugs has driven the development of catalytic asymmetric methods for the synthesis of enantiomerically enriched piperidines.[15][16][17][18][19] These methods offer precise control over the stereochemistry of the final product, which is often crucial for biological activity.[3][4][5]
One powerful approach is the rhodium-catalyzed asymmetric [2+2+2] cycloaddition, which can assemble the piperidine ring from simpler components with high enantioselectivity.[17][19]
Caption: Logic diagram illustrating the impact of piperidine scaffold modifications on drug properties.
Conclusion
The piperidine scaffold continues to be a highly valuable and versatile building block in modern drug discovery. Its favorable physicochemical properties, coupled with its synthetic tractability, have cemented its status as a privileged structure in medicinal chemistry. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperidine ring is poised to remain at the forefront of the development of new and improved therapeutics for the foreseeable future.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Fu, G. C. (2008). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 130(45), 14932–14933. [Link]
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O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(9), 1947–1950. [Link]
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Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 52(20), 5368–5371. [Link]
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Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Rovis, T. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. Angewandte Chemie International Edition, 52(20), 5368–5371. [Link]
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Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e1–e14. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Fensome, A., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795–1798. [Link]
-
He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970–7979. [Link]
-
Madl, A. M., et al. (2009). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 52(21), 6774–6787. [Link]
-
Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37881–37901. [Link]
-
Bender, A. M., et al. (2018). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2589–2593. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic N-Alkylation Utilizing Piperidin-4-yl Methanesulfonate Hydrochloride
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the application of piperidin-4-yl methanesulfonate hydrochloride in N-alkylation reactions. The piperidine scaffold is a privileged structure in medicinal chemistry, and its strategic introduction into molecules is a key step in the development of novel therapeutics.[1][2][3][4] This document elucidates the underlying chemical principles, offers field-proven experimental procedures, and addresses critical safety considerations, targeting researchers and professionals in drug discovery and process development.
Foundational Principles: The Reagent and the Reaction
The Strategic Value of this compound
This compound is a bifunctional reagent designed for the efficient introduction of the piperidin-4-yl moiety. The piperidine ring is a ubiquitous structural motif found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile scaffold for interacting with biological targets.[2][4]
This reagent leverages the methanesulfonate ("mesylate") group, an excellent leaving group, to activate the 4-position of the piperidine ring for nucleophilic substitution.[5][6][7] The hydrochloride salt form enhances the compound's stability and handling characteristics.
Mechanism of Action: The SN2 Pathway
The N-alkylation reaction using piperidin-4-yl methanesulfonate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5][8][9] The key steps are:
-
Neutralization: The piperidine nitrogen is protonated in the hydrochloride salt. A non-nucleophilic base is required to deprotonate it, freeing the lone pair of electrons on the amine nucleophile that will be alkylated.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate amine acts as a nucleophile, attacking the electrophilic carbon atom at the 4-position of the piperidine ring.[9]
-
Transition State: A five-coordinate transition state is formed where a new C-N bond is partially formed and the C-O bond of the mesylate is partially broken.
-
Leaving Group Departure: The methanesulfonate anion, a highly stable and weak base, departs, resulting in the formation of the N-alkylated product with an inversion of stereochemistry if the electrophilic carbon is a chiral center.[5][6]
The use of sulfonate esters like mesylates is often preferred over alkyl halides as they are highly reactive, can avoid the use of strong acids, and can be prepared from the corresponding alcohols, offering a more versatile synthetic route.[5][6][7]
Caption: Figure 1: SN2 N-Alkylation Mechanism.
Experimental Protocols and Methodologies
General Protocol for N-Alkylation
This protocol provides a generalized procedure for the N-alkylation of a primary or secondary amine with this compound. Optimization of temperature, solvent, and base may be required for specific substrates.
Core Principle: The reaction requires an anhydrous, typically polar aprotic solvent to facilitate the SN2 reaction and a non-nucleophilic base to neutralize the HCl generated from the starting material and the methanesulfonic acid byproduct.[10][11]
Materials & Reagents:
| Reagent/Material | Grade | Purpose |
| This compound | ≥98% | Electrophile / Alkylating Agent |
| Amine Substrate (Primary or Secondary) | ≥98% | Nucleophile |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Non-nucleophilic base |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Alternative non-nucleophilic base |
| N,N-Dimethylformamide (DMF), anhydrous | ACS Grade | Polar aprotic solvent |
| Acetonitrile (MeCN), anhydrous | ACS Grade | Alternative polar aprotic solvent |
| Dichloromethane (DCM) | ACS Grade | Extraction solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Aqueous wash |
| Brine | Reagent Grade | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Stationary phase for chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq.) and this compound (1.1 eq.).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to create a stirrable suspension (approx. 0.1-0.5 M concentration).
-
Base Addition: Add a non-nucleophilic base. Use finely powdered anhydrous potassium carbonate (2.5-3.0 eq.) or DIPEA (2.5-3.0 eq.).[10][12]
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.[2]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ solution.[2]
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.[2][12]
Workflow Diagram
Caption: Figure 2: Experimental Workflow for N-Alkylation.
Safety, Handling, and Troubleshooting
Critical Safety Considerations
-
Alkylating Agents: All alkylating agents, including mesylates, are potentially mutagenic and should be treated as suspect carcinogens.[5][8] Handle with appropriate caution in a well-ventilated chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Solvents: Anhydrous DMF and acetonitrile are flammable and toxic. Avoid inhalation and skin contact.[15][16]
-
Handling: Ground equipment to prevent static discharges, especially when using flammable solvents.[13][16][17] In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[13][17]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently active nucleophile; Inactive base. | Increase reaction temperature; Switch to a stronger base (e.g., NaH, use with caution); Ensure base is anhydrous. |
| Di-alkylation | Amine nucleophile is too reactive; Stoichiometry. | Use a larger excess of the amine substrate; Add the piperidinyl mesylate slowly to the amine solution.[10] |
| Complex Mixture | Side reactions; Decomposition. | Lower the reaction temperature; Screen alternative solvents; Ensure an inert atmosphere is maintained. |
| Poor Recovery | Product is water-soluble; Emulsion during work-up. | Saturate the aqueous layer with NaCl before extraction; Use a different extraction solvent (e.g., ethyl acetate). |
References
-
Alkylation with Functionalised Alkanes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]
-
N-(Piperidin-4-yl)methanesulfonamide hydrochloride. MySkinRecipes. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. NIH National Center for Biotechnology Information. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Royal Society of Chemistry. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. ResearchGate. [Link]
-
Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
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Application Notes and Protocols for Nucleophilic Substitution with Piperidin-4-yl Methanesulfonate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental procedure for nucleophilic substitution reactions involving piperidin-4-yl methanesulfonate hydrochloride. The piperidine scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutic agents.[1][2][3] This guide offers a detailed protocol, explains the underlying chemical principles, and provides essential safety information. The content is structured to empower researchers to confidently and safely perform this versatile reaction, troubleshoot potential issues, and adapt the protocol for various nucleophiles.
Introduction: The Strategic Importance of Piperidine Functionalization
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The nucleophilic substitution at the 4-position of the piperidine ring is a powerful strategy for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This compound serves as an excellent electrophile in this context. The methanesulfonate (mesylate) group is a superb leaving group due to the resonance stabilization of the resulting mesylate anion, making the C-4 position highly susceptible to nucleophilic attack.[4] The hydrochloride salt form enhances the stability and handling of the piperidine precursor. This guide will detail the protocol for a general nucleophilic substitution reaction on this substrate, providing a foundational method that can be adapted for a wide range of nucleophiles.
Reaction Mechanism and Key Considerations
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This involves the backside attack of a nucleophile on the carbon atom bearing the mesylate leaving group.
Key Factors Influencing the Reaction:
-
The Nucleophile: The strength of the nucleophile is a critical determinant of the reaction rate. A wide array of nucleophiles, including primary and secondary amines, thiols, and alkoxides, can be employed.[5] Stronger nucleophiles will generally lead to faster reaction times and higher yields.
-
The Leaving Group: The methanesulfonate group is an excellent leaving group, facilitating the substitution reaction. Its departure is a key driving force for the reaction.
-
The Solvent: A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is typically preferred for SN2 reactions. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.
-
The Base: Since the starting material is a hydrochloride salt, a base is required to neutralize the ammonium salt and liberate the free piperidine nitrogen. This is crucial as the protonated piperidine is not nucleophilic. Additionally, if the nucleophile is an amine, a base is necessary to deprotonate it, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Temperature: Heating the reaction mixture is often necessary to overcome the activation energy barrier and drive the reaction to completion in a reasonable timeframe. Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the nucleophile.[6]
Health and Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents.[7][8][9][10]
Chemical Hazards:
-
This compound: While specific data is limited, methanesulfonate esters are known to be potential alkylating agents and should be handled with care. Assume it is harmful if swallowed, inhaled, or in contact with skin.
-
Nucleophiles (General): Many nucleophiles, especially amines and thiols, can be toxic, corrosive, or have strong, unpleasant odors. Always handle them in a well-ventilated fume hood.[7][9]
-
Solvents (Acetonitrile, DMF): These are flammable and toxic. Avoid inhalation of vapors and contact with skin.
-
Bases (Potassium Carbonate, Triethylamine): Potassium carbonate is an irritant. Triethylamine is corrosive, flammable, and has a strong, pungent odor.
Handling and Disposal:
-
Perform all operations in a well-ventilated chemical fume hood.[9]
-
Avoid creating dust or aerosols.[10]
-
Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the nucleophilic substitution of this compound with an amine nucleophile.
Materials and Apparatus
| Reagents | Apparatus |
| This compound | Round-bottom flask |
| Amine Nucleophile (e.g., morpholine, benzylamine) | Magnetic stirrer and stir bar |
| Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | Condenser |
| Acetonitrile (CH₃CN) or DMF (anhydrous) | Heating mantle or oil bath |
| Deionized Water | Separatory funnel |
| Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Rotary evaporator |
| Brine (saturated NaCl solution) | Thin-layer chromatography (TLC) plates and chamber |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Column chromatography setup (silica gel) |
Reaction Setup and Procedure
Caption: Experimental workflow for nucleophilic substitution.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile or DMF (to make a 0.2-0.5 M solution). Add a suitable base, such as powdered potassium carbonate (2.0-3.0 eq.) or triethylamine (2.0-3.0 eq.). Stir the suspension for 10-15 minutes at room temperature.
-
Nucleophile Addition: Add the desired amine nucleophile (1.1-1.5 eq.) to the suspension.
-
Reaction: Attach a condenser and heat the reaction mixture to reflux (typically 80-100°C).[6]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Dissolve the resulting residue in deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[1][11][12]
Results and Discussion: Interpreting Outcomes
Expected Yields: Typical yields for this reaction range from moderate to excellent (50-95%), depending on the nucleophilicity of the amine and the reaction conditions.
Potential Side Reactions and Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the nucleophile and base.
-
Elimination Reactions: Although less common with a good nucleophile, some elimination to form 4-methylenepiperidine could occur, especially with sterically hindered or strongly basic nucleophiles.[13]
-
Di-substitution: If the nucleophile has more than one reactive site, di-substitution products may be observed. Using a protecting group strategy may be necessary in such cases.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a solid, mild base that is easily filtered off after the reaction. Triethylamine is a liquid organic base that can be removed during the work-up, but it can also act as a nucleophile in some cases. The choice depends on the specific nucleophile and desired reaction conditions.
-
Anhydrous Solvent: The use of an anhydrous solvent is important to prevent the hydrolysis of the methanesulfonate ester and to ensure the reactivity of the base and nucleophile.
-
Aqueous Work-up: The aqueous work-up is crucial for removing inorganic salts and water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
Data Presentation
| Parameter | Typical Range/Value | Rationale |
| Substrate Concentration | 0.2 - 0.5 M | Balances reaction rate and solubility. |
| Equivalents of Nucleophile | 1.1 - 1.5 eq. | A slight excess of the nucleophile drives the reaction to completion. |
| Equivalents of Base | 2.0 - 3.0 eq. | Sufficient to neutralize the hydrochloride salt and deprotonate the nucleophile (if it is an amine salt). |
| Reaction Temperature | 80 - 100 °C | Provides sufficient energy to overcome the activation barrier for most amine nucleophiles. Lower temperatures may be used for highly reactive nucleophiles. |
| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the nucleophile; monitored by TLC. |
Conclusion
The nucleophilic substitution of this compound is a robust and versatile method for the synthesis of a wide array of functionalized piperidine derivatives. By understanding the underlying principles of the SN2 reaction and carefully controlling the reaction parameters, researchers can effectively utilize this protocol to generate novel molecules for drug discovery and other applications. The detailed procedure and troubleshooting guide provided herein serve as a valuable resource for scientists in the field.
References
-
Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(34), 6175–6180. Available from: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]
-
G. A. Olah, et al. (2020). Continuous flow nucleophilic substitution of alkyl mesylates with amines: A new strategy for efficient synthesis of active pharmaceutical ingredients. ACS Omega, 5(1), 235-244. Available from: [Link]
-
H. Perreault, et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569. Available from: [Link]
- J. A. Joule. (2013). Heterocyclic Chemistry. John Wiley & Sons.
- Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University.
-
M. A. Battiste, et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH Public Access Author Manuscript. Available from: [Link]
-
M. K. R. Muthy, et al. (2018). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. International Journal of ChemTech Research, 11(01), 22-30. Available from: [Link]
-
Organic Chemistry Explained. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
R. J. K. Taylor, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di- and tri-substituted piperidines. Organic & Biomolecular Chemistry, 20(42), 8269-8285. Available from: [Link]
-
T. L. Guggenheim, et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(46), 15837–15846. Available from: [Link]
-
T. M. Penning, et al. (2005). SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration: application to the asymmetric synthesis of CP-99,994. Tetrahedron Letters, 46(25), 4373-4376. Available from: [Link]
-
University of California, Davis. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
V. G. Nenajdenko, et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7891. Available from: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Y. Iwata, et al. (2020). Switching Electrophile Intermediates to Nucleophiles: Michael and Oxa-Diels–Alder Reactions to Afford Polyoxy-Functionalized Piperidine Derivatives. Organic Letters, 22(23), 9332–9336. Available from: [Link]
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Application Notes and Protocols for Piperidin-4-yl Methanesulfonate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the reaction conditions, synthesis, and handling of piperidin-4-yl methanesulfonate hydrochloride. This versatile intermediate is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting the central nervous system and other therapeutic areas.[1] This guide moves beyond a simple recitation of procedural steps to offer in-depth explanations for the selection of reagents and conditions, ensuring a robust and reproducible methodology. Protocols are presented with an emphasis on safety, scalability, and purity.
Introduction: The Strategic Importance of this compound
The piperidine scaffold is a privileged structure in drug discovery, present in a vast array of clinically approved drugs.[2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. The methanesulfonate (mesylate) group at the 4-position serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functionalities. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid.
This guide will detail the synthesis of this compound from a commercially available precursor, 4-hydroxypiperidine, and provide insights into its subsequent reactions.
Physicochemical Properties and Stability
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO₃S | [3] |
| Molecular Weight | 215.7 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water and alcohols | [4] |
| Storage | Room temperature, sealed, dry | [1] |
Stability Considerations:
Methanesulfonate esters are known for their considerable stability under both acidic and alkaline conditions at ambient temperatures.[5] However, hydrolysis can be induced at elevated temperatures and extreme pH.[6] The piperidine nitrogen, being basic, can influence the stability of the molecule. As a hydrochloride salt, the piperidine nitrogen is protonated, which can affect its reactivity and the overall stability of the compound. It is advisable to store the compound in a dry environment to prevent hydrolysis.
Synthesis of this compound
The synthesis of this compound can be approached in two key stages: the mesylation of a protected 4-hydroxypiperidine followed by deprotection, or the direct mesylation of 4-hydroxypiperidine hydrochloride. The latter approach, while more atom-economical, requires careful control of the reaction conditions due to the presence of the hydrochloride salt. Here, we present a robust two-step method starting from N-Boc-4-hydroxypiperidine for clarity and higher yield, followed by a discussion of the direct mesylation approach.
Two-Step Synthesis from N-Boc-4-hydroxypiperidine
This method involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by mesylation of the hydroxyl group and subsequent deprotection.
Figure 1: Two-step synthesis workflow.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous DCM (10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate.
Causality Behind Experimental Choices:
-
N-Boc Protection: The Boc group protects the piperidine nitrogen from reacting with the electrophilic methanesulfonyl chloride.
-
Anhydrous Conditions: Methanesulfonyl chloride is sensitive to moisture and will hydrolyze.
-
Low Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction between methanesulfonyl chloride and the alcohol and to minimize side reactions.[1]
-
Base (Triethylamine): TEA is used to neutralize the HCl generated during the reaction, driving the reaction to completion.[7] An excess is used to ensure full neutralization.
-
Work-up: The acidic and basic washes remove unreacted starting materials and byproducts.
Materials:
-
tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
-
Saturated solution of HCl in 1,4-dioxane
Procedure:
-
Dissolve the crude tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (1 equivalent) in a minimal amount of 1,4-dioxane.
-
To this solution, add a saturated solution of HCl in 1,4-dioxane (excess, typically 3-4 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. A precipitate should form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid can be triturated with diethyl ether or another non-polar solvent to afford pure this compound.[8]
Causality Behind Experimental Choices:
-
HCl in Dioxane: This reagent is effective for the cleavage of the Boc protecting group under anhydrous conditions, which preserves the mesylate group.
-
Anhydrous Conditions: Prevents potential hydrolysis of the mesylate ester.
Direct Mesylation of 4-Hydroxypiperidine Hydrochloride (Expert Discussion)
Direct mesylation of 4-hydroxypiperidine hydrochloride is a more direct route but presents challenges. The starting material exists as a salt, and the piperidinium proton is acidic.
Figure 2: Conceptual workflow for direct mesylation.
In this scenario, a stoichiometric amount of base (e.g., triethylamine) would be required to neutralize the hydrochloride salt, and an additional equivalent would be needed to quench the HCl produced during the mesylation reaction. Therefore, at least two equivalents of base are necessary. The reaction would likely be performed in an aprotic solvent like DCM at low temperatures. However, this approach may lead to side products and lower yields due to the presence of multiple basic and nucleophilic species.
Key Reaction: Nucleophilic Substitution
The primary utility of this compound is as an electrophile in SN2 reactions. The mesylate is an excellent leaving group, readily displaced by a variety of nucleophiles.
Figure 3: General SN2 reaction scheme.
General Protocol for Nucleophilic Substitution:
-
To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (at least 2 equivalents).
-
Add the nucleophile (1-1.5 equivalents).
-
Heat the reaction mixture to a temperature between 60-100 °C, depending on the nucleophilicity of the attacking species.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Safety and Handling
Methanesulfonyl Chloride (MsCl) is highly toxic, corrosive, and a lachrymator. Handle with extreme caution in a well-ventilated fume hood. [3][9][10][11]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield is recommended.[9]
-
Handling: Dispense in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste. For large spills, evacuate the area and follow emergency procedures.[11]
-
Disposal: Dispose of all waste containing methanesulfonyl chloride and piperidine derivatives as hazardous chemical waste according to local regulations.
Piperidine Derivatives:
-
Piperidine and its derivatives are generally basic and can be irritating to the skin and respiratory tract.[4] Handle with appropriate PPE.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in mesylation | Incomplete reaction | Increase reaction time or temperature slightly (e.g., to room temperature for longer). |
| Hydrolysis of MsCl | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Insufficient base | Ensure at least 1.5 equivalents of base are used. | |
| Formation of side products | Elimination reaction | Maintain low temperatures during the addition of MsCl.[1] |
| Incomplete deprotection | Insufficient HCl | Use a larger excess of HCl in dioxane or increase the reaction time. |
| Poor recovery after work-up | Product is water-soluble | Perform multiple extractions of the aqueous layer. |
References
- Gernon, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
- Various Authors. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol).
- Novatia, LLC. (2010).
- BenchChem. (n.d.). stability of methanesulfonamide in acidic and basic conditions.
- Sigma-Aldrich. (2024).
- Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- Actylis Lab Solutions. (2010). Methane sulphonyl chloride MSDS.
- FUJIFILM Wako. (2024).
- Elder, D. P., et al. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development.
- PQRI. (n.d.).
- INCHEM. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
- CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
- Wikipedia. (n.d.). Piperidine.
- DTIC. (n.d.). Piperidine Synthesis.
- Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers.
- Biosynth. (n.d.). Piperidine hydrochloride | 6091-44-7 | FP36451.
- Organic Synthesis. (n.d.).
- Pothuri, V. V., et al. (2018).
- Organic Syntheses. (n.d.). Methanesulfinyl Chloride.
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Scribd. (n.d.). hydroxypiperidine.
- Saify, Z. S., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research.
- ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
- Saify, Z. S., et al. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Archives of Pharmacal Research.
- Chem-Station. (n.d.).
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Organic Syntheses. (n.d.). 3-Butyn-2-ol, 4-(trimethylsilyl)-, (2R)-.
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- 5. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
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Application Note: Comprehensive Analytical Characterization of Piperidin-4-yl Methanesulfonate Hydrochloride
Introduction
Piperidin-4-yl methanesulfonate hydrochloride is a heterocyclic organic compound featuring a piperidine core. Such scaffolds are of significant interest in medicinal chemistry and drug development, frequently serving as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The methanesulfonate (mesylate) group often acts as a good leaving group in nucleophilic substitution reactions, making this compound a versatile building block for introducing the piperidine-4-yl moiety into larger molecules.
The rigorous characterization of this intermediate is a critical prerequisite for its use in pharmaceutical manufacturing. Ensuring the identity, purity, and stability of starting materials and intermediates is mandated by global regulatory bodies and is fundamental to the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive guide with detailed protocols for the analytical characterization of this compound, grounded in established scientific principles and regulatory expectations, such as the ICH Q2(R2) guidelines for analytical procedure validation.[1][2]
Physicochemical Properties
A foundational step in any analytical endeavor is to document the basic physicochemical properties of the compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1443980-05-9[3] |
| Molecular Formula | C₆H₁₄ClNO₃S |
| Molecular Weight | 215.70 g/mol |
| Chemical Structure |
Overall Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of pharmaceutical intermediates. The following workflow ensures that the compound's identity, structure, purity, and thermal properties are thoroughly investigated.
Caption: Overall workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon framework.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure complete dissolution and allow for the exchange of the labile N-H proton.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm).
Expected Data Interpretation
-
¹H NMR: The spectrum is expected to show distinct signals for the piperidine ring protons and the methyl group of the methanesulfonate.
-
-SO₂CH₃ (mesylate methyl): A sharp singlet around 3.0 ppm.
-
Piperidine Ring Protons: Complex multiplets between ~1.8 and 3.5 ppm. The protons adjacent to the nitrogen will be downfield (~3.0-3.5 ppm), while the others will be further upfield. The proton at C4, attached to the oxygen of the mesylate group, will likely be a multiplet around 4.5-5.0 ppm.[4]
-
N-H Proton: If not exchanged in D₂O, this will appear as a broad singlet.
-
-
¹³C NMR:
-
-SO₂CH₃: A signal around 35-40 ppm.
-
Piperidine Carbons: Signals in the range of 30-50 ppm for the carbons not attached to heteroatoms, and 70-80 ppm for the C4 carbon bearing the mesylate group.
-
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Mesylate CH₃ | ~3.0 (s, 3H) | ~38 |
| Piperidine H-4 | ~4.8 (m, 1H) | ~75 |
| Piperidine H-2, H-6 | ~3.2 (m, 4H) | ~45 |
| Piperidine H-3, H-5 | ~2.0 (m, 4H) | ~30 |
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, charged molecules like hydrochloride salts.
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
Infusion Parameters:
-
Mode: Positive ion mode is crucial to detect the protonated molecule [M+H]⁺.
-
Flow Rate: 5-10 µL/min (for direct infusion).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Look for the molecular ion peak corresponding to the free base form of the molecule. For piperidin-4-yl methanesulfonate (C₆H₁₃NO₃S, MW = 179.24), the expected protonated molecule [M+H]⁺ would be at m/z 180.07.
Expected Fragmentation
In MS/MS analysis of the m/z 180.07 precursor ion, characteristic fragments would arise from the loss of the methanesulfonate group or cleavage of the piperidine ring, providing further structural confirmation.[5]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the primary method for assessing the purity of pharmaceutical compounds and quantifying impurities. A significant challenge with piperidin-4-yl methanesulfonate is its lack of a strong UV chromophore, making standard UV detection inefficient. Therefore, universal detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are highly recommended.[6]
Protocol: HPLC with Charged Aerosol Detection (CAD)
This protocol is adapted from a validated method for a structurally similar compound, 4-methanesulfonyl-piperidine hydrochloride.[6]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as an Atlantis C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with 0.1% Heptafluorobutyric acid (HFBA) in water:acetonitrile (90:10, v/v). HFBA acts as an ion-pairing agent to improve retention of the polar analyte on the C18 column.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Nitrogen gas pressure at 35 psi.
-
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The primary peak corresponds to the main compound. Any other peaks are potential impurities. Purity is calculated based on the relative peak areas.
Method Validation Workflow
Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[1][2][7]
Caption: Workflow for HPLC method validation per ICH guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak is spectrally pure; no co-elution with impurities or degradants. |
| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Concentration interval where the method is precise, accurate, and linear. | e.g., 80% to 120% of the target concentration. |
| Accuracy | Closeness of test results to the true value. | % Recovery typically between 98.0% and 102.0%. |
| Precision | Agreement between a series of measurements. | RSD ≤ 2.0% for repeatability and intermediate precision.[1] |
| Detection Limit (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | Lowest amount of analyte that can be quantified with accuracy and precision. | Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to bond vibrations.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: A background spectrum of the clean ATR crystal should be collected before analyzing the sample.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-2800 | N-H stretch, C-H stretch | Ammonium (R₃N⁺-H), Piperidine C-H |
| 1350-1330 (asym) | S=O stretch | Sulfonate ester (R-SO₂-OR') |
| 1170-1150 (sym) | S=O stretch | Sulfonate ester (R-SO₂-OR') |
| 1000-960 | S-O stretch | Sulfonate ester |
| 1100-1000 | C-O stretch | Ester C-O |
Thermal Analysis (DSC/TGA)
Principle: Thermal analysis techniques are used to characterize the physical properties of a substance as a function of temperature.[8][9]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine melting point, glass transitions, and other thermal events.[10]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.[9][11]
Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrumentation: A calibrated DSC or TGA instrument.
-
Parameters (Typical):
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C (or until complete decomposition in TGA).
-
-
Data Analysis:
-
DSC: The melting point is identified by the onset or peak of the endothermic event.
-
TGA: The thermogram shows mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
-
X-ray Crystallography
Principle: Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[12][13]
Protocol: This technique is contingent on the ability to grow a single, high-quality crystal of the material.
-
Crystal Growth: Typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Solvents like methanol, ethanol, or isopropanol should be explored.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often low temperature, e.g., 100 K).[14]
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed model of the molecule and its packing in the crystal lattice. The piperidine ring conformation (e.g., chair) would be definitively determined.[12]
Conclusion
The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. The synergistic use of spectroscopic (NMR, MS, FTIR), chromatographic (HPLC), thermal (DSC/TGA), and crystallographic techniques ensures a thorough understanding of the molecule's identity, purity, and physical properties. Adherence to these protocols and proper method validation in accordance with ICH guidelines will generate reliable and scientifically sound data, supporting its use in a regulated drug development and manufacturing environment.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
-
ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Slideshare. Analytical method validation as per ich and usp.
-
International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
International Council for Harmonisation (ICH). (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
ResearchGate. (2025, August 6). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available at: [Link]
-
PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
ResearchGate. (2021, August). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Available at: [Link]
-
R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
ResearchGate. Thermal Analysis of Pharmaceuticals. Available at: [Link]
-
AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available at: [Link]
-
MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]
-
National Institutes of Health (NIH). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Available at: [Link]
-
Indian Journal of Chemistry. Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Available at: [Link]
-
ResearchGate. Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Longdom Publishing. Thermo-Analytical Methods of Analysis and their Applications. Available at: [Link]
-
MDPI. (2022, November 23). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]
-
PubMed Central. (2022, September 1). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Available at: [Link]
-
SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. X-Ray molecular structure of 2,4-bis-(6-methyl-3-methylthio-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl)-5,5-pentamethylene-1,3-diphenylbig anide and 1,3-bis-(p-chlorophenyl)-5-dimethylamino-2,4-bis-(6-methyl-3-methylthio-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl)biguanide. Available at: [Link]
-
MySkinRecipes. N-(Piperidin-4-yl)methanesulfonamide hydrochloride. Available at: [Link]
-
MDPI. (2022, May 17). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]
-
PubMed. (1989, October). The X-ray crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide (the carbamate analogue of 4-DAMP methiodide). Available at: [Link]
-
Pharmacia. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]
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Application Note: A Robust HPLC Method for Purity Determination of Piperidin-4-yl Methanesulfonate Hydrochloride
Abstract
This application note presents a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of piperidin-4-yl methanesulfonate hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the compound's polar nature and lack of a strong UV chromophore, this guide outlines strategies for effective separation and detection. The protocol details a reversed-phase HPLC method coupled with a universal detector and provides a complete framework for method validation in accordance with international regulatory guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Challenge
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. The inherent chemical properties of this compound—high polarity and the absence of a significant UV-absorbing moiety—present a considerable challenge for traditional reversed-phase HPLC analysis with UV detection.[1] This application note addresses this challenge by proposing a robust analytical strategy and providing a detailed protocol for its implementation and validation.
Causality Behind Experimental Choices:
The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte. For highly polar compounds that are poorly retained on conventional C18 columns, alternative chromatographic approaches are necessary.[2][3][4] Furthermore, for molecules lacking a chromophore, detectors that do not rely on light absorption, such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), are required for universal detection.[1] This note will focus on a method utilizing a CAD for its reliable response and suitability for pharmaceutical analysis.[1]
Potential Impurities in this compound
A thorough understanding of potential impurities is fundamental to developing a specific and stability-indicating HPLC method. Impurities can originate from the synthesis process, degradation, or storage.
-
Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis of the piperidine ring or the final salt formation.[5][6][7] For instance, residual piperidin-4-one or by-products from the reduction or mesylation steps could be present.
-
Degradation Products: Forced degradation studies are essential to identify potential degradants that may form under stress conditions such as acid, base, oxidation, heat, and light.[8][9][10] This helps in establishing the stability-indicating nature of the analytical method.
-
Genotoxic Impurities: Alkyl sulfonates are a class of potential genotoxic impurities that can be formed during the synthesis of sulfonic acid salts, particularly in the presence of alcohol solvents.[11] While the risk may be low in this specific case due to the salt formation step, it is a critical consideration in the overall impurity profile assessment.
HPLC Method Development and Protocol
The following protocol is a recommended starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and impurity profile observed.
Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) is recommended.
| Parameter | Condition | Rationale |
| Column | Mixed-Mode or Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | To enhance retention of the polar analyte.[3] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid, pH ~3.0 | Provides good peak shape for the basic amine and is MS-compatible. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Common organic modifier for reversed-phase HPLC. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-50% B; 15-20 min: 50% B; 20.1-25 min: 5% B | A gradient is necessary to elute potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40 °C | To improve peak shape and reduce viscosity.[1] |
| Injection Volume | 10 µL | Can be optimized based on sample concentration and detector sensitivity. |
| Detector | Charged Aerosol Detector (CAD) | For universal detection of the non-UV active analyte.[1] |
| CAD Settings | Nitrogen gas pressure: 35 psi | As recommended for optimal nebulization and signal generation.[1] |
Sample and Standard Preparation
-
Standard Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of water and acetonitrile (95:5 v/v).
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
Analytical Workflow
The overall analytical process from sample preparation to data analysis is illustrated in the following diagram.
Caption: Workflow for HPLC purity analysis.
Method Validation Protocol
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13]
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol:
-
Analyze a blank (diluent), a solution of the reference standard, a sample solution, and placebo (if applicable).
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the sample.[9][10][14]
-
Inject the stressed samples and demonstrate that the degradation product peaks are well-resolved from the main peak. Peak purity analysis using a diode array detector (if a derivatization approach is used) or mass spectrometer can provide additional evidence of specificity.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare a series of at least five concentrations of the reference standard, typically ranging from the reporting limit to 120% of the nominal concentration (e.g., 0.05% to 1.2 mg/mL).
-
Inject each concentration in triplicate.
-
Plot the peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: r² ≥ 0.999.
-
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform the analysis on a sample of known purity (e.g., the reference standard) at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Alternatively, use the standard addition method by spiking a known amount of reference standard into the sample at three concentration levels.
-
Calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[15]
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate preparations of the sample at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the detector response (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the linearity curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, and resolution).
-
Acceptance Criteria: The system suitability criteria should be met under all varied conditions.
-
System Suitability
System suitability tests are an integral part of the analytical method to ensure the performance of the chromatographic system.
-
Protocol:
-
Inject the standard solution five times before starting the sample analysis.
-
Calculate the RSD of the peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T) for the main peak.
-
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates ≥ 2000
-
-
Caption: Key parameters for HPLC method validation.
Data Interpretation and Purity Calculation
The purity of the sample is typically determined by the area percent method, assuming that all impurities have a similar response factor in the CAD as the main component.
Calculation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate quantification of specific impurities, individual reference standards for those impurities are required to determine their relative response factors.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the purity determination of this compound. By employing a mixed-mode or polar-embedded column and a Charged Aerosol Detector, the challenges associated with the analysis of this polar, non-UV active compound can be effectively overcome. The comprehensive validation protocol ensures that the method is suitable for its intended use in a regulated pharmaceutical environment, contributing to the quality and safety of the final drug product.
References
-
Tagoor Chemicals Private Limited. (n.d.). ToR Amendment. Retrieved from [Link]
-
HZB05995. (n.d.). N-Ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38(4), 212–228. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20–31. Retrieved from [Link]
-
Gross, G. A., & Grüter, U. M. (2001). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 49(5), 2252–2259. Retrieved from [Link]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]
-
American Elements. (n.d.). (piperidin-4-yl)methanesulfonamide hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
YouTube. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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1H NMR spectrum of piperidin-4-yl methanesulfonate hydrochloride
An Application Note for the Structural Elucidation of Piperidin-4-yl Methanesulfonate Hydrochloride via ¹H NMR Spectroscopy
Abstract
This comprehensive application note provides a detailed protocol and in-depth analysis guide for acquiring and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. This compound, a key intermediate in pharmaceutical synthesis, presents unique challenges for NMR analysis due to its salt form and the conformational dynamics of the piperidine ring. This guide is designed for researchers, chemists, and quality control analysts in the drug development sector, offering field-proven insights into sample preparation, spectral acquisition, and detailed structural assignment to ensure data integrity and analytical confidence.
Introduction: The Analytical Challenge
This compound is a bifunctional molecule featuring a piperidinium core and a methanesulfonate (mesylate) leaving group. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties.[1] Accurate structural confirmation and purity assessment are critical checkpoints in its synthesis and use.
¹H NMR spectroscopy is the definitive technique for this purpose, providing precise information on the molecular structure. However, the analysis is not trivial. The presence of the hydrochloride salt renders the piperidine nitrogen protonated, significantly altering its solubility and the electronic environment of the ring protons. Furthermore, the piperidine ring's chair-chair interconversion can lead to signal broadening, complicating spectral interpretation.[2] This note addresses these challenges directly, providing a robust methodology from sample preparation to final analysis.
Foundational Principles of Analysis
The structural information derived from a ¹H NMR spectrum is based on four key parameters:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of a proton. Electronegative atoms, like the protonated nitrogen and the mesylate oxygen, cause nearby protons to be "deshielded" and appear at a higher chemical shift (downfield).[3]
-
Integration: The area under each signal is directly proportional to the number of protons it represents, allowing for a quantitative proton count.[4]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. The N+1 rule is a fundamental guide, where N is the number of adjacent protons.[4]
-
Coupling Constants (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and can help differentiate between axial and equatorial protons in cyclic systems.
Materials and Experimental Protocol
Required Materials and Equipment
-
Analyte: this compound
-
Deuterated Solvents: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Note: The compound's salt form makes it poorly soluble in less polar solvents like chloroform-d (CDCl₃).[5]
-
Internal Standard (Optional): Tetramethylsilane (TMS) for non-aqueous solvents, or a water-soluble standard like DSS for D₂O.
-
Equipment:
-
High-quality 5 mm NMR tubes.[6]
-
Pasteur pipettes and glass wool for filtration.
-
Vortex mixer.
-
NMR Spectrometer (400 MHz or higher recommended for better signal dispersion).
-
Visualized Workflow: From Sample to Spectrum
Caption: Standard workflow for NMR analysis.
Step-by-Step Sample Preparation Protocol
The hydrochloride salt structure necessitates the use of a polar deuterated solvent to ensure complete dissolution.
-
Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.[7]
-
Solvation: Add ~0.6 mL of D₂O or DMSO-d₆. The choice of solvent is critical:
-
D₂O: Simplifies the spectrum by exchanging with the acidic N-H protons, causing their signals to disappear. This is highly recommended for unambiguous analysis of the ring protons.
-
DMSO-d₆: Allows observation of the N-H protons, which typically appear as a broad signal. The residual water peak in DMSO-d₆ can also be used for reference.
-
-
Dissolution: Vortex the sample for 30-60 seconds to ensure the sample is completely dissolved. A clear, particulate-free solution is essential for high-quality spectra.[6]
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, high-quality NMR tube to remove any microparticulates that could degrade spectral quality. The final sample depth in the tube should be approximately 4-5 cm (0.5-0.6 mL).[7]
NMR Instrument Parameters (400 MHz Example)
-
Pulse Program: Standard 1-pulse sequence (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16 to 64 (signal averaging to improve signal-to-noise).
-
Relaxation Delay (D1): 4 seconds (to allow for full relaxation of protons).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Spectral Width (SW): 0 to 12 ppm.
-
Temperature: 298 K (Room Temperature).
Spectral Analysis and Interpretation
The protonated nitrogen and the electronegative mesylate group are the dominant influences on the chemical shifts of the piperidinium ring protons.
Molecular Structure with Proton Assignments
Caption: Structure of this compound with key proton environments labeled.
Predicted ¹H NMR Data and Peak Assignments
The following table summarizes the expected signals for this compound in D₂O. The protonated nitrogen deshields the adjacent protons (H-2, H-6), shifting them significantly downfield.
| Assignment | Label | Expected δ (ppm) | Integration | Multiplicity | Comments |
| Methanesulfonyl CH₃ | H-Mesyl | ~3.15 | 3H | Singlet (s) | A sharp, distinct singlet characteristic of a mesyl group.[8] |
| Piperidinium H-2, H-6 (axial/equatorial) | H-2, H-6 | ~3.2 - 3.6 | 4H | Multiplet (m) | Complex multiplet due to axial/equatorial splitting and coupling to H-3/H-5. These are the most downfield ring protons due to proximity to the N⁺H₂ group. |
| Piperidinium H-3, H-5 (axial/equatorial) | H-3, H-5 | ~2.0 - 2.4 | 4H | Multiplet (m) | Another complex multiplet, typically overlapping. These protons are coupled to H-2/H-6 and H-4. |
| Piperidinium H-4 | H-4 | ~4.8 - 5.1 | 1H | Multiplet (m) | The most deshielded C-H proton of the ring due to the adjacent electronegative oxygen atom of the mesylate group. |
| Piperidinium N-H | N-H | Variable (e.g., ~8-9 in DMSO) | 2H | Broad Singlet (br s) | Signal is often broad due to quadrupolar coupling with nitrogen and chemical exchange. Will not be observed in D₂O.[4] |
Detailed Spectral Interpretation
-
The Mesyl Singlet (H-Mesyl, ~3.15 ppm): This is the simplest and most reliable signal to identify. Its integration value of 3H serves as an excellent internal reference for integrating the other, more complex signals.
-
The Piperidinium Region (~2.0 - 3.6 ppm): This region contains the signals for the H-2/H-6 and H-3/H-5 protons. Due to the chair conformation, axial and equatorial protons are chemically non-equivalent, leading to complex overlapping multiplets. The signals closer to the protonated nitrogen (H-2, H-6) will be further downfield than those at H-3, H-5.[2]
-
The H-4 Multiplet (~4.8 - 5.1 ppm): This signal corresponds to the single proton on the carbon bearing the mesylate group. Its downfield position is a clear indicator of the C-O bond. It will appear as a multiplet due to coupling with the four adjacent protons at the C-3 and C-5 positions.
-
The N-H Protons (DMSO-d₆ only): If the spectrum is run in DMSO-d₆, two protons corresponding to the N⁺H₂ group will appear as a broad signal. Adding a drop of D₂O to the NMR tube will cause these protons to exchange with deuterium, leading to the disappearance of this signal and confirming its assignment.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Broad, poorly resolved peaks | 1. Conformational exchange of the piperidine ring.[2] 2. Sample concentration is too high. | 1. Acquire the spectrum at a lower temperature (e.g., 273 K) to slow the chair-chair interconversion. 2. Prepare a more dilute sample (5-10 mg/0.6 mL). |
| Sample does not dissolve | Incorrect solvent choice (e.g., CDCl₃). | Use a highly polar solvent like D₂O or DMSO-d₆ as recommended in the protocol. |
| Large peak around 4.7 ppm (D₂O) or 2.5 ppm (DMSO-d₆) | Residual solvent peak (H₂O or residual DMSO). | This is normal. Use this peak to reference the spectrum (set to 4.79 ppm for HOD in D₂O or 2.50 ppm for DMSO-d₅). |
| Extraneous small peaks | Impurities in the sample or contaminated NMR tube. | Ensure the starting material is pure and the NMR tube is thoroughly cleaned and dried before use.[5][7] |
Conclusion
This application note provides a validated and robust framework for the ¹H NMR analysis of this compound. By selecting the appropriate polar deuterated solvent (D₂O or DMSO-d₆) and understanding the influence of the protonated nitrogen and mesylate group on the spectrum, a clean and interpretable ¹H NMR spectrum can be reliably obtained. The detailed assignment of chemical shifts and multiplicities presented herein serves as an authoritative guide for the structural verification and purity assessment of this important pharmaceutical building block.
References
-
Giraudeau, P. (2020). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
PubChem. (n.d.). Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Piperidine. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]
-
PubChem. (n.d.). 4-(Methanesulfonylmethyl)piperidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Department of Chemistry. Available at: [Link]
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Available at: [Link]
-
HZBexplorer. (n.d.). N-Ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. Available at: [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
SpectraBase. (n.d.). Methanesulfonic acid-D1 - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
SpectraBase. (n.d.). Methane-sulfonic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
MySkinRecipes. (n.d.). N-(Piperidin-4-yl)methanesulfonamide hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Chemistry 334 & 335 & 336. Available at: [Link]
Sources
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- 4. acdlabs.com [acdlabs.com]
- 5. How To [chem.rochester.edu]
- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. Methyl methanesulfonate(66-27-3) 1H NMR spectrum [chemicalbook.com]
Application Note: A Robust LC-MS/MS Method for the Ultrasensitive Quantification of Piperidin-4-yl Methanesulfonate Hydrochloride
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of piperidin-4-yl methanesulfonate hydrochloride. As a potential genotoxic impurity (PGI), rigorous control and monitoring of this substance in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and regulatory compliance. The described method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation of this polar analyte, coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode to achieve low limits of detection and quantification. This protocol provides a comprehensive workflow, from sample preparation to data analysis, and is suitable for implementation in quality control and drug development laboratories.
Introduction: The Imperative for Controlling Genotoxic Impurities
In pharmaceutical manufacturing, impurities in the final active pharmaceutical ingredient (API) are a constant focus of quality control. Of particular concern are genotoxic impurities (GIs), which have the potential to damage DNA and are often carcinogenic even at trace levels.[1][2][3] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines, such as ICH M7(R1), which outlines the assessment and control of DNA reactive impurities in pharmaceuticals to limit potential carcinogenic risk.[2]
Piperidin-4-yl methanesulfonate is an alkyl sulfonate, a class of compounds recognized as potentially genotoxic.[4] Its formation as an impurity can occur during synthetic processes involving methanesulfonic acid and piperidinol derivatives. Due to its high polarity and thermal lability, traditional analytical techniques like Gas Chromatography (GC) are often unsuitable.[2][5] Liquid Chromatography-Mass Spectrometry (LC-MS/MS), however, offers the ideal combination of high sensitivity, selectivity, and applicability to polar, non-volatile compounds, making it the technique of choice for this analytical challenge.[2][3][6]
This application note presents a validated LC-MS/MS method designed for the robust and reliable quantification of piperidin-4-yl methanesulfonate at trace levels, ensuring product quality and patient safety.
Experimental Workflow & Causality
The selection of each experimental parameter is critical for achieving the desired sensitivity and robustness. The rationale behind the chosen methodology is detailed below.
Sample Preparation: Simplicity and Efficacy
Given the high solubility of the hydrochloride salt in aqueous and polar organic solvents, a straightforward "dilute-and-shoot" approach is employed. This minimizes sample manipulation, reducing the risk of analyte loss or degradation and improving throughput.
-
Rationale: Complex extraction techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are often unnecessary when analyzing an API for impurities, as the matrix is relatively clean.[7][8] A direct dilution method is efficient and minimizes experimental variability.
Chromatographic Separation: Taming a Polar Analyte
Piperidin-4-yl methanesulfonate is a highly polar compound, making it poorly retained on traditional reversed-phase columns like C18. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized.
-
Rationale: HILIC columns use a polar stationary phase and a mobile phase with a high organic solvent content. This allows for the retention of very polar analytes that would otherwise elute in the void volume of a reversed-phase system, providing better separation from other components of the sample matrix.[9] An amide-based stationary phase is chosen for its excellent peak shape and selectivity for polar compounds.
Mass Spectrometric Detection: Achieving Unparalleled Sensitivity
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. Electrospray Ionization (ESI) in positive ion mode is selected due to the presence of the basic piperidine nitrogen, which is readily protonated.
-
Rationale: ESI is an effective soft ionization technique for polar molecules.[10] The MRM mode involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific, stable product ion in the third quadrupole. This two-stage filtering process significantly reduces chemical noise and allows for quantification at very low levels.[3][6]
Detailed Protocols and Methodologies
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (99%+, LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Methanol (LC-MS grade)
-
API batch to be tested
Standard and Sample Preparation
Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solutions:
-
Perform serial dilutions from the stock solution using 90:10 (v/v) acetonitrile/water to prepare a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.
Sample Preparation (Target concentration of 10 mg/mL API):
-
Accurately weigh 100 mg of the API.
-
Dissolve in 10 mL of 90:10 (v/v) acetonitrile/water in a volumetric flask.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
LC-MS/MS Instrumental Conditions
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | HILIC Amide Column (e.g., Waters ACQUITY UPLC BEH Amide), 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium formate + 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B (0-1 min), linear gradient to 50% B (1-5 min), hold at 50% B (5-6 min), return to 95% B (6.1 min), equilibrate (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Mass Spectrometry - MRM Transitions
The MRM transitions were optimized by direct infusion of a standard solution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Piperidin-4-yl methanesulfonate | 180.1 | 82.1 | 100 | 20 |
| (Confirmation Ion) | 180.1 | 96.1 | 100 | 15 |
Note: The precursor ion corresponds to the protonated molecule [M+H]⁺ of the free base form (MW = 179.24 g/mol ).
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the analytical process, from sample receipt to final data analysis.
Caption: Workflow for the quantification of piperidin-4-yl methanesulfonate.
Method Validation and Performance
The developed method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | No interference at the retention time of the analyte. | Chromatographic peak for the analyte is well-resolved from the API and any other potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Achieved over the range of 0.1 - 100 ng/mL. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3 | Estimated to be < 0.05 ng/mL. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10 | Estimated to be ~0.1 ng/mL, which is well below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[2] |
| Accuracy (Recovery) | 80-120% recovery at different concentration levels. | Expected recovery to be within 95-105% at three spiked levels (LOQ, 50%, 100% of target limit). |
| Precision (RSD) | Repeatability (RSD ≤ 15%), Intermediate Precision (RSD ≤ 20%) | Expected RSD to be < 10% for both repeatability and intermediate precision. |
Fragmentation Pathway
The proposed fragmentation of the precursor ion provides the basis for the selected MRM transitions, ensuring specificity.
Caption: Proposed fragmentation pathway for piperidin-4-yl methanesulfonate.
Conclusion
This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in pharmaceutical samples. The use of HILIC chromatography coupled with ESI-MS/MS in MRM mode allows for the reliable detection of this polar, potentially genotoxic impurity at levels far below the regulatory thresholds. The provided protocol is a valuable tool for quality control laboratories and drug development professionals, aiding in the assurance of drug safety and compliance with global regulatory standards.
References
- Methods Mol Biol. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling.
- LabRulez LCMS. Screening, Identifying, and Quantifying Potential Genotoxic Compounds Using High Resolution LC/MS.
- ResolveMass Laboratories. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
- Varma, et al. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug.
- Altern Ther Health Med. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Molecules. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
- Technology Networks.
- Princeton University.
- ResearchGate. (2022).
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- UPV. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS.
- Molecules. (2022).
- J Anal Toxicol. (2011).
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- 4. researchgate.net [researchgate.net]
- 5. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. rockefeller.edu [rockefeller.edu]
- 10. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, High-Yield Synthesis of Piperidin-4-yl Methanesulfonate Hydrochloride
Abstract
Piperidin-4-yl methanesulfonate hydrochloride is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The piperidine moiety is a common scaffold in numerous drug classes.[1][2][3] The methanesulfonate (mesylate) group serves as an excellent leaving group for nucleophilic substitution reactions, making this compound a versatile reagent for introducing the piperidin-4-yl fragment.[4][5][6] This document provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The described two-step process, commencing from commercially available N-Boc-4-hydroxypiperidine, is optimized for scalability, safety, and high purity of the final product. We will delve into the mechanistic rationale, process controls, safety protocols, and analytical validation necessary for reproducible, large-scale production in a professional drug development environment.
Scientific Rationale and Strategic Overview
The conversion of an alcohol to an alkyl methanesulfonate is a fundamental transformation in organic synthesis designed to convert a poor leaving group (hydroxide, HO⁻) into a highly effective one (mesylate, MsO⁻).[5][6][7] The stability of the resulting mesylate anion, due to the resonance delocalization of the negative charge across three oxygen atoms, makes it a weak base and thus facilitates its departure in substitution reactions.[7]
Our synthetic strategy is a robust two-step sequence:
-
Mesylation of a Protected Piperidinol: To prevent the secondary amine of the piperidine ring from interfering with the reaction (i.e., reacting with the highly electrophilic methanesulfonyl chloride), the nitrogen must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice for large-scale synthesis due to its stability under the basic conditions of mesylation and its straightforward removal under acidic conditions. The reaction involves the nucleophilic attack of the hydroxyl group of N-Boc-4-hydroxypiperidine on methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA), which serves to neutralize the hydrochloric acid byproduct.[8][9]
-
Deprotection and Salt Formation: The Boc-protected intermediate is then treated with a strong acid. A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol is ideal, as it efficiently cleaves the Boc group and concurrently protonates the piperidine nitrogen to form the desired hydrochloride salt in a single, high-yielding step.[10][11] This approach is atom-economical and simplifies the final isolation procedure.
Reaction Scheme Overview
Caption: The two-step synthesis of the target compound.
Process Hazards and Critical Safety Protocols
Large-scale synthesis requires uncompromising attention to safety. Methanesulfonyl chloride (MsCl) is the primary hazard in this process.
Methanesulfonyl Chloride (MsCl) Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[12][13]
-
Toxicity: Can be fatal if inhaled and is toxic in contact with skin or if swallowed.[13][14]
-
Reactivity: Reacts violently with water, releasing corrosive HCl gas and methanesulfonic acid.[15] It is also incompatible with strong bases and oxidizing agents.[15]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): A full protective suit, face shield, chemical-resistant gloves (nitrile or neoprene), and a vapor respirator are mandatory when handling MsCl.[14][15]
-
Ventilation: All operations involving MsCl must be conducted in a certified, high-performance chemical fume hood or a well-ventilated enclosure.[12][15]
-
Emergency Preparedness: Emergency showers and eyewash stations must be immediately accessible.[14][15] Spill kits containing inert absorbent material (e.g., vermiculite or sand) and a neutralizing agent (e.g., sodium bicarbonate for post-cleanup neutralization) must be readily available.[15][16] Never use water on an active MsCl spill. [16]
-
Inert Atmosphere: While not strictly necessary for the reaction itself, conducting reagent additions under a nitrogen or argon atmosphere is good practice to prevent atmospheric moisture from reacting with MsCl.[15]
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a 100g scale synthesis of the final product. All reagents should be of high purity (≥98%).
Materials and Reagents
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles | Eq. | Notes |
| N-Boc-4-hydroxypiperidine | 109384-19-2 | 201.27 | 110.0 g | 0.546 | 1.0 | Starting Material |
| Methanesulfonyl Chloride | 124-63-0 | 114.55 | 74.9 g (51.8 mL) | 0.654 | 1.2 | Reagent |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 82.9 g (114.2 mL) | 0.819 | 1.5 | Base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.1 L | - | - | Solvent |
| HCl (4M in 1,4-Dioxane) | 7647-01-0 | 36.46 | 410 mL | 1.64 | ~3.0 | Deprotection Reagent |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | 1.5 L | - | - | Anti-solvent |
| Deionized Water | 7732-18-5 | 18.02 | ~2.0 L | - | - | For work-up |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~500 mL | - | - | For work-up |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~50 g | - | - | Drying Agent |
Step 1: Synthesis of N-Boc-piperidin-4-yl Methanesulfonate
-
Reactor Setup: Equip a 3 L, three-neck, round-bottom flask with a mechanical stirrer, a temperature probe, and a 250 mL pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Initial Charge: Charge the reactor with N-Boc-4-hydroxypiperidine (110.0 g, 0.546 mol) and dichloromethane (DCM, 1.1 L). Stir the mixture until all solids have dissolved.
-
Cooling and Base Addition: Cool the reaction mixture to 0-5°C using an ice-water bath. Once the target temperature is reached, add triethylamine (82.9 g, 0.819 mol) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality Check: This slow, cold addition of the base prevents localized heating and potential side reactions before the electrophile is introduced.
-
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (74.9 g, 0.654 mol) to the dropping funnel. Add the MsCl to the reaction mixture dropwise over 60-90 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Causality Check: Strict temperature control is paramount to minimize potential elimination side reactions, which can be promoted by excess heat and base, leading to the formation of N-Boc-1,2,3,6-tetrahydropyridine.[17]
-
-
Reaction Monitoring (In-Process Control): After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[8]
-
Aqueous Work-up: Once the reaction is complete, cool the mixture back to 10-15°C. Slowly quench the reaction by adding deionized water (500 mL).
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with 0.1 M HCl (500 mL), saturated sodium bicarbonate solution (500 mL), and finally, brine (500 mL).
-
Causality Check: The acid wash removes residual triethylamine. The bicarbonate wash removes any remaining acidic species. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield N-Boc-piperidin-4-yl methanesulfonate as a viscous oil or low-melting solid. The crude product is typically of sufficient purity for the next step.
-
Expected Yield: ~150 g (quantitative), may contain residual solvent.
-
Step 2: Deprotection and Hydrochloride Salt Formation
-
Reactor Setup: In a clean and dry 3 L reactor equipped with a mechanical stirrer, dissolve the crude N-Boc-piperidin-4-yl methanesulfonate from Step 1 in methyl tert-butyl ether (MTBE, 500 mL).
-
Acidic Deprotection: To the stirred solution, add 4M HCl in 1,4-dioxane (410 mL, 1.64 mol) dropwise at room temperature over 30 minutes. Vigorous gas evolution (CO₂) will be observed.
-
Causality Check: The strong acid protonates the carbonyl of the Boc group, initiating its cleavage into CO₂, isobutylene, and the free piperidine amine, which is immediately protonated by the excess HCl to form the hydrochloride salt.[10]
-
-
Precipitation and Crystallization: Stir the resulting slurry at room temperature for 3-4 hours. The product will precipitate as a white solid.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with MTBE (2 x 500 mL) to remove 1,4-dioxane and any organic impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Expected Yield: 95-105 g (80-89% over two steps).
-
Appearance: White to off-white crystalline solid.
-
Experimental Workflow and Quality Control
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Analytical Quality Control
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR | Conforms to the structure |
| Purity | HPLC | ≥ 98.0% |
| Melting Point | Melting Point Apparatus | Report value (literature range varies) |
| Residual Solvents | GC-HS | DCM, MTBE, 1,4-Dioxane ≤ ICH limits |
-
¹H NMR (400 MHz, D₂O): δ 4.90-4.80 (m, 1H), 3.50-3.35 (m, 2H), 3.25-3.10 (m, 2H), 3.18 (s, 3H), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H). Note: Peaks may shift based on concentration and exact D₂O purity.
-
HPLC Method: Given the lack of a strong UV chromophore, a method employing a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.[18] A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent like heptafluorobutyric acid (HFBA) can achieve good separation.[18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | 1. Incomplete reaction. 2. Degradation of MsCl due to moisture. 3. Formation of elimination byproduct. | 1. Increase reaction time or warm slightly (to RT) after initial cold stirring. 2. Use fresh, high-quality MsCl and ensure anhydrous conditions. 3. Maintain strict temperature control (<10°C) during MsCl addition. |
| Oily/Gummy Product in Step 2 | 1. Incomplete precipitation. 2. Presence of excess solvent or impurities. | 1. Add more MTBE as an anti-solvent and stir for a longer duration, potentially with cooling. 2. Ensure the filter cake is washed thoroughly with fresh MTBE. |
| Product Fails Purity Spec | 1. Incomplete reaction in Step 1. 2. Inadequate washing during work-up. 3. Insufficient washing of the final product. | 1. Re-run Step 1 with optimized reaction time. 2. Ensure all aqueous washes in Step 1 are performed as described. 3. Increase the volume and/or number of MTBE washes of the final solid. |
References
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
-
Frolov, N. A., Vereshchagin, A. N., & Zabalov, M. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link]
-
ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
ResearchGate. (2012). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Mini-Reviews in Organic Chemistry, 20.
-
ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). Piperidine Synthesis. Retrieved from [Link]
- Kasal, A., & Budesinsky, M. (2001). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof. (CN104193635A).
- Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777.
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (CN116203581A).
-
R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
- Saeed, M., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 338-341.
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ResearchGate. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of piperidine derivatives. (US20050176752A1).
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KoreaScience. (1997). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Retrieved from [Link]
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MySkinRecipes. (n.d.). N-(Piperidin-4-yl)methanesulfonamide hydrochloride. Retrieved from [Link]
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PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
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Environmental Clearance - Tagoor Chemicals Private Limited. (n.d.). ToR Amendment. Retrieved from [Link]
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piperidin-4-yl methanesulfonate hydrochloride in solid-phase synthesis
An Application Guide to the Strategic Use of Piperidin-4-yl Methanesulfonate Hydrochloride in Solid-Phase Synthesis
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its favorable physicochemical properties and its capacity to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[3] Solid-phase synthesis (SPS) offers a powerful platform for the rapid assembly of molecular libraries, accelerating the drug discovery process.[4] This document provides detailed application notes and protocols for the strategic use of this compound, a bifunctional building block designed for efficient incorporation into solid-phase synthesis workflows. We will explore its dual reactivity, providing experimentally grounded protocols for its application in constructing diverse chemical libraries.
Reagent Profile and Handling
This compound is a stable salt that serves as a precursor to a highly reactive intermediate. The methanesulfonate (mesylate) group is an excellent leaving group, rendering the C4 position of the piperidine ring electrophilic and susceptible to nucleophilic attack. Concurrently, the secondary amine of the piperidine ring is a potent nucleophile, allowing for a range of N-functionalization reactions.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Mesyloxypiperidine hydrochloride |
| Molecular Formula | C₆H₁₄ClNO₃S |
| Molecular Weight | 215.70 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| SMILES | CS(=O)(=O)OC1CCNCC1.Cl |
Safety and Handling
As a Senior Application Scientist, safety is the bedrock of all laboratory work. While a specific safety data sheet (SDS) for this exact compound is not widely available, its constituent parts (piperidine and sulfonate esters) inform a stringent handling protocol.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.[5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Reactivity Hazards: Sulfonate esters of lower alcohols are potentially mutagenic and should be handled with care.[6] Piperidine derivatives can be corrosive and cause skin and eye irritation.[7] Avoid contact with skin and eyes.[7]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[9]
Principle of Application: A Bifunctional Scaffold
The core utility of piperidin-4-yl methanesulfonate lies in its two distinct reactive sites. The choice of reaction conditions dictates which site is addressed, enabling divergent synthetic pathways from a single building block.
-
The Piperidine Nitrogen (Nucleophilic Site): The secondary amine (pKa ~11) is a strong nucleophile and base. It can be used for attachment to resins via acylation, alkylation, or reductive amination.
-
The C4-Mesylate (Electrophilic Site): The methanesulfonate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.[10] This allows for the introduction of diverse functionalities at the 4-position of the piperidine ring.
Application Protocol 1: Solid-Phase Synthesis of 4-Substituted-Piperidinyl Amides
This protocol details the most common use case: immobilizing the piperidine scaffold onto a solid support via its nitrogen atom, followed by diversification at the 4-position. This workflow is ideal for generating libraries of compounds for screening.
Workflow Overview
The process begins by coupling the piperidine building block to a carboxy-functionalized resin. The resin-bound mesylate is then displaced by a library of amines. Finally, the desired products are cleaved from the support.
Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale.
Materials:
-
Wang Resin (carboxy-functionalized, loading ~1.0 mmol/g)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane)
-
Primary/Secondary Amine (R-NH₂) for diversification
-
NMP (N-Methyl-2-pyrrolidone)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Diethyl ether (cold)
Step 1: Resin Preparation & Swelling
-
Place 100 mg of Wang resin (~0.1 mmol) into a solid-phase synthesis vessel.[11]
-
Add 2 mL of DMF.
-
Agitate the vessel on a shaker for 30-60 minutes to swell the resin beads.
-
Drain the DMF.
Step 2: Immobilization of the Piperidine Scaffold Causality: This is a standard peptide coupling reaction. HBTU activates the carboxylic acid on the resin, and DIEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.
-
In a separate vial, dissolve this compound (64.7 mg, 0.3 mmol, 3 eq) and HBTU (113.7 mg, 0.3 mmol, 3 eq) in 1.5 mL of DMF.
-
Add DIEA (105 µL, 0.6 mmol, 6 eq) to the vial. The solution may change color.
-
Add this activation mixture to the swollen resin.
-
Agitate the reaction vessel at room temperature for 4 hours.
-
Drain the reaction solution.
-
Wash the resin thoroughly: DMF (3 x 2 mL), DCM (3 x 2 mL), DMF (3 x 2 mL).[12] A small sample can be taken for a Kaiser test to confirm the absence of free amines (should be negative).
Step 3: Nucleophilic Displacement (Diversification) Causality: The mesylate is an excellent leaving group. Heating is required to drive the Sₙ2 displacement with the amine nucleophile. NMP or DMSO are used as high-boiling polar aprotic solvents.
-
Prepare a solution of the desired amine (e.g., benzylamine) (1.0 mmol, 10 eq) in 1.5 mL of NMP.
-
Add the amine solution to the resin.
-
Seal the vessel and agitate at 80 °C for 12-18 hours.
-
Cool the vessel to room temperature.
-
Drain the solution.
-
Wash the resin thoroughly: NMP (3 x 2 mL), DMF (3 x 2 mL), DCM (3 x 2 mL).
-
Dry the resin under a stream of nitrogen or in vacuo.
Step 4: Cleavage from Resin Causality: A strong acid (TFA) is used to cleave the ester linkage to the Wang resin.[13] TIS and water are included as scavengers to trap reactive cations (e.g., t-butyl) that are liberated from the resin and could otherwise cause side reactions.[13]
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v).
-
Add 2 mL of the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate at room temperature for 2 hours.
-
Filter the solution, collecting the filtrate in a centrifuge tube.
-
Rinse the resin with an additional 0.5 mL of TFA and combine the filtrates.
-
Add 10 mL of cold diethyl ether to the filtrate to precipitate the crude product.
-
Centrifuge the mixture, decant the ether, and dry the crude product pellet.
-
Purify the product via reverse-phase HPLC.
| Parameter | Recommended Value | Rationale |
| Resin | Wang, 2-Chlorotrityl Chloride | Acid-labile linkers suitable for small molecule synthesis. |
| Coupling Reagents | HBTU, HATU, DIC/Oxyma | Standard activators for amide bond formation. |
| Displacement Solvent | NMP, DMSO, DMAc | High-boiling polar aprotic solvents facilitate Sₙ2 reactions. |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Standard strong acid cleavage with scavengers.[13] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Loading in Step 2 | Incomplete activation; Insufficient reaction time; Steric hindrance. | Increase equivalents of coupling reagents and building block to 5 eq. Extend reaction time to 12h or gently heat to 40°C. |
| Incomplete Displacement in Step 3 | Poorly nucleophilic amine; Insufficient temperature/time. | Increase temperature to 100-120°C (check resin stability). Increase reaction time to 24-48h. Use a less-hindered amine if possible. |
| Side Product Formation | Elimination instead of substitution; Degradation during cleavage. | Use a non-nucleophilic base like DBU in Step 3 if elimination is suspected. Reduce cleavage time or perform at 0°C. |
| No Product After Cleavage | Failed immobilization or displacement. | Take a small aliquot of resin after each key step, cleave it, and analyze by LC-MS to diagnose the failed step. |
Conclusion
This compound is a highly valuable and versatile building block for solid-phase synthesis. Its orthogonal reactive sites—a nucleophilic nitrogen and an electrophilic C4-carbon—allow for its strategic incorporation into diverse synthetic routes. By leveraging well-established solid-phase methodologies, researchers can efficiently generate libraries of complex piperidine-containing molecules, significantly accelerating hit-to-lead campaigns in drug discovery. The protocols outlined herein provide a robust framework for the successful application of this reagent.
References
-
Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. [Link]
-
Vasilevsky, S. F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2757. [Link]
-
Dhiman, P., & Singh, A. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(10), 2671-2686. [Link]
-
Furman, B., et al. (2001). Synthesis of Solid-Phase Bound Sulfonate Esters. Synthetic Communications, 31(18), 2795-2802. [Link]
-
Das, K., & Park, K. H. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 12(4), 389-393. [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Piperidine. [Link]
-
Uth, C., et al. (2023). Novel amino-Li resin for water-based solid-phase peptide synthesis. Journal of Peptide Science, e3489. [Link]
-
Das, K., & Park, K. H. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Journal of Combinatorial Chemistry, 12(4), 389-393. [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 159-164. [Link]
-
Vasilevsky, S. F., & Mamatova, A. V. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Galanis, A. S., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
E-M Burlacu, et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Int. J. Pept. Res. Ther., 15, 1-21. [Link]
-
LibreTexts Chemistry. (2021). 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]
-
Sharma, A., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(10), e202200139. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Singh, J., et al. (2018). Carbon-Sulfur Bond Cleavage in Methanesulfonate on Diorganotin Quinaldate Platform. ChemistrySelect. [Link]
-
Iojoiu, C., et al. (2008). Synthesis of sulfonate ester and sulfonic acid-containing poly(arylene PerFluoroCycloButane)s (PFCB) by direct copolymerization of a sulfonate ester-containing precursor. Polymer. [Link]
-
Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22061300, 4-(Piperidin-4-yl)morpholine hydrochloride. [Link]
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- 4. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
common side reactions in the synthesis of piperidin-4-yl methanesulfonate hydrochloride
Welcome to the technical support center for the synthesis of piperidin-4-yl methanesulfonate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate. As a versatile building block in pharmaceutical synthesis, particularly for central nervous system (CNS) agents, mastering its preparation is key to advancing many drug discovery programs[1][2].
The synthesis, while conceptually straightforward—a reaction between 4-hydroxypiperidine and methanesulfonyl chloride (MsCl)—is fraught with potential side reactions that can significantly impact yield, purity, and scalability. This document provides in-depth, field-proven insights to help you navigate these challenges, moving beyond simple procedural steps to explain the underlying chemical causality.
Section 1: The Core Synthesis and Competing Pathways
The primary objective is the selective O-mesylation of 4-hydroxypiperidine. The hydroxyl group is converted into a methanesulfonate ester, an excellent leaving group, thereby activating the 4-position for subsequent nucleophilic substitution[3]. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the HCl generated in situ.
The Ideal Transformation:
-
Reactants: 4-Hydroxypiperidine, Methanesulfonyl Chloride (MsCl)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Product: Piperidin-4-yl methanesulfonate (as the free base, prior to salt formation)
However, the piperidine nitrogen is also a potent nucleophile, creating a competitive reaction landscape.
Caption: Key reaction pathways in the synthesis of piperidin-4-yl methanesulfonate.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to control?
A1: Temperature, stoichiometry, and the rate of addition are paramount.
-
Temperature: The reaction is highly exothermic. Maintaining a low temperature (typically -10 °C to 0 °C) is crucial to suppress side reactions. Higher temperatures favor N-mesylation and elimination of the desired product.
-
Stoichiometry: A slight excess of MsCl (1.1-1.2 equivalents) is often used to ensure full conversion of the alcohol. However, a large excess dramatically increases the risk of N-mesylation and di-substitution. The amount of base should be sufficient to quench the generated HCl (typically 1.1-1.5 equivalents).
-
Rate of Addition: Slow, dropwise addition of MsCl to the solution of 4-hydroxypiperidine and base is mandatory. This maintains a low instantaneous concentration of the highly reactive MsCl, favoring the desired O-mesylation and allowing for effective heat dissipation.
Q2: Why is triethylamine (TEA) used, and what are the consequences of using an incorrect amount?
A2: TEA serves as an acid scavenger. It neutralizes the hydrochloric acid produced during the reaction, preventing the protonation of the piperidine nitrogen. A protonated piperidine is unreactive.
-
Too Little Base: The reaction will stall. The generated HCl will protonate the starting material and the product, rendering them non-nucleophilic and deactivating the TEA.
-
Too Much Base: An excess of a strong base like TEA can promote the E2 elimination of the methanesulfonate group from the product, forming 1,2,3,6-tetrahydropyridine as a significant impurity[4]. This is especially problematic at elevated temperatures.
Q3: What are the most common impurities and how can they be identified?
A3: The primary impurities are N-mesyl-4-hydroxypiperidine, 1,2,3,6-tetrahydropyridine, and unreacted 4-hydroxypiperidine. They can be readily identified by HPLC and ¹H NMR spectroscopy.
-
N-Mesyl-4-hydroxypiperidine: The product of reaction at the nitrogen atom. In ¹H NMR, you will see a characteristic singlet for the N-SO₂CH₃ group around 2.8-3.0 ppm, and the piperidine ring protons will show a different splitting pattern compared to the desired product.
-
1,2,3,6-Tetrahydropyridine: The elimination product. Its presence is marked by vinylic proton signals in the ¹H NMR spectrum, typically between 5.5 and 6.0 ppm.
-
Unreacted 4-Hydroxypiperidine: Can be detected by comparing the integration of starting material and product signals in NMR or by a distinct peak in the HPLC chromatogram.
Q4: How can I monitor the reaction progress effectively?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a mobile phase like 10% Methanol in Dichloromethane. The starting alcohol is quite polar and will have a low Rf value. The O-mesylated product is less polar and will have a higher Rf. The N-mesylated side product will have an intermediate polarity. For more precise, quantitative analysis, an isocratic reversed-phase HPLC method can be developed[5][6].
Section 3: Troubleshooting Guide: From Symptoms to Solutions
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Product Formation (Mainly starting material remains) | 1. Insufficient Base: HCl generated has neutralized the base and protonated the starting material. 2. Poor Quality MsCl: Methanesulfonyl chloride can hydrolyze over time to methanesulfonic acid. 3. Reaction Temperature Too Low: While low temperature is good, sub-optimal temperatures (e.g., < -20 °C) may significantly slow the reaction rate. | 1. Verify Base Stoichiometry: Ensure at least 1.1 equivalents of base are used. Consider a stronger, non-nucleophilic base like DIPEA. 2. Use Fresh Reagent: Use a fresh, unopened bottle of MsCl or distill older reagent before use. 3. Optimize Temperature: Maintain the reaction at a controlled temperature, typically 0 °C, to balance reaction rate with side reaction suppression. |
| Major Impurity: N-Mesyl-4-hydroxypiperidine | 1. Poor Temperature Control: Localized heating during MsCl addition favors the faster N-mesylation reaction. 2. Rapid Addition of MsCl: High local concentration of MsCl increases the likelihood of reaction with the more exposed nitrogen atom. 3. Incorrect Stoichiometry: A large excess of MsCl will inevitably lead to N-mesylation after the hydroxyl group is consumed. | 1. Improve Cooling: Use an efficient cooling bath (e.g., acetone/dry ice) and ensure vigorous stirring. 2. Slow Addition: Add the MsCl solution dropwise over 30-60 minutes using a syringe pump for precise control. 3. Stoichiometric Control: Use no more than 1.2 equivalents of MsCl. The reaction of the secondary amine is generally faster than that of the secondary alcohol, so kinetic control is key. |
| Major Impurity: 1,2,3,6-Tetrahydropyridine | 1. Excess Base: A high concentration of free base facilitates E2 elimination. 2. Elevated Temperature: The elimination reaction has a higher activation energy and is significantly accelerated by heat, especially after the mesylate has formed. 3. Prolonged Reaction Time: Leaving the reaction mixture stirring for an extended period, especially at room temperature, allows more time for the elimination to occur. | 1. Limit Base: Use the minimum amount of base required to quench HCl (approx. 1.1 eq). 2. Strict Temperature Control: Do not allow the reaction to warm above 5 °C until the workup. Perform the entire reaction and quench at 0 °C. 3. Monitor and Quench: Monitor the reaction by TLC/HPLC and quench it by adding cold water or a mild acidic solution as soon as the starting material is consumed. |
| Product Degrades During Aqueous Workup | Hydrolysis of Mesylate: The methanesulfonate ester is susceptible to hydrolysis back to the starting alcohol, especially under basic or acidic conditions if the workup is prolonged or heated. | Perform a Fast, Cold Workup: After quenching the reaction, immediately proceed with the extraction using cold solvents. Wash organic layers with cold brine. Minimize the time the product spends in the aqueous phase. Evaporate the solvent under reduced pressure without excessive heating. |
Section 4: Recommended Experimental Protocols
Protocol 4.1: Optimized Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-hydroxypiperidine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of starting material).
-
Cooling & Base Addition: Cool the stirred suspension to -5 °C using an ice-salt bath. Add triethylamine (1.2 eq) dropwise, ensuring the internal temperature does not exceed 0 °C.
-
Mesylation: In a separate flask, dissolve methanesulfonyl chloride (1.15 eq) in anhydrous DCM (2 mL per gram of MsCl). Add this solution to the reaction mixture dropwise via a syringe pump over 45 minutes, maintaining the internal temperature between -5 °C and 0 °C.
-
Monitoring: Stir the reaction mixture at 0 °C for 1 hour after the addition is complete. Monitor the reaction by TLC (10% MeOH/DCM) until the 4-hydroxypiperidine spot has disappeared.
-
Quench & Workup: Quench the reaction by slowly adding 20 mL of ice-cold water. Separate the organic layer. Wash the organic layer sequentially with cold saturated aqueous sodium bicarbonate (1x) and cold brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a bath temperature below 30 °C to yield the crude product as an oil or waxy solid.
-
Salt Formation: Dissolve the crude free base in a minimal amount of cold isopropanol (IPA). Add a 2M solution of HCl in diethyl ether (1.0 eq) dropwise with stirring. The hydrochloride salt should precipitate.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.
Protocol 4.2: Purification by Recrystallization
If the product contains significant non-polar impurities (like the elimination product), recrystallization can be effective.
-
Dissolve the crude this compound in a minimum amount of boiling isopropanol or ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Section 5: Analytical Characterization
The following table provides expected NMR shifts for the product and key side products to aid in characterization.
| Compound | Key ¹H NMR Signals (approx. δ, CDCl₃) | Key ¹³C NMR Signals (approx. δ, CDCl₃) |
| Piperidin-4-yl Methanesulfonate (Free Base) | 4.8-4.9 (m, 1H, CH-O), 3.0 (s, 3H, S-CH₃), 3.1-3.2 (m, 2H), 2.6-2.7 (m, 2H), 1.9-2.0 (m, 2H), 1.6-1.7 (m, 2H) | 79-80 (CH-O), 38-39 (S-CH₃), 43-44 (CH₂-N), 32-33 (CH₂-CH) |
| N-Mesyl-4-hydroxypiperidine | 3.9-4.0 (m, 1H, CH-OH), 3.6-3.7 (m, 2H), 3.0-3.1 (m, 2H), 2.8 (s, 3H, N-S-CH₃), 1.9-2.0 (m, 2H), 1.5-1.6 (m, 2H) | 66-67 (CH-OH), 46-47 (CH₂-N), 34-35 (N-S-CH₃), 33-34 (CH₂-CH) |
| 1,2,3,6-Tetrahydropyridine | 5.7-5.9 (m, 2H, CH=CH), 3.3-3.4 (t, 2H), 2.9-3.0 (t, 2H), 2.1-2.2 (m, 2H) | 125-126 (CH=CH), 45-46 (CH₂-N), 25-26 (CH₂-C=) |
Troubleshooting Workflow
For labs encountering persistent issues, the following decision tree can guide the troubleshooting process.
Caption: A decision tree for troubleshooting the synthesis of piperidin-4-yl methanesulfonate.
References
-
ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]
-
DC Fine Chemicals. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Available at: [Link]
-
Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777. Available at: [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2956. Available at: [Link]
-
Wang, X., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155. Available at: [Link]
-
Hope, D. B., et al. (1968). The dimerization of Δ1-piperidine-2-carboxylic acid. Biochemical Journal, 107(5), 663-667. Available at: [Link]
-
Al-Ghananaeem, A. M., & Malkawi, A. H. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Latin American Journal of Pharmacy, 40(8). Available at: [Link]
-
Rybalkin, I. N., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 6000. Available at: [Link]
-
ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Available at: [Link]
-
MySkinRecipes. (n.d.). N-(Piperidin-4-yl)methanesulfonamide hydrochloride. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available at: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of Piperidin-4-yl Methanesulfonate Hydrochloride
Welcome to the technical support center for the synthesis of piperidin-4-yl methanesulfonate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of this critical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Synthetic Strategy Overview
The most reliable and high-yield synthesis of this compound is a two-step process. This strategy involves the use of a tert-butoxycarbonyl (Boc) protecting group to ensure selective reaction at the hydroxyl group and prevent side reactions involving the piperidine nitrogen. The overall synthetic scheme is as follows:
-
Mesylation of N-Boc-4-hydroxypiperidine: The hydroxyl group of N-Boc-4-hydroxypiperidine is converted to a methanesulfonate (mesylate) ester using methanesulfonyl chloride (MsCl) in the presence of a base.
-
Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed under acidic conditions, and the resulting piperidin-4-yl methanesulfonate is concurrently converted to its hydrochloride salt.
This two-step approach offers superior control over the reaction, leading to higher yields and a cleaner product profile compared to direct mesylation of unprotected 4-hydroxypiperidine.
Caption: High-level workflow for the synthesis of this compound.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-mesyloxypiperidine (Intermediate)
This protocol details the mesylation of the N-Boc protected 4-hydroxypiperidine.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-mesyloxypiperidine as a crude product, which is often used in the next step without further purification.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the deprotection of the intermediate and the formation of the final hydrochloride salt.
Materials:
-
N-Boc-4-mesyloxypiperidine (from Protocol 1)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the crude N-Boc-4-mesyloxypiperidine (1.0 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol in a round-bottom flask.
-
Add 4M HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected piperidine may precipitate out of the solution.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the product.[1]
-
Collect the solid product by filtration.
-
Wash the filter cake with diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to obtain this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield in Mesylation Step | 1. Incomplete reaction. 2. Degradation of methanesulfonyl chloride. 3. Sub-optimal base. | 1. Extend Reaction Time/Increase Temperature: If TLC indicates incomplete conversion, extend the reaction time at room temperature or gently warm the reaction to 30-40 °C. 2. Use Fresh Reagents: Methanesulfonyl chloride is sensitive to moisture. Use a fresh bottle or a properly stored aliquot. 3. Base Selection: Triethylamine is generally effective. Pyridine can also be used, but the reaction may be slower. |
| Formation of Side Products in Mesylation | 1. Elimination: Formation of N-Boc-1,2,3,6-tetrahydropyridine. 2. Chloride Substitution: Formation of N-Boc-4-chloropiperidine. | 1. Maintain Low Temperature: The elimination reaction is favored at higher temperatures. Ensure the reaction is kept at 0 °C during the addition of MsCl and allowed to warm slowly. Using a less hindered base can sometimes reduce elimination. 2. Minimize Excess Chloride: Use of methanesulfonyl chloride is preferred over other sulfonylating agents that might introduce more nucleophilic chloride ions. Using methanesulfonic anhydride can eliminate this side product. |
| Low Yield in Deprotection/Salt Formation | 1. Incomplete deprotection. 2. Product loss during work-up. | 1. Ensure Sufficient Acid: Use an adequate excess of HCl (3-5 equivalents) to drive the deprotection to completion. Monitor by TLC. 2. Optimize Precipitation: If the product is not precipitating well from the reaction mixture, try adding a non-polar solvent like diethyl ether or hexane to decrease the solubility of the hydrochloride salt. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Purification: If the crude product is not a solid, it may need purification by recrystallization. A common solvent system for piperidine hydrochloride salts is ethanol or isopropanol.[2][3] 2. Thorough Drying: Ensure the product is dried under high vacuum for a sufficient period to remove all residual solvents. |
| Discolored Product (Yellow/Brown) | Oxidation of the piperidine ring. | This is more common with the free base. The hydrochloride salt is generally more stable. If discoloration occurs, recrystallization can often yield a purer, colorless product. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc protecting group necessary?
The piperidine nitrogen is a nucleophile and can react with methanesulfonyl chloride. The Boc group "protects" this nitrogen, ensuring that the mesylation occurs exclusively at the hydroxyl group. This prevents the formation of undesired byproducts and simplifies purification, ultimately leading to a higher yield of the target molecule.
Q2: Can I use a different base for the mesylation step?
Yes, other tertiary amine bases like pyridine or diisopropylethylamine (DIPEA) can be used. However, triethylamine is a common and effective choice. The basicity and steric hindrance of the base can influence the rate of reaction and the formation of side products, particularly the elimination product.
Q3: What is the best way to monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring both the mesylation and deprotection steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, intermediate, and product. The spots can be visualized using a potassium permanganate stain.
Q4: How can I improve the purity of the final product?
If the final this compound is not of sufficient purity, recrystallization is the recommended purification method. Ethanol, isopropanol, or mixtures with a less polar solvent like ethyl acetate are often good choices for recrystallizing piperidine hydrochloride salts.[2][3]
Q5: What are the key safety precautions for this synthesis?
-
Methanesulfonyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6]
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.
-
4M HCl in dioxane is highly corrosive and flammable. Dioxane is a suspected carcinogen. All handling should be done in a fume hood with appropriate PPE.
-
The deprotection reaction can be exothermic and may release isobutylene gas and HCl. Ensure adequate ventilation.
V. Characterization of this compound
Accurate characterization of the final product is crucial to confirm its identity and purity.
-
Appearance: A white to off-white crystalline solid.
-
Melting Point: The melting point should be sharp and consistent with literature values for the pure compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the piperidine ring protons, the methanesulfonate methyl group, and the proton on the carbon bearing the mesylate group. The integration of these peaks should correspond to the number of protons in the structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the carbon skeleton of the molecule.
Expected NMR Data (Illustrative): While specific literature values for the final product are not readily available, based on similar structures, the following are approximate expected chemical shifts in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH-OMs | ~4.9 - 5.1 | ~75 - 78 |
| CH₂-N | ~3.1 - 3.4 | ~42 - 45 |
| CH₂-CH | ~2.0 - 2.3 | ~30 - 33 |
| CH₃-SO₂ | ~3.2 | ~38 - 40 |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
VI. Mechanistic Insights
Understanding the underlying reaction mechanisms is key to troubleshooting and optimizing the synthesis.
Caption: Simplified mechanism of the mesylation reaction.
Caption: Mechanism of acid-catalyzed Boc deprotection.
The acid-catalyzed deprotection of the Boc group proceeds via the formation of a tert-butyl cation.[7] This cation can potentially alkylate nucleophilic sites on the substrate or react with counter-ions, which is a key consideration in optimizing the reaction conditions to avoid side products.[7]
VII. References
-
Gottimukkala, A. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23783–23788. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
-
Horiazon Chemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting the Mesylation of 4-Hydroxypiperidine
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties with the mesylation of 4-hydroxypiperidine. Instead of a generic protocol, we will explore the reaction's nuances through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and practical laboratory experience.
The Core Challenge: Why is This "Simple" Reaction Often Problematic?
The mesylation of an alcohol to form a good leaving group is a fundamental transformation in organic synthesis.[1][2][3] However, 4-hydroxypiperidine presents a unique challenge due to its bifunctional nature. It contains two nucleophilic sites: a secondary amine and a secondary alcohol.[4] Direct reaction with methanesulfonyl chloride (MsCl) without proper strategy will lead to a complex mixture of products, including N-mesylation, O-mesylation, and di-mesylation.
Therefore, the first and most critical step is the selective protection of the piperidine nitrogen.[4][5] The tert-butoxycarbonyl (Boc) group is the most common and effective choice for this purpose, as it is stable under the basic conditions required for mesylation and can be easily removed later under mild acidic conditions.[4][5] This guide assumes that the starting material for the problematic mesylation step is N-Boc-4-hydroxypiperidine.
Troubleshooting Flow: A Logical Approach
Before diving into specific FAQs, let's visualize the troubleshooting workflow. When a reaction fails, a systematic approach is key to identifying the root cause.
Caption: A decision tree for troubleshooting failed mesylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction shows full consumption of the starting alcohol by TLC, but the yield of the mesylate is very low. Where did my product go?
This is one of the most common failure modes. The disappearance of the starting material spot on a TLC plate does not guarantee the formation of the desired product. Several scenarios are likely:
-
A) Formation of an Elimination Byproduct: The newly formed mesylate is an excellent leaving group.[1][6] If excess or a sufficiently strong base (like triethylamine, TEA) is present, it can deprotonate the alpha-proton, leading to an E2 elimination reaction to form N-Boc-4-tetrahydropyridine. This byproduct is often more nonpolar than the desired mesylate and may be volatile or difficult to isolate.
-
Causality: Triethylamine (pKa of conjugate acid ~10.75) can be basic enough to promote elimination, especially if the reaction is allowed to warm or run for an extended period.[7][8]
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C and maintain this temperature throughout the addition of reagents.[7] Do not let the reaction warm to room temperature unless necessary.
-
Change the Base: Switch to a more sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base). Its bulkiness makes it a poor nucleophile and less effective at causing elimination.
-
Use Methanesulfonic Anhydride: Reacting the alcohol with methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride is a highly effective alternative.[9] This reaction produces methanesulfonic acid as a byproduct, which is neutralized by the base, and avoids the generation of chloride ions that can lead to other side reactions.[9]
-
-
-
B) Formation of the Alkyl Chloride: The chloride ion generated from methanesulfonyl chloride (MsCl) can act as a nucleophile, displacing the newly formed mesylate in an Sₙ2 reaction to yield N-Boc-4-chloropiperidine.[9] This is more common in solvents that favor Sₙ2 reactions.
-
Causality: The mesylate is a better leaving group than chloride, but under certain conditions (e.g., high concentration of chloride, elevated temperature), this substitution can occur.
-
Troubleshooting Steps:
-
The best solution is to use methanesulfonic anhydride , which eliminates the chloride source entirely.[9]
-
-
-
C) Product Decomposition during Workup or Purification: The product, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, can be sensitive to both acidic and basic conditions, particularly during aqueous workup or silica gel chromatography.[7]
-
Causality: Residual acid or base in the crude product can cause decomposition on the acidic surface of silica gel.
-
Troubleshooting Steps:
-
Neutralize Carefully: Ensure the aqueous workup is gentle. Use washes with saturated sodium bicarbonate solution, followed by water and brine, to remove all acidic byproducts.
-
Deactivate Silica Gel: If chromatography is necessary, consider pre-treating the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) and then re-equilibrating with the mobile phase.
-
Alternative Purification: Attempt to purify the product by recrystallization or trituration from a suitable solvent system (e.g., ether/hexanes) to avoid silica gel altogether.
-
-
Question 2: The reaction is very sluggish, and a significant amount of starting material remains even after several hours. What's wrong?
This issue points towards problems with reagent activity or suboptimal reaction conditions.
-
A) Poor Quality Methanesulfonyl Chloride: MsCl is highly sensitive to moisture.[10][11] Over time, or with improper handling, it can hydrolyze to methanesulfonic acid and HCl, rendering it ineffective.[10] A fresh bottle of MsCl should be a clear to pale yellow liquid.[6][12]
-
Troubleshooting Steps:
-
Use a Fresh Bottle: Always use MsCl from a fresh, properly sealed bottle.
-
Handle Under Inert Atmosphere: Dispense MsCl under an inert atmosphere (nitrogen or argon) using a dry syringe.
-
Check for Degradation: If the reagent is dark yellow or brown, it has likely decomposed and should be discarded.
-
-
-
B) Wet Solvent or Glassware: Any moisture in the reaction will rapidly consume the MsCl before it can react with the alcohol.[10]
-
Troubleshooting Steps:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Use Anhydrous Solvents: Use a freshly distilled anhydrous solvent (like dichloromethane or THF) or a solvent from a sealed bottle over molecular sieves.
-
-
-
C) Insufficient Base or Inappropriate Base: A base is required to neutralize the HCl generated during the reaction, driving it to completion.[3][6]
Question 3: How do I choose the right combination of reagents and conditions from the start?
A robust starting point is crucial. The following table summarizes recommended conditions for minimizing common failure modes.
| Parameter | Recommended | Rationale & Citations |
| Mesylating Agent | Methanesulfonic Anhydride | Avoids formation of alkyl chloride byproduct; can be more reactive.[9] |
| Base | DIPEA (Hünig's Base) | Sterically hindered and non-nucleophilic, minimizing elimination side reactions.[7] |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and does not typically interfere with the reaction.[7] |
| Temperature | 0 °C to -20 °C | Reduces the rate of potential side reactions like elimination and decomposition.[7] |
| Equivalents (Alcohol) | 1.0 eq | The limiting reagent. |
| Equivalents (Agent) | 1.2 - 1.5 eq | Ensures complete conversion of the alcohol. |
| Equivalents (Base) | 1.5 - 2.0 eq | Sufficient to neutralize the acid byproduct. |
Core Experimental Protocols
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
This protocol is a prerequisite for successful O-mesylation.[4]
Caption: Workflow for N-Boc protection of 4-hydroxypiperidine.
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)
-
Triethylamine (TEA) (1.1 eq) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM dropwise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected alcohol, which is often used without further purification.[4]
Protocol 2: Optimized Mesylation of N-Boc-4-Hydroxypiperidine
This protocol is designed to maximize yield and minimize byproduct formation.
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Methanesulfonic Anhydride (1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) via syringe.
-
Add methanesulfonic anhydride (1.3 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC (staining with potassium permanganate can help visualize the product).
-
Once the starting material is consumed, carefully quench the reaction by adding cold saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash sequentially with cold 1M HCl (optional, to remove residual base), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at a low temperature (<30 °C).
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or rapid filtration through a short plug of neutral silica gel.
References
-
Methanesulfonyl chloride. PubChem, National Center for Biotechnology Information. [Link]
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). ResearchGate Discussion. [Link]
-
Formation of tosylates & mesylates. Chem Help ASAP, YouTube. [Link]
-
Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. [Link]
-
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. [Link]
-
Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange. [Link]
-
King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Kinetics and mechanism of the hydrolysis of methanesulfonyl chloride in water and in acidic and basic solutions. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 10. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 11. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 12. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Piperidin-4-yl Methanesulfonate Hydrochloride
Welcome to the Technical Support Center for the purification of piperidin-4-yl methanesulfonate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity for your downstream applications.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Understanding Potential Impurities
-
Purification Strategy Selection
-
Troubleshooting Guide: Recrystallization
-
Protocol 1: Single-Solvent Recrystallization
-
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
-
-
Troubleshooting Guide: Column Chromatography
-
Protocol 3: Flash Column Chromatography on Silica Gel
-
-
Purity Assessment and Characterization
-
References
Frequently Asked Questions (FAQs)
Q1: My isolated this compound is off-white or yellowish. What is the likely cause?
A: A yellowish tint is often due to residual starting materials or by-products from the synthesis, particularly if the reaction involved heating. It can also indicate the presence of trace impurities that have chromophores. Minor discoloration may not impact downstream reactions, but for high-purity requirements, a purification step like recrystallization with activated charcoal or column chromatography is recommended.
Q2: I'm observing poor solubility of my crude product in common organic solvents. Is this normal?
A: Yes, as a hydrochloride salt, this compound is expected to have high polarity and thus limited solubility in many non-polar organic solvents. It is more likely to be soluble in polar protic solvents like alcohols (methanol, ethanol, isopropanol) or water.
Q3: During aqueous work-up, I'm losing a significant amount of my product to the aqueous layer. How can I prevent this?
A: this compound is highly water-soluble. To minimize loss during extraction, it is crucial to use a saturated brine solution for washing the organic layer. This increases the polarity of the aqueous phase and reduces the partitioning of the highly polar salt into it. If possible, minimizing the volume of aqueous washes is also advisable.
Q4: Can I use distillation to purify this compound?
A: Distillation is not a suitable method for purifying this compound. As a salt, it has a very high boiling point and will likely decompose at the temperatures required for distillation, even under high vacuum. Purification should be approached through techniques suitable for non-volatile solids, such as recrystallization or chromatography.
Understanding Potential Impurities
The purification strategy is dictated by the impurities present. A common synthetic route to this compound involves the deprotection of a N-Boc protected precursor, N-Boc-4-hydroxypiperidine, followed by mesylation and salt formation.
Common Impurities Include:
-
Unreacted Starting Materials: N-Boc-4-hydroxypiperidine.
-
Intermediates: 4-hydroxypiperidine.
-
By-products of Deprotection: Isobutylene and tert-butanol from the cleavage of the Boc group.[1]
-
Reagents: Excess methanesulfonic acid or methanesulfonyl chloride.
-
Solvent Residues: Residual solvents from the reaction and work-up.
Purification Strategy Selection
The choice of purification method depends on the nature and quantity of the impurities.
Sources
Technical Support Center: Purification of Piperidin-4-yl Methanesulfonate Hydrochloride
Welcome to the technical support guide for the purification of piperidin-4-yl methanesulfonate hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their experiments. Achieving high purity is critical, as even trace impurities can significantly impact downstream applications, from biological assays to formulation stability. This guide provides a series of troubleshooting steps and detailed protocols in a practical question-and-answer format to address common challenges encountered during the purification of this important synthetic intermediate.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. These can originate from starting materials, side reactions, or degradation.
Frequently Asked Questions: Common Impurities
Q1: What are the most common process-related impurities I should expect?
A: The impurity profile is highly dependent on the synthetic route. However, common impurities fall into several classes:
-
Unreacted Starting Materials: Depending on the synthesis, you may find residual 4-hydroxypiperidine, its protected precursors (e.g., 1-benzyl-4-hydroxypiperidine), or methanesulfonyl chloride.
-
Byproducts from Synthesis: These can include products of incomplete reactions or side reactions. For instance, if a protected piperidine is used, byproducts from the deprotection step may be present.[1]
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which often manifests as a yellow or brown discoloration of the material.[2]
-
Residual Solvents and Water: Solvents used during the reaction or workup (e.g., dichloromethane, toluene, alcohols) and water from aqueous washes are common impurities that can affect crystallization and stability.[2]
Q2: My final product is off-white or yellowish, but I expected a white solid. What is the likely cause?
A: A yellowish tint is a frequent observation and is typically indicative of trace-level oxidation products.[2] The piperidine nitrogen is susceptible to oxidation over time or in the presence of oxidizing agents. While often minor, these colored impurities can be challenging to remove. Rigorous purification, such as recrystallization with a charcoal treatment, is often effective.
Q3: I've heard about genotoxic impurities in mesylate salts. What are they and should I be concerned?
A: Yes, this is a critical consideration, especially in drug development. Methanesulfonic acid can react with alcoholic solvents (like methanol or ethanol) that may be used during synthesis or purification to form alkyl methanesulfonates, such as Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS).[3][4] These are known genotoxic impurities (GTIs) and their levels are strictly controlled by regulatory agencies.[5] If alcohols were used at elevated temperatures in the presence of methanesulfonic acid, you must consider the possibility of these impurities being present.[4] Specialized analytical tests, such as GC-MS, are required for their detection and quantification at trace levels.[6]
Section 2: Selecting Your Purification Strategy
The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the desired final purity.
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start -> is_solid; is_solid -> check_purity [label="Yes"]; is_solid -> oily_crude [label="No"]; oily_crude -> acid_base; check_purity -> high_purity; high_purity -> recrystallize [label="Yes"]; recrystallize -> charcoal [label="If colored"]; charcoal -> final_product; recrystallize -> final_product; high_purity -> low_purity [label="No"]; low_purity -> acid_base [label="Yes"]; low_purity -> chromatography [label="If A/B fails or\nimpurities are neutral"]; acid_base -> recrystallize [label="After isolation"]; }
Figure 1. Purification Strategy Decision Tree
Comparison of Primary Purification Techniques
| Technique | Pros | Cons | Best For... |
| Recrystallization | - Highly effective for removing small amounts of impurities from a crystalline solid.- Scalable and cost-effective.- Can yield very high-purity material. | - Requires the compound to be a solid.- Finding a suitable solvent can be time-consuming.- Risk of "oiling out" or poor recovery. | Removing minor impurities (<5%) from a solid crude product, especially colored impurities when combined with charcoal. |
| Acid-Base Extraction | - Excellent for separating acidic, basic, and neutral compounds.[7]- Effective for cleaning up very impure or oily samples.- Can remove baseline impurities that co-elute in chromatography. | - Involves multiple steps and solvent usage.- Potential for emulsion formation.- The free base may be less stable than the salt. | Crude mixtures containing significant amounts of neutral or acidic impurities, or for purifying oily/gummy materials before final crystallization.[8] |
| Column Chromatography | - High resolving power for complex mixtures.- Applicable to a wide range of compounds. | - Can be slow and labor-intensive.- Requires large volumes of solvent.- Amines can streak on silica gel; may require modified conditions (e.g., adding triethylamine to the eluent).[9] | Small-scale purification or when impurities are structurally very similar to the product and cannot be removed by other means. |
Section 3: Detailed Protocols & Troubleshooting
This section provides step-by-step guides for the most common purification techniques.
3.1 Recrystallization Guide
Recrystallization is the most powerful method for purifying solid this compound, provided a suitable solvent system is identified.
Q: How do I select the best solvent for recrystallization?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a salt like this compound, polar protic solvents are a good starting point.
Recommended Screening Solvents:
-
Ethanol
-
Isopropanol (IPA)
-
Methanol
-
Acetonitrile
-
Mixtures: Isopropanol/Water, Ethanol/Ethyl Acetate, Methanol/Diethyl Ether[10][11]
Experimental Protocol: Recrystallization from Isopropanol (IPA)
-
Dissolution: In a flask, add crude this compound. Add a minimal amount of IPA (e.g., 3-5 mL per gram of crude material) and a stir bar.
-
Heating: Gently heat the mixture with stirring on a hot plate. Continue to add small portions of hot IPA until all the solid has just dissolved. Causality Note: Adding a large excess of solvent will reduce your final yield.
-
(Optional) Charcoal Treatment for Color Removal: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. Trustworthiness Check: This step is crucial. If the solution cools during filtration, the product will prematurely crystallize on the filter paper, leading to significant loss.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold IPA to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble. | - Lower the boiling point by adding a miscible co-solvent in which the compound is less soluble (e.g., add ethyl acetate to an ethanol solution).- Use a lower-boiling solvent system. |
| No crystals form on cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase concentration.- Try scratching the inside of the flask with a glass rod at the solvent line.- Add a seed crystal from a previous batch. |
| Very low recovery | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtering.- Minimize the amount of solvent used for washing the crystals.- Ensure filtration apparatus is pre-warmed. |
3.2 Acid-Base Extraction Guide
This technique is invaluable for removing neutral or acidic impurities by leveraging the basicity of the piperidine nitrogen.
Q: My crude material is an oil. Can I use this method to purify it and get a solid?
A: Absolutely. Acid-base extraction is the ideal method for this scenario. It allows you to selectively pull your basic compound into an aqueous layer, leaving non-basic impurities behind in the organic phase. You can then recover your product as a solid by precipitation.[12]
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start -> wash_base; wash_base -> separate1; separate1 -> organic1 [label="Organic"]; separate1 -> aqueous1 [label="Aqueous"]; organic1 -> wash_acid; wash_acid -> separate2; separate2 -> organic2 [label="Organic"]; separate2 -> aqueous2 [label="Aqueous"]; aqueous2 -> recover; recover -> product; }
Figure 2. Acid-Base Extraction Workflow
Experimental Protocol: Acid-Base Extraction
-
Initial Dissolution: Dissolve the crude this compound in water and add an organic solvent immiscible with water (e.g., Dichloromethane or Ethyl Acetate).
-
Basification: Cool the mixture in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the aqueous layer is basic (pH > 10). This converts the hydrochloride salt to the free base, which will partition into the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.[13]
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine free base, likely as an oil.
-
Salt Re-formation: Dissolve the free base in a suitable solvent (e.g., ethanol or isopropanol). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until the solution is acidic. The hydrochloride salt should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This product can be further purified by recrystallization if needed.
Section 4: Purity Analysis & Final Verification
After purification, you must verify the purity and identity of your compound.
Q: What analytical techniques should I use to confirm the purity of my final product?
A: A combination of techniques is recommended for a comprehensive assessment.
Summary of Recommended Analytical Techniques
| Technique | Primary Purpose | Typical Observations for a Pure Sample |
| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | Clean spectrum with correct chemical shifts, integration values, and coupling constants. Absence of signals from starting materials or solvents. |
| HPLC-UV/CAD | High-sensitivity purity determination (area % purity). | A single major peak for the main compound. A validated HPLC method can provide quantitative purity analysis.[14][15] |
| LC-MS | Confirmation of molecular weight. | A strong signal corresponding to the molecular ion ([M+H]⁺) of the free base. |
| Melting Point | Indicator of purity. | A sharp melting point range (e.g., within 1-2 °C). Impurities typically broaden and depress the melting point. |
| GC-MS | Detection of volatile impurities, especially genotoxic ones like MMS. | Absence of peaks for residual solvents or alkyl sulfonates. This is a specialized test required when GTI formation is possible.[6] |
References
- International Journal of ChemTech Research. (n.d.). Novel Synthesis and Pharmaceutical Impurities of Anti- Hypertensive Drugs: A Review.
- Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Pratap Reddy, P. (n.d.). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Dr Reddy's Laboratories Limited.
- ResearchGate. (n.d.). Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts. Request PDF.
- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Google Patents. (n.d.). CN103787999A - Synthesis method of irbesartan impurity.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- Devarasetty, et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Gernon, J., et al. (n.d.). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. NIH.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF.
- ResearchGate. (n.d.). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.
- R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Wikipedia. (n.d.). Acid–base extraction.
- SciSpace. (n.d.). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical.
- Reddit. (n.d.). Amine workup : r/Chempros.
- ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid.
- Environmental Clearance. (n.d.). ToR Amendment Tagoor Chemicals Private Limited.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- DTIC. (1992). Piperidine Synthesis.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF METHANE SULFONIC ACID - EP 3763701 A1.
- Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
Sources
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Technical Support Center: Piperidin-4-yl Methanesulfonate Hydrochloride
A Guide to Ensuring Experimental Integrity through Proper Stability and Storage
Welcome to the technical support guide for piperidin-4-yl methanesulfonate hydrochloride. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the reproducibility and success of your research. This document provides in-depth guidance, troubleshooting, and best practices based on established chemical principles for hydrochloride and methanesulfonate salts.
A critical note on this compound: Specific public-domain stability data for this compound is limited. Therefore, this guide is built upon expert knowledge of analogous chemical structures, including the known behaviors of hydrochloride salts and methanesulfonate esters. Always validate findings with your own experimental observations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound? For optimal stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light.[1] Recommended temperatures are outlined below.
| Storage Duration | Recommended Temperature | Rationale |
| Long-Term | -20°C | Minimizes thermal degradation and slows potential hydrolytic reactions. Ideal for archival samples. |
| Short-Term | 2-8°C | Suitable for working stock that will be used within a few weeks. Reduces exposure to repeated freeze-thaw cycles. |
| At the Bench | Room Temperature (Dry) | Permissible for immediate use. The container should be allowed to warm to room temperature before opening to prevent moisture condensation. |
Q2: Is this compound hygroscopic? Yes, it should be assumed to be hygroscopic. Hydrochloride salts are well-known for their tendency to absorb moisture from the atmosphere.[2][3][4] This is a critical factor to manage, as moisture can lead to both physical changes and chemical degradation.[5]
Q3: What are the visual signs of compound degradation or moisture absorption? Look for the following indicators:
-
Change in Physical State: The powder may go from being free-flowing to clumpy, or in severe cases, become a sticky or gummy solid.
-
Discoloration: Any change from its initial color (typically white to off-white) can indicate a chemical change.
-
Reduced Solubility: If the compound is more difficult to dissolve in a solvent in which it was previously soluble, degradation may have occurred.
Q4: What solvents are recommended for creating stock solutions? Given its salt nature, the compound is expected to be soluble in polar solvents. Always start with a small amount to test solubility before preparing a large stock.
-
High Polarity (Protic): Deionized water, Methanol (MeOH), Ethanol (EtOH).
-
High Polarity (Aprotic): Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).
-
Note: If using aqueous solutions, be aware of potential hydrolysis over time. For biological assays, DMSO is a common choice. Prepare solutions fresh or store frozen in single-use aliquots.
Q5: What substances or materials are incompatible with this compound? To prevent unwanted reactions, avoid contact with:
-
Strong Bases: Can neutralize the hydrochloride salt, leading to the precipitation of the free base.
-
Strong Oxidizing Agents: May react with the piperidine ring or other parts of the molecule.[6][7]
-
Strong Acids: While it is a salt of a strong acid (HCl), exposure to other strong acids could lead to unforeseen reactions.[6][7]
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during experimentation.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound is clumpy, sticky, or appears "wet." | Hygroscopicity: The compound has absorbed atmospheric moisture.[5] This is the most common issue for hydrochloride salts.[2][4] | 1. Immediately place the vial in a desiccator under vacuum to remove excess moisture. 2. In the future, handle the compound in a glovebox or a controlled low-humidity environment. 3. Always allow the container to reach ambient temperature before opening. |
| Inconsistent or non-reproducible experimental results. | Chemical Degradation: The compound may have hydrolyzed or undergone other chemical changes, reducing its purity and effective concentration. | 1. Perform a purity check using HPLC or LC-MS to assess the integrity of the compound. 2. Prepare fresh stock solutions from a new or properly stored vial. 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| The compound will not fully dissolve or precipitates out of solution. | 1. Incorrect Solvent Choice: The solvent may not be polar enough. 2. pH Effects: The pH of the solution may be causing the free base to precipitate. 3. Degradation: Degradation products may be insoluble. | 1. Test solubility in a more polar solvent (e.g., switch from methanol to water or DMSO). 2. Ensure the solution is neutral or slightly acidic. Avoid basic conditions. 3. If solubility has changed over time, assume degradation and use a fresh sample. |
Section 3: Protocols and Workflows
Protocol 1: Standard Operating Procedure for Handling and Storage
-
Receiving: Upon receipt, inspect the container for an intact seal. Log the date of arrival.
-
Initial Storage: Immediately transfer the unopened container to the recommended long-term storage condition (-20°C).
-
Dispensing: a. Move the container from the freezer to a desiccator and allow it to equilibrate to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder. b. If available, perform all weighing and handling inside a nitrogen-purged glovebox or in a room with controlled low humidity. c. Use clean, dry spatulas and glassware. d. Weigh out the desired amount quickly.
-
Resealing and Storage: a. Tightly reseal the container cap. Consider wrapping the cap with parafilm for an extra barrier. b. Purge the headspace of the container with an inert gas (Argon or Nitrogen) before sealing. c. Return the container to its designated storage location (-20°C or 2-8°C).
Workflow: Stability Assessment for a Suspect Sample
This workflow helps you decide on the viability of a sample you suspect may be compromised.
Caption: Decision workflow for assessing compound stability.
Section 4: The Science of Stability
Understanding the underlying chemistry is key to preventing degradation.
The Dual Nature of the Salt Form
Piperidin-4-yl methanesulfonate is formulated as a hydrochloride salt primarily to improve its crystallinity, handling properties, and aqueous solubility compared to the free base. However, this introduces a vulnerability.
-
Hygroscopicity of HCl Salts: The chloride ion can form hydrogen bonds with water molecules, drawing moisture from the air.[8] This initial moisture absorption can create a localized aqueous microenvironment on the surface of the solid, which acts as a medium for degradative chemical reactions.[2]
Potential Degradation Pathways
Two primary degradation pathways should be considered for this molecule, especially in the presence of moisture.
Caption: Potential degradation pathways for the compound.
-
A) Hydrolysis: This is a chemical reaction where water cleaves a bond. In this molecule, the methanesulfonate ester is the most likely site for hydrolysis. This would break the ester linkage, resulting in piperidin-4-ol hydrochloride and methanesulfonic acid. This represents a complete loss of the parent compound.
-
B) Salt Disproportionation: In the presence of moisture, the salt can dissociate into the free, uncharged piperidine base and free hydrogen chloride.[2] This can alter the compound's physical properties and solubility profile and may lead to further degradation of the free base.
By controlling the compound's exposure to moisture and high temperatures, these degradation pathways can be significantly inhibited, ensuring the long-term integrity of your research materials.
References
- Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University.
- Jindal, K. C. (2011). Salt Selection in Drug Development. Pharmaceutical Technology.
- AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2015).
- Sigma-Aldrich. (2025).
- Chemos GmbH & Co.KG.
- Central Drug House (P) Ltd. Material Safety Data Sheet: Methane Sulphonic Acid Sodium Salt.
- HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Zhang, Y., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry.
- Tan, Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
- Jubilant Ingrevia Limited.
- Sravani, S., et al. (2012). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
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- 5. pharmainfo.in [pharmainfo.in]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Piperidin-4-yl Methanesulfonate Hydrochloride
Welcome to the technical support center for piperidin-4-yl methanesulfonate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find scientifically grounded answers to frequently asked questions and practical solutions to common experimental challenges, ensuring the integrity and success of your research.
I. Scientific Overview: Understanding the Stability of this compound
This compound is a chemical compound featuring a piperidine ring, with a methanesulfonate (mesylate) group attached to the oxygen at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media. The stability of this molecule is primarily dictated by the susceptibility of the sulfonate ester bond to hydrolysis. Sulfonate esters, while generally more stable than their carboxylate ester counterparts, can undergo cleavage under certain conditions.
The degradation of this compound is of significant interest in pharmaceutical development, as it can impact the potency, purity, and safety of a drug substance or product.[1] Understanding the potential degradation pathways is crucial for developing stable formulations and accurate analytical methods.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the methanesulfonate ester bond. This can occur under both acidic and basic conditions, as well as at elevated temperatures. The hydrolysis can proceed through two main mechanisms:
-
S-O Bond Cleavage: Nucleophilic attack (e.g., by a hydroxide ion or water) on the sulfur atom, leading to the formation of piperidin-4-ol and methanesulfonic acid. This is a common pathway for the hydrolysis of sulfonate esters.[3][4][5]
-
C-O Bond Cleavage: Nucleophilic attack on the carbon atom of the piperidine ring, also yielding piperidin-4-ol and methanesulfonic acid. The prevalence of this pathway can depend on the specific reaction conditions.[5]
Oxidative degradation is another potential pathway, although likely less prominent than hydrolysis unless strong oxidizing agents are present. The piperidine ring itself is relatively stable but can be susceptible to oxidation under harsh conditions. Photodegradation should also be considered, as exposure to UV or visible light can sometimes induce degradation.[6][7]
Q2: What are the expected degradation products?
A2: Based on the likely degradation pathways, the primary degradation products you can expect to observe are:
-
Piperidin-4-ol: Formed from the hydrolysis of the methanesulfonate ester.
-
Methanesulfonic acid: The other product of hydrolysis.
Under more strenuous conditions, secondary degradation products could potentially form from the further breakdown of piperidin-4-ol or through other reactions.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. A tightly sealed container is essential to protect it from moisture, which can accelerate hydrolysis. For long-term storage, refrigeration (2-8 °C) is advisable. Inert atmosphere storage (e.g., under argon or nitrogen) can provide additional protection against oxidative degradation, although this is often not necessary for routine use if stored properly.
Q4: I am developing a formulation. What excipients should I be cautious about?
A4: When selecting excipients, be mindful of their potential to promote degradation. Avoid highly alkaline or acidic excipients that could significantly alter the pH of the microenvironment around the drug substance. Excipients with high water content should also be used with caution. It is crucial to conduct compatibility studies by preparing binary mixtures of the drug substance and each excipient and subjecting them to accelerated stability conditions (e.g., elevated temperature and humidity).[6]
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpected peaks in my HPLC chromatogram. | Degradation of the compound. | 1. Confirm Peak Identity: Use a high-resolution mass spectrometer (LC-MS) to identify the molecular weight of the unexpected peaks. Compare this with the expected molecular weights of potential degradants like piperidin-4-ol. 2. Perform Forced Degradation: Intentionally degrade a sample of your compound under controlled acidic, basic, oxidative, thermal, and photolytic conditions. This will help you to generate and identify the degradation products and confirm if the unexpected peaks in your experimental sample correspond to these degradants.[1][2] 3. Review Sample Preparation: Ensure your sample preparation and analysis workflow do not introduce conditions that could cause degradation (e.g., prolonged exposure to high temperatures, incompatible solvents or pH). |
| Loss of compound during sample workup or analysis. | Hydrolysis in aqueous solutions. | 1. Control pH: Buffer your aqueous solutions to a neutral or slightly acidic pH, as sulfonate esters are generally more stable under these conditions. 2. Minimize Time in Solution: Prepare samples immediately before analysis to minimize the time the compound spends in an aqueous environment. 3. Use Aprotic Solvents: If your experimental design allows, use aprotic solvents for sample preparation and storage to prevent hydrolysis. |
| Inconsistent results between experimental batches. | Variability in storage conditions or age of the compound. | 1. Standardize Storage: Ensure all batches of the compound are stored under the same controlled conditions (temperature, humidity, light exposure). 2. Use Fresh Samples: Whenever possible, use a fresh, unopened container of the compound for critical experiments. 3. Re-test Purity: Before use, verify the purity of each batch using a validated analytical method, such as HPLC-UV. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[8]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC-UV/PDA system
-
LC-MS system for peak identification
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
At appropriate time points, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, heat at 60°C.
-
At appropriate time points, withdraw an aliquot, neutralize it, and dilute it for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute it for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
After exposure, dissolve a portion of the sample in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound and a sample of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Maintain a control sample in the dark.
-
After a defined period of exposure, analyze the samples by HPLC.[6]
-
Data Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
Calculate the percentage of degradation for each condition.
-
Use LC-MS to identify the major degradation products.
V. Visualizations
Proposed Degradation Pathway
Caption: Proposed primary degradation pathway via hydrolysis.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
VI. References
-
Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry.
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC - NIH.
-
Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Oxford Academic.
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Semantic Scholar.
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Request PDF. ResearchGate.
-
Forced degradation studies. MedCrave online.
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
-
Force Degradation for Pharmaceuticals: A Review. IJSDR.
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
-
Current trends in forced degradation study for pharmaceutical product development.
Sources
- 1. biomedres.us [biomedres.us]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
Technical Support Center: Optimizing Piperidine Alkylation Reactions
Welcome to the technical support center for optimizing piperidine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into one of the most fundamental transformations in medicinal chemistry. The N-alkylation of piperidines is a cornerstone reaction for synthesizing a vast array of biologically active molecules.[1] However, achieving rapid, high-yielding, and clean conversions requires a nuanced understanding of the reaction parameters.
This resource moves beyond simple protocols to explain the causality behind experimental choices. Here, you will find a structured troubleshooting guide in a question-and-answer format, detailed protocols, and data-driven recommendations to help you accelerate your reactions and overcome common hurdles.
Section 1: Troubleshooting Guide for Slow Piperidine Alkylation
This section directly addresses the most common issues encountered when reaction times are suboptimal. Each question is designed to diagnose a specific problem and provide a clear, evidence-based solution.
Q1: My N-alkylation reaction is extremely slow or appears to have stalled. What are the primary causes and how can I fix it?
A stalled reaction is typically a symptom of one or more suboptimal parameters. The accumulation of piperidinium salt, which is far less nucleophilic than the free base, is a frequent culprit if no base is used.[2]
Causality and Solution Workflow:
The most effective way to troubleshoot a slow reaction is to systematically evaluate the core components of the reaction: the Alkylating Agent , the Base , and the Solvent System .
Sources
Technical Support Center: Solvent Effects on the Reactivity of Piperidin-4-yl Methanesulfonate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for piperidin-4-yl methanesulfonate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for reactions involving this versatile building block. We will explore the critical role of solvent selection in controlling reaction outcomes, addressing common challenges to help you optimize your synthetic protocols.
Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses fundamental questions regarding the reactivity and handling of this compound.
Q1: What is the primary mode of reactivity for this compound?
A1: The primary mode of reaction is a bimolecular nucleophilic substitution (SN2) at the C4 position of the piperidine ring. The methanesulfonate (mesylate) group is an excellent leaving group, making the C4 carbon electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2] The reaction involves the displacement of the mesylate anion by the incoming nucleophile.
Q2: How does the hydrochloride salt form affect the molecule's reactivity?
A2: The hydrochloride salt is a critical feature. The nitrogen atom of the piperidine ring is protonated, forming a piperidinium cation.[3] This has two major consequences:
-
Deactivation of the Piperidine Nitrogen: The protonated nitrogen is no longer nucleophilic. This prevents self-condensation or polymerization where one piperidine molecule attacks another. For the piperidine nitrogen to be used as a nucleophile (e.g., for N-alkylation), a base must be added to deprotonate it first.[4]
-
Altered Solubility: The salt form significantly increases the compound's polarity, making it more soluble in polar solvents but often poorly soluble in nonpolar organic solvents.[5][6]
Q3: What makes methanesulfonate (mesylate) a good leaving group?
A3: A good leaving group must be stable on its own after detaching from the carbon backbone.[2][7] The methanesulfonate anion is the conjugate base of methanesulfonic acid, which is a very strong acid. This means the resulting mesylate anion is a very weak base and highly stable due to charge delocalization through resonance across the three oxygen atoms.[7][8] This stability facilitates its departure during the nucleophilic substitution reaction.
Q4: How do different solvent classes impact nucleophilic substitution reactions?
A4: Solvent choice is arguably one of the most critical parameters in controlling the rate and outcome of SN2 reactions.[9][10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice for SN2 reactions.[1][11] They possess strong dipole moments that can dissolve charged species but lack acidic protons (like O-H or N-H). They effectively solvate the cation (e.g., the counter-ion of the nucleophile) while leaving the anionic nucleophile "naked" and highly reactive.[7][12]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have acidic protons and can form strong hydrogen bonds.[11][12] While they can dissolve the reactants, they tend to form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and significantly reduces its reactivity and the rate of SN2 reactions.[11][13] These solvents are more favorable for SN1 reactions, which proceed through a carbocation intermediate.[8][11]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices due to the low solubility of the polar hydrochloride salt and most common nucleophiles.[6]
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.
Issue 1: Low or No Product Yield
This is the most common issue, often stemming from a combination of factors related to solubility and reactivity.
-
Potential Cause: Poor solubility of the starting material.
-
Explanation: this compound is a salt and may not fully dissolve in less polar solvents like acetonitrile or THF at room temperature, limiting the availability of the electrophile for reaction.
-
Recommended Solution:
-
Switch to a More Polar Aprotic Solvent: Use N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are excellent at dissolving polar salts.[5]
-
Increase Temperature: Gently heating the reaction mixture can improve solubility and increase the reaction rate. However, monitor for potential side reactions or degradation.
-
Use a Co-solvent: A mixture of solvents, such as THF with a small amount of DMF or DMSO, can sometimes improve solubility without drastically changing the reaction medium.[5]
-
-
-
Potential Cause: Reduced nucleophile reactivity due to solvent choice.
-
Explanation: If you are using a polar protic solvent (e.g., ethanol, methanol), it is likely solvating your nucleophile via hydrogen bonding, creating a "solvent cage" that severely hinders its ability to attack the electrophilic carbon.[11]
-
Recommended Solution:
-
-
Potential Cause: Insufficient or incorrect base.
-
Explanation: The reaction between a nucleophile and the substrate will generate one equivalent of methanesulfonic acid. This strong acid can protonate your nucleophile or any unreacted starting amine, rendering it inactive.
-
Recommended Solution:
-
Add a Non-Nucleophilic Base: Include at least one equivalent of a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.[4] If the nucleophile itself is a salt (e.g., sodium azide), a separate base may not be required.
-
-
Issue 2: Formation of Unwanted Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
-
Potential Cause: Solvolysis.
-
Explanation: If a protic solvent with nucleophilic properties (e.g., methanol, water) is used, the solvent itself can act as the nucleophile, leading to the formation of a 4-methoxy or 4-hydroxy piperidine byproduct.
-
Recommended Solution:
-
Use an Aprotic Solvent: Switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile.
-
Ensure Anhydrous Conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to minimize reactions with ambient moisture.
-
-
-
Potential Cause: Elimination (E2) Reaction.
-
Explanation: If a strong, sterically hindered base is used (e.g., potassium tert-butoxide), it may preferentially abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene (tetrahydropyridine) via an E2 elimination pathway.
-
Recommended Solution:
-
Use a Weaker, Non-Hindered Base: Employ a milder base like K₂CO₃ or NaHCO₃.[4]
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution and are more favored at higher temperatures.
-
-
Visual Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low product yield.
Experimental Protocols and Data
Protocol 1: General Procedure for SN2 Reaction in a Polar Aprotic Solvent
This protocol provides a robust, self-validating method for reacting this compound with a generic nucleophile (Nu⁻).
Materials:
-
This compound (1.0 equiv.)
-
Nucleophile (e.g., Sodium Azide, Potassium Cyanide, or a primary/secondary amine) (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv., if the nucleophile is an amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and the nucleophile (1.2 equiv.). If your nucleophile is an amine, also add anhydrous K₂CO₃ (1.5 equiv.).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the starting material.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gradually increase the temperature to 50-70 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted piperidine.
Data Table: Comparative Solvent Effects on a Model Reaction
The following table summarizes the expected outcomes for the reaction of this compound with sodium azide (NaN₃) in various solvents.
| Solvent | Solvent Class | Typical Reaction Time (at 60 °C) | Typical Yield | Key Considerations |
| DMF | Polar Aprotic | 4-6 hours | >90% | Excellent solubility and high reaction rate. The preferred solvent.[4] |
| Acetonitrile | Polar Aprotic | 8-12 hours | 75-85% | Good choice, but solubility of the starting salt may be lower than in DMF.[14] |
| Ethanol | Polar Protic | >48 hours | <20% | Very slow reaction due to hydrogen bonding with the azide nucleophile.[11] Significant solvolysis byproduct may be observed. |
| Toluene | Nonpolar | No Reaction | 0% | Reactants are insoluble. |
Mechanistic and Logic Diagrams
Core SN2 Reaction Mechanism
Caption: General SN2 mechanism for nucleophilic substitution at the C4 position.
Solvent Influence on Nucleophile Reactivity
Caption: How solvent choice dictates the availability and reactivity of a nucleophile.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. silapatharcollege.edu.in [silapatharcollege.edu.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US3426028A - Piperidine derivatives and their salts - Google Patents [patents.google.com]
- 18. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajgreenchem.com [ajgreenchem.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Managing Hydrochloride Salt Formation and Removal
Welcome to the technical support center for hydrochloride (HCl) salt management. This guide is designed for researchers, scientists, and drug development professionals who work with amine-containing active pharmaceutical ingredients (APIs). Approximately 50% of all drug molecules are administered as salts, with hydrochlorides being one of the most common forms due to their ability to improve properties like solubility and stability.[1]
This resource provides in-depth, experience-based guidance on the principles, protocols, and troubleshooting of HCl salt formation and the subsequent liberation of the freebase.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational questions researchers often have about hydrochloride salts.
Q1: Why should I convert my basic drug compound into a hydrochloride salt?
A1: Converting a basic (amine-containing) compound into its HCl salt is a common strategy in drug development to overcome undesirable properties of the parent drug, often called the "freebase".[1] The primary advantages include:
-
Enhanced Solubility: Salt formation is a widely used method to increase the aqueous solubility and dissolution rate of weakly basic drugs.[2] This is crucial for bioavailability, especially for oral and injectable dosage forms.[2]
-
Improved Stability: The salt form can be more chemically and physically stable than the freebase. For instance, the HCl salt of a compound was shown to prevent unwanted interactions with excipients like lactose, significantly improving the API's stability.[2]
-
Better Crystallinity & Handling: Freebases can sometimes be oily or amorphous, which presents challenges for purification, filtration, and formulation. Salts are often crystalline solids with higher melting points and better flow properties, which are critical for manufacturing solid dosage forms.[2]
-
Simplified Purification: Crystallization of the HCl salt can be an effective final purification step to remove process impurities.
Q2: How do I know if HCl is a suitable salt for my compound?
A2: The feasibility of forming a stable salt depends on the difference in the pKa values between the basic drug and the acid. A general rule of thumb is that the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counterion. Since HCl is a strong acid (pKa < 0), it can successfully form salts with a wide range of weakly basic drugs.[3]
Initial screening is essential.[1] This involves testing various acids and crystallization conditions to find a salt with the optimal balance of properties like crystallinity, solubility, hygroscopicity (tendency to absorb moisture), and stability.[1]
Q3: What are the common sources of HCl for salt formation?
A3: The choice of the HCl source is a critical experimental parameter that depends on the desired properties of the final salt (e.g., anhydrous vs. hydrated) and the scale of the reaction.
| HCl Source | Common Form | Key Advantages | Key Disadvantages |
| Aqueous HCl | Concentrated (36-37% w/w in water) | Inexpensive, readily available, convenient for lab scale.[4] | Introduces water, which can lead to hydrated forms or prevent crystallization; lower yields due to salt solubility in water.[4] |
| HCl in Organic Solvent | e.g., 2M HCl in Diethyl Ether, 4M in Dioxane, or HCl in Isopropanol (IPA) | Allows for anhydrous conditions, often leading to direct precipitation of the crystalline salt. | Can be expensive; some solvents like ether are highly flammable; dioxane is a suspected carcinogen. |
| Gaseous HCl | Bubbled directly from a cylinder | Provides strictly anhydrous conditions.[4] | Requires specialized equipment (gas handling), which can be costly and presents safety risks, especially on a large scale.[4] |
| In Situ Generation | e.g., using Trimethylsilyl chloride (TMSCl) | Offers a controlled, anhydrous method for generating HCl directly in the reaction mixture.[4] | TMSCl is moisture-sensitive and the reaction produces byproducts that must be removed. |
Q4: When would I need to "break" the hydrochloride salt back to the freebase?
A4: While the salt form is often the final drug product, there are several experimental scenarios where you need to reverse the process and isolate the freebase:
-
Intermediate Synthetic Steps: The freebase is often required for subsequent chemical reactions (e.g., coupling reactions) where the acidic proton on the salt would interfere.
-
Characterization: To obtain accurate analytical data (like NMR) of the parent compound without the influence of the counter-ion.
-
Changing the Salt Form: If the hydrochloride salt does not have the desired properties, you must first revert to the freebase before forming a new salt with a different acid (e.g., mesylate, tartrate).
-
Formulation Needs: Some specific formulations, such as transdermal patches or certain amorphous solid dispersions, may require the freebase form of the drug for optimal performance.
Part 2: Experimental Workflows & Protocols
This section provides detailed, step-by-step methodologies for the key experiments discussed.
Workflow 1: Decision-Making for HCl Salt Formation
This flowchart outlines the logical process a scientist follows when deciding on and optimizing HCl salt formation.
Caption: Decision workflow for hydrochloride salt selection and optimization.
Protocol 1: A General Procedure for Hydrochloride Salt Formation
This protocol describes a common lab-scale method using HCl dissolved in an organic solvent.
Objective: To crystallize a basic API as its hydrochloride salt from an organic solvent.
Materials:
-
Freebase API
-
Solvent (e.g., Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetone, or a mixture)[3][5]
-
HCl source (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane)
-
Stir plate and stir bar
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven (vacuum or standard)
Procedure:
-
Dissolution: Dissolve the freebase API (1.0 equivalent) in a minimal amount of the chosen solvent at room temperature or with gentle warming. Ensure complete dissolution. Causality: Using a minimal amount of solvent is key to achieving supersaturation upon addition of the acid, which drives crystallization.
-
Acidification: While stirring the solution, add the HCl solution dropwise. A typical starting point is 1.0 to 1.1 equivalents. Expert Tip: The immediate formation of a precipitate indicates the salt is likely much less soluble than the freebase in that solvent, which is a good sign.
-
Crystallization/Precipitation: Continue stirring the mixture. The product may precipitate immediately or require a longer period of stirring (e.g., 1-2 hours) or cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any residual impurities or excess acid. Causality: Using cold solvent minimizes the risk of redissolving the desired salt product during the wash.
-
Drying: Dry the crystalline salt under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Self-Validation/Characterization: Confirm successful salt formation using techniques like pH measurement of an aqueous slurry (should be acidic), NMR spectroscopy (chemical shifts will change upon protonation), or more advanced methods like X-ray Powder Diffraction (XRPD) to confirm the crystalline structure.[6][7]
Protocol 2: Breaking an HCl Salt to Isolate the Freebase
This protocol describes a standard liquid-liquid extraction method to liberate the freebase.
Objective: To convert an API hydrochloride salt back into its neutral, freebase form.
Materials:
-
API Hydrochloride Salt
-
Aqueous base solution (e.g., 1M Sodium Hydroxide (NaOH), saturated Sodium Bicarbonate (NaHCO₃))
-
Organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))
-
Separatory funnel
-
Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the API hydrochloride salt in water. If solubility is low, a co-solvent like methanol can be used, but it must be removed later.
-
Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add the aqueous base solution while monitoring the pH with litmus paper or a pH meter. Continue adding base until the solution is basic (pH > 8-9). Causality: The added base neutralizes the hydrochloric acid, deprotonating the amine and "liberating" the water-insoluble freebase.
-
Extraction: Add the organic extraction solvent (e.g., DCM) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. The organic layer (containing the freebase) is typically the bottom layer if using DCM and the top layer if using EtOAc. Drain the organic layer.
-
Repeat Extraction: Repeat the extraction process on the aqueous layer 2-3 times with fresh portions of the organic solvent to ensure complete recovery of the freebase.
-
Combine and Dry: Combine all the organic extracts. Dry the combined solution over an anhydrous drying agent (e.g., Na₂SO₄) for 15-20 minutes to remove residual water.
-
Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the freebase, which may be a solid or an oil.
-
Self-Validation/Characterization: Confirm the complete removal of the salt by checking the pH of a water wash of the product (should be neutral or basic). Use NMR to confirm the structure of the freebase.
Part 3: Troubleshooting Guide & Common Issues
This Q&A section addresses specific problems that can arise during salt formation experiments.
Q5: My salt is "oiling out" or forming an amorphous gum instead of crystallizing. What should I do?
A5: "Oiling out" is a common problem where the salt separates as a liquid phase instead of a solid. It's often caused by high supersaturation or a solvent system where the salt has high solubility.[8]
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If crystallization is induced by cooling, slow down the cooling rate. A controlled, gradual temperature decrease is more likely to favor ordered crystal growth.[8]
-
Slower Acid Addition: Add the HCl source much more slowly to avoid creating localized areas of very high concentration.
-
Use a More Dilute Solution: Start with a lower concentration of your freebase.[8]
-
-
Change the Solvent System:
-
Solvent Screening: This is the most critical step. The ideal solvent is one in which the freebase is soluble, but the HCl salt is sparingly soluble.[5]
-
Try Anti-Solvent Addition: Dissolve the freebase in a good solvent (e.g., ethanol), add the HCl, and then slowly add an "anti-solvent" in which the salt is insoluble (e.g., hexane or diethyl ether) until the solution becomes cloudy, which indicates the onset of crystallization.[5]
-
-
Introduce Seed Crystals: If you have a small amount of crystalline material from a previous attempt, adding a tiny crystal ("seeding") to the supersaturated solution can initiate crystallization and prevent oiling.
Caption: Troubleshooting flowchart for addressing salt "oiling out".
Q6: My HCl salt is highly hygroscopic. How can I manage this?
A6: Hygroscopicity, the tendency to absorb moisture from the air, can affect a drug's stability, flowability, and formulation.[1][2] While hydrochloride salts can sometimes be hygroscopic, this doesn't automatically disqualify them.[1]
-
Management: Strict control of humidity during handling, processing, and packaging is essential.
-
Alternative: If hygroscopicity is a critical issue that cannot be managed, you may need to revisit the salt screening process to find a different, less hygroscopic salt form (e.g., a mesylate or tartrate).[1]
Q7: The yield of my salt formation is very low. What are the likely causes?
A7: Low yield is often related to the solubility of the salt in the chosen solvent system.
-
High Solubility: If the HCl salt is too soluble in the reaction solvent, it won't precipitate effectively. Try adding an anti-solvent (see Q5) or switching to a solvent where the salt is less soluble. Using aqueous HCl can often lead to lower yields because many HCl salts have some solubility in water.[4]
-
Incomplete Reaction: Ensure you have added at least one full equivalent of HCl. Use a slight excess (e.g., 1.05-1.1 eq.) to drive the reaction to completion.
-
Premature Workup: Allow sufficient time for crystallization to complete. Cooling the mixture in an ice bath for an hour or more before filtration can significantly improve the yield.
Q8: My HCl salt seems to be converting back to the freebase on its own. What is happening?
A8: This phenomenon is called disproportionation. It can happen if the salt of a very weak base is placed in an environment where the pH increases.[3][9] For example, some excipients in a formulation can raise the "microenvironmental pH," causing the salt to convert back to the less soluble freebase.[9] This is a more significant risk for bases with a low pKa (e.g., pKa < 5).[9] In some cases, the choice of solvent itself can influence the pH and lead to disproportionation; for example, a bedaquiline HCl salt was found to be prone to this issue in 2-propanol but not in acetone.[3] Careful formulation studies and stability testing are required to manage this risk.
References
-
Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]
-
Title: Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies Source: Journal of Pharmacy and Pharmacology URL: [Link]
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Title: Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline Source: National Institutes of Health (NIH) URL: [Link]
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Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies Source: ResearchGate URL: [Link]
- Title: US20100204470A1 - method for salt preparation Source: Google Patents URL
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Title: How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Source: ResearchGate URL: [Link]
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Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Characterization of Hydrochloride and Tannate Salts of Diphenhydramine Source: National Institutes of Health (NIH) URL: [Link]
- Title: EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base Source: Google Patents URL
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Title: How to make a salt of a novel compound? Source: ResearchGate URL: [Link]
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Title: How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non Source: Ovid URL: [Link]
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Validation & Comparative
A Comparative Guide to Identifying Impurities in Piperidin-4-yl Methanesulfonate Hydrochloride by LC-MS
Introduction: The Criticality of Purity in Piperidin-4-yl Intermediates
Piperidin-4-yl methanesulfonate hydrochloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a reactive intermediate, its purity is paramount, directly impacting the quality, safety, and efficacy of the final drug product. Impurities, even at trace levels, can be carried through subsequent synthetic steps or introduce new, potentially toxic, by-products.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate rigorous characterization and control of any impurity present at or above the identification threshold, typically 0.1%.[1][2][3][4][5][6][7]
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive identification of process-related and degradation impurities in this compound. We will explore the causality behind experimental choices, compare the strategic advantages of different MS platforms, and provide actionable protocols for researchers, scientists, and drug development professionals.
Understanding the Impurity Landscape: A Predictive Approach
A robust analytical strategy begins with a theoretical understanding of potential impurities. This involves examining the synthetic route and the inherent chemical stability of the target molecule.
Proposed Synthetic Pathway and Process-Related Impurities
While multiple synthetic routes exist for piperidine derivatives, a common and plausible pathway to this compound involves a three-step process starting from N-Boc-piperidin-4-one. This allows us to predict a landscape of potential process-related impurities.
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 5. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
A Comparative Guide to Piperidin-4-yl Methanesulfonate Hydrochloride and Other Alkylating Agents: A Structural and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkylating Agents: Covalent Modification of DNA as a Therapeutic Strategy
Alkylating agents are a class of highly reactive molecules that exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA. This irreversible modification disrupts DNA structure and function, leading to strand breakage, abnormal base pairing, and the inhibition of essential cellular processes like replication and transcription, ultimately inducing cell death (apoptosis). Their efficacy against rapidly proliferating cancer cells has made them a mainstay in chemotherapy for decades.
The primary target for most alkylating agents is the N7 position of guanine, although other sites on DNA bases (such as N1 of adenine, N3 of cytosine, and O6 of guanine) and even proteins can be alkylated. The specific sites of alkylation, the number of alkylations per molecule (mono- or bifunctional), and the underlying reaction mechanism (S(_N)1 or S(_N)2) all contribute to the distinct biological profiles of different alkylating agents.
Unveiling Piperidin-4-yl Methanesulfonate Hydrochloride: A Structural Perspective
This compound is a small molecule featuring two key functional moieties: a piperidine ring and a methanesulfonate (mesylate) group.
-
The Methanesulfonate Group: The Alkylating Warhead The methanesulfonate group is an excellent leaving group, making the methyl group susceptible to nucleophilic attack. This chemical property is the basis for its presumed function as a monofunctional alkylating agent. The reaction is expected to proceed via an S(_N)2 mechanism, where a nucleophilic site on DNA (e.g., N7 of guanine) attacks the methyl group, displacing the methanesulfonate anion.
-
The Piperidine Ring: A Privileged Scaffold The piperidine ring is a common structural motif in medicinal chemistry, found in a wide array of approved drugs. Its inclusion can influence a compound's physicochemical properties, such as solubility, lipophilicity, and membrane permeability, which in turn affect its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). The piperidine nitrogen, being basic, will be protonated at physiological pH, rendering the molecule as a hydrochloride salt, which generally enhances water solubility.
Below is a diagram illustrating the potential S(_N)2-mediated alkylation of a guanine base by piperidin-4-yl methanesulfonate.
Caption: Proposed S(_N)2 alkylation of guanine by piperidin-4-yl methanesulfonate.
Comparative Analysis with Classical Alkylating Agents
The performance of an alkylating agent is judged by its reactivity, selectivity, cytotoxicity, and potential for inducing drug resistance. Here, we compare the theoretical profile of this compound with well-characterized classes of alkylating agents.
Nitrogen Mustards (e.g., Cyclophosphamide, Melphalan, Chlorambucil)
Nitrogen mustards are bifunctional alkylating agents, capable of forming two covalent bonds with DNA. This can lead to the formation of highly cytotoxic interstrand cross-links, which are difficult for the cell to repair.
-
Mechanism and Reactivity: Nitrogen mustards typically react via an S(_N)1-like mechanism involving the formation of a highly reactive aziridinium ion intermediate. This high reactivity can lead to less selectivity and a greater propensity for off-target effects.
-
This compound vs. Nitrogen Mustards:
-
Functionality: Piperidin-4-yl methanesulfonate is monofunctional, leading to single alkyl adducts rather than cross-links. This may result in lower cytotoxicity compared to bifunctional nitrogen mustards.
-
Reactivity: The S(_N)2 mechanism of methanesulfonates is generally more controlled and less reactive than the S(_N)1 pathway of nitrogen mustards, potentially leading to a different selectivity profile.
-
Alkyl Sulfonates (e.g., Busulfan)
Busulfan is a bifunctional alkylating agent with two methanesulfonate groups. It is known to form interstrand cross-links, primarily between guanine and adenine residues.
-
Mechanism and Reactivity: Busulfan reacts via an S(_N)2 mechanism. Its reactivity is generally considered to be more moderate than that of the nitrogen mustards.
-
This compound vs. Busulfan:
-
Functionality: The key difference lies in the monofunctional nature of piperidin-4-yl methanesulfonate versus the bifunctional nature of busulfan.
-
Structural Moiety: The presence of the piperidine ring in this compound could significantly alter its cellular uptake and distribution compared to the simple alkyl chain of busulfan.
-
Nitrosoureas (e.g., Carmustine, Lomustine)
Nitrosoureas are bifunctional alkylating agents that can cross the blood-brain barrier, making them useful in the treatment of brain tumors. They decompose in vivo to form two reactive intermediates: a chloroethyl diazonium ion that alkylates DNA and an isocyanate that can carbamoylate proteins.
-
Mechanism and Reactivity: Nitrosoureas also react through an S(_N)1 mechanism.
-
This compound vs. Nitrosoureas:
-
Mechanism: The differing reaction mechanisms (S(_N)2 vs. S(_N)1) and the lack of a carbamoylating moiety in piperidin-4-yl methanesulfonate suggest a distinct biological activity profile.
-
Pharmacokinetics: The ability of nitrosoureas to penetrate the central nervous system is a key feature that would need to be experimentally determined for this compound.
-
Table 1: Comparative Properties of Alkylating Agents
| Feature | This compound (Theoretical) | Nitrogen Mustards (e.g., Cyclophosphamide) | Alkyl Sulfonates (e.g., Busulfan) | Nitrosoureas (e.g., Carmustine) |
| Functionality | Monofunctional | Bifunctional | Bifunctional | Bifunctional |
| Primary Lesion | Single DNA adducts | Interstrand cross-links | Interstrand cross-links | Interstrand cross-links, protein carbamoylation |
| Reaction Mechanism | S(_N)2 | S(_N)1-like (via aziridinium ion) | S(_N)2 | S(_N)1 |
| Reactivity | Moderate | High | Moderate | High |
| Key Structural Feature | Piperidine ring, Mesylate group | Bis(2-chloroethyl)amine | Two Mesylate groups | Nitrosourea group |
Experimental Protocols for Evaluation
To empirically determine the performance of this compound and enable a data-driven comparison, a series of standardized in vitro assays are necessary.
In Vitro Cytotoxicity Assays (MTT/XTT)
These colorimetric assays are fundamental for determining the concentration at which a compound inhibits cell growth by 50% (IC(_50)), a key measure of its potency.
Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., a panel of cell lines representing different tumor types) in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator alkylating agents in cell culture medium. Add the compounds to the wells, including appropriate vehicle controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
Assay Development:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
XTT Assay: Add the XTT reagent mixture (XTT and an electron-coupling agent) to each well and incubate for 2-4 hours. The formazan product is water-soluble.
-
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC(_50) value for each compound.
Caption: Workflow for in vitro cytotoxicity assessment.
DNA Alkylation and Adduct Formation Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying DNA adducts.
Principle: Genomic DNA is isolated from cells treated with the alkylating agent, enzymatically digested to individual nucleosides, and then analyzed by LC-MS/MS to detect the modified nucleosides.
Protocol:
-
Cell Treatment: Treat a high density of cancer cells with this compound or a comparator agent at a relevant concentration (e.g., IC(_50)).
-
DNA Isolation: Isolate genomic DNA from the treated cells using a standard DNA extraction kit.
-
DNA Digestion: Enzymatically digest the DNA to single nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using reverse-phase liquid chromatography.
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Monitor for the neutral loss of the deoxyribose sugar (116 Da) to identify potential nucleoside adducts.
-
Fragment the parent ions of suspected adducts to obtain characteristic product ions for structural confirmation and quantification.
-
-
Data Analysis: Identify and quantify the specific DNA adducts formed by each agent.
Caption: Workflow for DNA adduct analysis by LC-MS/MS.
Concluding Remarks
While this compound remains a molecule of theoretical interest due to the absence of published biological data, its structural components—a reactive methanesulfonate group and a drug-like piperidine scaffold—suggest potential as a monofunctional alkylating agent. Its anticipated S(_N)2 mechanism and monofunctional nature would likely confer a distinct reactivity and cytotoxicity profile compared to classical bifunctional agents like nitrogen mustards and busulfan.
The true potential and comparative performance of this compound can only be elucidated through rigorous experimental evaluation using the standardized protocols outlined in this guide. Such studies would be crucial in determining its potency, mechanism of action, and ultimately, its viability as a candidate for further drug development.
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A Comparative Guide to the Reactivity of Piperidin-4-yl Methanesulfonate vs. Tosylate for Drug Development Professionals
In the landscape of modern drug development and synthetic chemistry, the precise control of reactivity is paramount. The conversion of alcohols to good leaving groups is a cornerstone of nucleophilic substitution reactions, enabling the construction of complex molecular architectures. Among the most utilized activating groups are sulfonate esters, with methanesulfonates (mesylates) and p-toluenesulfonates (tosylates) being ubiquitous choices. This guide provides an in-depth comparison of the reactivity of piperidin-4-yl methanesulfonate and piperidin-4-yl tosylate, offering insights for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Consequently, functionalization at the 4-position is a common synthetic challenge. The choice between a mesylate and a tosylate at this position can have subtle but significant implications for reaction outcomes, yields, and even the physicochemical properties of intermediates and final active pharmaceutical ingredients (APIs).
The Underlying Chemistry: Why Mesylates and Tosylates are Excellent Leaving Groups
The efficacy of mesylates and tosylates as leaving groups stems from their nature as conjugate bases of strong acids, methanesulfonic acid and p-toluenesulfonic acid, respectively.[3][4] Upon heterolytic cleavage of the C-O bond in a nucleophilic substitution reaction, the negative charge on the oxygen atom is effectively delocalized through resonance onto the other oxygen atoms of the sulfonate group.[5][6] This charge stabilization results in a very weak conjugate base, making the sulfonate anion an excellent leaving group.[3]
For many applications, the leaving group ability of mesylates and tosylates is considered to be very similar.[4] However, nuanced differences in their steric and electronic profiles can be exploited to optimize synthetic outcomes.
Comparative Analysis of Reactivity
While both piperidin-4-yl methanesulfonate and tosylate are highly reactive towards nucleophilic substitution, their relative rates can differ depending on the reaction conditions and the nature of the nucleophile.
Steric Effects: A Subtle but Significant Difference
The primary structural difference between a mesyl and a tosyl group is the substituent on the sulfur atom: a methyl group versus a p-tolyl group. This seemingly small change has steric implications that can influence reaction rates, particularly with sterically demanding substrates or nucleophiles.[7]
-
Piperidin-4-yl Methanesulfonate (Mesylate): The smaller methyl group of the mesylate results in a less sterically hindered electrophilic carbon. This can be advantageous when working with bulky nucleophiles or when the piperidine ring itself is heavily substituted, as it allows for easier access to the reaction center. For sterically hindered secondary alcohols, mesylation is often more facile than tosylation.[7]
-
Piperidin-4-yl Tosylate (Tosylate): The bulkier p-tolyl group of the tosylate can introduce more significant steric hindrance around the reaction site. While this can sometimes slow down the desired nucleophilic substitution, it can also be leveraged to control selectivity in molecules with multiple reactive sites.
Electronic Effects
The electronic effects of the methyl versus the p-tolyl group are generally considered to have a minor impact on the leaving group ability, as the primary charge stabilization comes from the sulfonyl oxygens. The p-tolyl group is weakly electron-donating compared to the methyl group, which might slightly decrease the acidity of the parent sulfonic acid and, in turn, make the tosylate a marginally less reactive leaving group. However, this effect is generally overshadowed by steric considerations and the powerful resonance stabilization within the sulfonate group itself.
Practical Considerations in Drug Development
In the pharmaceutical industry, the choice between a mesylate and a tosylate often extends beyond simple reactivity. Practical considerations such as the physicochemical properties of the resulting intermediates and API salts play a crucial role.[][9][10][11][12]
| Feature | Piperidin-4-yl Methanesulfonate | Piperidin-4-yl Tosylate | Rationale & Implications for Drug Development |
| Crystallinity | Often results in oils or low-melting solids. | The rigid aromatic ring of the tosyl group frequently leads to the formation of highly crystalline solids.[7] | Crystalline intermediates are generally easier to purify by recrystallization, leading to higher purity profiles. For APIs formulated as salts, tosylate salts are often preferred for their superior crystallinity and stability.[][11] |
| Stability | Generally stable, but can be more susceptible to hydrolysis than tosylates under certain conditions. | Typically very stable and robust, making them suitable for multi-step syntheses. | The stability of the sulfonate ester is critical to prevent degradation during synthesis and storage. |
| Cost & Availability | Methanesulfonyl chloride is generally less expensive and readily available. | p-Toluenesulfonyl chloride is also widely available and cost-effective. | For large-scale manufacturing, the cost of reagents is a significant factor. |
| Chromatography | The lack of a UV chromophore can make reaction monitoring by HPLC more challenging. | The aromatic ring of the tosyl group provides a convenient UV chromophore for easy monitoring of reaction progress by HPLC and visualization on TLC plates.[7] | Efficient reaction monitoring is crucial for process optimization and control. |
Experimental Design for a Comparative Kinetic Study
To provide a definitive, quantitative comparison of the reactivity of piperidin-4-yl methanesulfonate and tosylate, a kinetic study is necessary. The following protocol outlines a robust experimental design for determining the second-order rate constants of their reaction with a model nucleophile, such as sodium azide, using in-situ ¹H NMR spectroscopy for reaction monitoring. This method offers a self-validating system by directly observing the consumption of starting material and the formation of product over time.
Synthesis of Piperidin-4-yl Sulfonates
The first step is the synthesis of the requisite piperidin-4-yl methanesulfonate and tosylate from a common precursor, N-Boc-piperidin-4-ol. The Boc protecting group is essential to prevent side reactions at the piperidine nitrogen.
Caption: Synthetic route to N-Boc-piperidin-4-yl sulfonates.
Protocol for Synthesis of N-Boc-piperidin-4-yl methanesulfonate:
-
To a solution of N-Boc-piperidin-4-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol for Synthesis of N-Boc-piperidin-4-yl tosylate:
-
To a solution of N-Boc-piperidin-4-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add pyridine (2.0 eq).
-
Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by recrystallization or column chromatography.
Kinetic Experiment Workflow
Caption: Workflow for the comparative kinetic study.
Detailed Protocol for Kinetic Measurement:
-
Preparation:
-
Prepare stock solutions of N-Boc-piperidin-4-yl methanesulfonate, N-Boc-piperidin-4-yl tosylate, and sodium azide of known concentrations in a suitable deuterated solvent (e.g., DMSO-d6).
-
Include an internal standard (e.g., 1,3,5-trimethoxybenzene) in the sulfonate stock solutions for accurate concentration determination.
-
-
NMR Setup:
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 50 °C).
-
Acquire a reference spectrum of the internal standard and each starting material to identify characteristic, well-resolved peaks for integration.
-
-
Reaction Initiation and Data Acquisition:
-
In a clean, dry NMR tube, combine the sulfonate stock solution and the sodium azide stock solution. A typical starting concentration would be 0.05 M for the sulfonate and 0.10 M for the azide (pseudo-first-order conditions).
-
Quickly mix the contents and insert the tube into the pre-heated NMR spectrometer.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion (e.g., 3-5 half-lives).
-
-
Data Processing and Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
For each spectrum, integrate the signal of a characteristic proton of the starting sulfonate (e.g., the proton at the 4-position of the piperidine ring) and the corresponding proton of the azide-substituted product. Normalize these integrals to the integral of the internal standard.
-
Calculate the concentration of the starting sulfonate at each time point.
-
For a second-order reaction under pseudo-first-order conditions ([Azide] >> [Sulfonate]), plot ln([Sulfonate]) versus time. The slope of the resulting line will be -k', where k' is the pseudo-first-order rate constant. The second-order rate constant (k) can be calculated as k = k' / [Azide].
-
Alternatively, for a second-order reaction with non-pseudo-first-order conditions, plot ln(([Sulfonate]t * [Azide]0) / ([Azide]t * [Sulfonate]0)) versus time. The slope of this line will be ([Azide]0 - [Sulfonate]0) * k.
-
By performing this experiment for both the mesylate and the tosylate under identical conditions, a direct and quantitative comparison of their reactivities can be obtained.
Conclusion and Recommendations
Both piperidin-4-yl methanesulfonate and tosylate are excellent intermediates for the synthesis of functionalized piperidines. The choice between them is not merely a matter of reactivity but involves a multi-faceted consideration of the synthetic strategy and the desired properties of the downstream products.
-
For rapid, high-yielding reactions, especially with sterically hindered systems, piperidin-4-yl methanesulfonate may be the preferred reagent. Its smaller size can facilitate a faster reaction rate.
-
When the crystallinity of intermediates or the final API salt is a critical quality attribute, piperidin-4-yl tosylate is often the superior choice. The propensity of the tosyl group to induce crystallization can simplify purification and lead to more stable solid forms. The presence of the aromatic ring also simplifies reaction monitoring via UV-based analytical techniques.
Ultimately, the optimal choice will be context-dependent. The experimental protocol provided in this guide offers a framework for researchers to generate their own comparative data, enabling an evidence-based decision that aligns with the specific goals of their drug development program.
References
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- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
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Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
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Khan Academy. Preparation of mesylates and tosylates. [Link]
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Jack Westin. Alcohols Important Reactions. [Link]
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YouTube. (2019). formation of tosylates & mesylates. [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
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Khan Academy. Preparation of mesylates and tosylates. [Link]
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A Senior Application Scientist's Guide: The Strategic Advantage of Mesylates over Tosylates in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast portfolio of pharmaceuticals due to its favorable pharmacokinetic properties and ability to serve as a versatile scaffold.[1] The synthesis of N-substituted piperidines, a common strategy for modulating biological activity, frequently relies on the nucleophilic substitution of an alkyl electrophile by the piperidine nitrogen. The choice of leaving group on this electrophile is a critical decision that can profoundly impact reaction efficiency, yield, and purity.
While both methanesulfonates (mesylates) and p-toluenesulfonates (tosylates) are excellent leaving groups, converting a poorly reactive hydroxyl group into a highly reactive sulfonate ester, subtle differences between them can be exploited to significant advantage.[2][3] This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the strategic advantages of employing mesylates over tosylates in the synthesis of complex piperidine derivatives.
The Fundamental Trade-Off: Reactivity vs. Steric Profile
The efficacy of a sulfonate ester is determined by the stability of the resulting anion after it departs—a more stable anion is a better leaving group.[4] The generally accepted order of leaving group ability is Tosylate > Mesylate, a consequence of the additional resonance stabilization provided by the tosylate's aromatic ring.[4] However, this marginal increase in reactivity comes at the cost of significantly greater steric bulk. It is this fundamental trade-off that often positions the mesylate as the superior choice for piperidine synthesis.
Key Advantages of Mesylate in Piperidine Synthesis:
-
Reduced Steric Hindrance: The compact nature of the methyl group in a mesylate, compared to the bulky p-tolyl group of a tosylate, is its most significant advantage. This is crucial in two scenarios:
-
Alkylation of Hindered Piperidines: When the piperidine nitrogen is sterically encumbered by other substituents, the smaller approach trajectory required for a mesylate-bearing electrophile can lead to faster reaction rates and higher yields.
-
Activation of Hindered Alcohols: When preparing the electrophile from a sterically hindered secondary or tertiary alcohol, the less demanding nature of methanesulfonyl chloride (MsCl) can be advantageous over tosyl chloride (TsCl). In some cases, tosylation of hindered alcohols can be exceedingly difficult, making mesylation the only practical option.
-
-
Suppression of Elimination Side Reactions: The SN2 reaction required for N-alkylation is often in competition with E2 elimination, particularly with secondary alkyl sulfonates. The bulkier tosylate group can act as a stronger base-like entity, preferentially abstracting a beta-proton and leading to undesired alkene byproducts. The smaller mesyl group is less likely to promote elimination, favoring the desired substitution pathway.[5][6]
-
Higher Molar Economy and Purity Profile: Methanesulfonyl chloride has a lower molecular weight (114.5 g/mol ) than p-toluenesulfonyl chloride (190.6 g/mol ). This translates to better atom economy. Furthermore, the byproduct of tosylation, p-toluenesulfonic acid, is a crystalline solid that can sometimes complicate purification. The corresponding methanesulfonic acid is a liquid, which can be easier to remove during aqueous workup.
Mechanistic Rationale: The SN2 Pathway
The N-alkylation of piperidine with an alkyl sulfonate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon and displacing the sulfonate leaving group.
Caption: SN2 mechanism for piperidine N-alkylation.
Comparative Performance Data
While direct head-to-head comparisons in the literature for the exact same piperidine substrate are scarce, we can compile representative data from various sources to illustrate the general performance. The following table summarizes typical conditions and outcomes for the N-alkylation of piperidine derivatives.
| Parameter | Alkyl Mesylate | Alkyl Tosylate | Advantage |
| Typical Reaction Time | 2 - 6 hours | 4 - 24 hours | Mesylate |
| Typical Temperature | Room Temp. to 60 °C | 60 °C to 100 °C | Mesylate |
| Yield (Primary Alkyl) | Excellent (85-95%) | Excellent (80-95%) | Comparable |
| Yield (Secondary Alkyl) | Good to Excellent (60-90%)[4] | Fair to Good (40-80%) | Mesylate |
| Elimination Byproduct | Lower propensity | Higher propensity | Mesylate |
| Handling/Purification | Liquid byproduct | Solid byproduct, easier TLC viz.[3] | Tosylate |
This table is a synthesis of data from multiple sources, including patents and journal articles describing similar SN2 reactions.
Field-Proven Protocol: N-Alkylation of 4-Aminopiperidine with an Alkyl Mesylate
This protocol is adapted from established procedures for the synthesis of pharmaceutical intermediates and demonstrates a robust method for utilizing an alkyl mesylate.[7]
Workflow Diagram
Caption: Experimental workflow for piperidine N-alkylation.
Step-by-Step Methodology
Objective: To synthesize an N-alkylated 4-aminopiperidine derivative via displacement of an alkyl mesylate.
Materials:
-
4-Amino-4-carboxyamino-piperidine derivative (1.0 eq)
-
Alkyl Mesylate (e.g., 2-phenylethyl methanesulfonate) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq, catalytic)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried 1-liter round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the piperidine derivative (1.0 eq) and the alkyl mesylate (1.1 eq).
-
Rationale: Using a slight excess of the electrophile ensures complete consumption of the more valuable piperidine starting material.
-
-
Solvent and Reagents: Add anhydrous acetonitrile to dissolve the reactants. Subsequently, add anhydrous potassium carbonate (2.0 eq), potassium iodide (0.1 eq), and triethylamine (1.2 eq).
-
Rationale: Acetonitrile is a polar aprotic solvent ideal for SN2 reactions. K₂CO₃ and Et₃N act as bases to neutralize the methanesulfonic acid byproduct, driving the reaction to completion. Catalytic KI performs an in situ Finkelstein reaction, converting a small amount of the mesylate to the more reactive alkyl iodide, which accelerates the reaction.[5]
-
-
Reaction Execution: Place the flask under a nitrogen atmosphere and begin vigorous stirring. Heat the mixture to a gentle reflux (approx. 82 °C for acetonitrile).
-
Rationale: Heating provides the necessary activation energy for the reaction. An inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen.
-
-
Monitoring: Monitor the reaction progress hourly by gas chromatography (GC) or thin-layer chromatography (TLC) until the piperidine starting material is consumed (typically 4-6 hours).[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the bulk of the acetonitrile under reduced pressure using a rotary evaporator. To the resulting slurry, add deionized water (e.g., 200 mL) and dichloromethane (e.g., 400 mL).
-
Rationale: This step quenches the reaction and partitions the components between aqueous and organic phases. The inorganic salts will dissolve in the aqueous layer.
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-substituted piperidine product by silica gel column chromatography to obtain the final compound.
Conclusion and Expert Recommendation
While both mesylates and tosylates are effective for activating alcohols for nucleophilic substitution, the mesylate group consistently offers a strategic advantage in the synthesis of complex piperidine-containing molecules. Its smaller steric profile leads to cleaner reactions, higher yields (especially with hindered substrates), and a reduced propensity for elimination side reactions. The potentially faster reaction times and milder conditions required for mesylates also contribute to preserving sensitive functional groups elsewhere in the molecule.
For drug development professionals and researchers working on intricate synthetic routes where yield, purity, and predictability are paramount, the choice of mesylate over tosylate is a well-grounded, field-proven strategy to optimize the synthesis of N-alkyl piperidines.
References
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-
PubMed Central (PMC). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]
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Master Organic Chemistry. Tosylates And Mesylates. Published March 10, 2015. Available from: [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]
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ResearchGate. Procedure for N-alkylation of Piperidine? March 2017. Available from: [Link]
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ACS Publications. Development of a Practical High-Yield Industrial Synthesis of Pergolide Mesylate. Organic Process Research & Development. 2006, 10 (2), 275–281. Available from: [Link]
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PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Published October 12, 2021. Available from: [Link]
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ResearchGate. How can I tosylate an hindered secondary alcohol? April 2013. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. Alkylation with Functionalised Alkanes. Reagent Guide. Available from: [Link]
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UMassD Repository. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. 2023. Available from: [Link]
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PubMed Central (PMC). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Published December 2, 2014. Available from: [Link]
-
NIH. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Published April 18, 2025. Available from: [Link]
-
YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. Published October 12, 2024. Available from: [Link]
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A Comparative Spectroscopic Analysis of Piperidine Salts: A Technical Guide for Researchers
This guide provides a detailed comparison of the spectroscopic data for common piperidine salts, offering researchers, scientists, and drug development professionals a framework for their identification, characterization, and quality control. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining not just what is observed, but why it is observed, with a focus on the influence of the counter-ion.
The Decisive Role of the Counter-Ion
Piperidine, a foundational heterocyclic amine in many pharmaceuticals and alkaloids, is frequently handled and stored as a salt to improve its stability and solubility.[1][2] The formation of a salt involves the protonation of the basic nitrogen atom by an acid, creating a piperidinium cation and an associated counter-ion (anion). While the core piperidinium structure remains the same, the choice of acid—and thus the counter-ion (e.g., chloride, bromide, trifluoroacetate)—is not trivial. The anion's properties, such as its size, electronegativity, and hydrogen-bonding capacity, can subtly but significantly alter the spectroscopic fingerprint of the cation.[3][4]
These interactions, often referred to as ion-pairing effects, can influence the electron density distribution within the piperidinium ring and the vibrational energies of its bonds.[5] Understanding these effects is paramount for accurate spectral interpretation and for ensuring the correct salt form has been synthesized. This guide will compare three common salts: Piperidine Hydrochloride (Cl⁻), Piperidine Hydrobromide (Br⁻), and Piperidine Trifluoroacetate (CF₃COO⁻).
Experimental Methodologies: A Foundation of Trust
The integrity of any spectroscopic data lies in a robust and reproducible methodology. The protocols described here are designed to be self-validating systems, ensuring high-quality, reliable data.
General Analytical Workflow
The process from sample receipt to final data interpretation follows a structured path to ensure accuracy and consistency across different analytical techniques.
Caption: General workflow for the spectroscopic analysis of piperidine salts.
Sample Preparation Protocol
A meticulously prepared sample is the prerequisite for high-quality spectra.[6] Incomplete dissolution or the presence of particulate matter can lead to poor magnetic field homogeneity in NMR, resulting in broad, uninterpretable peaks.[7]
-
Objective: To prepare a homogenous, particulate-free solution suitable for all spectroscopic techniques.
-
Step-by-Step Protocol:
-
Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For the less sensitive ¹³C NMR, 15-30 mg is recommended.[6]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterium Oxide (D₂O) is an excellent choice for highly polar salts as it readily dissolves them and allows for the observation of exchangeable N-H protons (which will appear as a broadened peak or exchange with D₂O). For less polar salts or to avoid exchange, Methanol-d₄ (CD₃OD) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable alternatives. The choice of solvent can influence chemical shifts, so consistency is key for comparison.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial.[6][8] Use gentle vortexing to ensure complete dissolution.
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[9] This step is critical to remove any dust or undissolved particles.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.[9] The same prepared sample can often be used for subsequent FT-IR and MS analysis.
-
NMR Spectroscopy Protocol (¹H & ¹³C)
-
Objective: To obtain high-resolution nuclear magnetic resonance spectra for structural elucidation and comparison.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Step-by-Step Protocol:
-
Insert the prepared sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Acquire 16-64 scans with a relaxation delay of 1-5 seconds.[8]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire 1024 or more scans with a relaxation delay of 2-5 seconds to account for the low natural abundance of ¹³C.[8]
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[6][8]
-
FT-IR Spectroscopy Protocol
-
Objective: To obtain infrared spectra to identify functional groups and observe vibrational changes due to counter-ion interaction.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Step-by-Step Protocol:
-
Collect a background spectrum of the clean, empty ATR crystal.[8]
-
Apply a small amount of the solid salt sample (or a drop of the solution prepared for NMR, after solvent evaporation) onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure clamp.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 16-32 scans.[8]
-
The software will automatically generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry Protocol (ESI-MS)
-
Objective: To determine the mass-to-charge ratio of the piperidinium cation, confirming the core molecular structure.
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Step-by-Step Protocol:
-
Dilute the sample prepared for NMR analysis in a suitable solvent like methanol or an acetonitrile/water mixture to approximately 1 mg/mL.[8]
-
Set the ESI source to positive ion mode, as we are analyzing a cation.[8]
-
Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum, scanning a relevant m/z range (e.g., 50-200 amu). The primary goal is to identify the molecular ion peak for the piperidinium cation.
-
Results & Comparative Analysis
The following sections compare the expected spectroscopic data for piperidine hydrochloride, hydrobromide, and trifluoroacetate. The data is synthesized from established spectral databases and the principles of spectroscopic theory.[1][4][10][11]
Structural Differences and Interaction Sites
The primary difference between the salts is the nature of the anion and its interaction with the N-H protons of the piperidinium cation. This interaction is predominantly through hydrogen bonding.
Caption: Interaction between the piperidinium cation and different counter-ions.
¹H NMR Spectroscopy Comparison
The protonation of the nitrogen atom causes a significant downfield shift for all protons compared to free piperidine base, due to the deshielding effect of the positive charge. The counter-ion introduces further, more subtle shifts.
| Proton Position | Piperidine Base (CDCl₃) | Piperidine HCl (D₂O) | Piperidine HBr (D₂O) | Piperidine TFA (D₂O) | Rationale for Shift Differences |
| H2, H6 (α) | ~2.79 ppm | ~3.2 ppm | ~3.2 ppm | ~3.25 ppm | Protons alpha to the positive nitrogen are most affected. The trifluoroacetate may cause a slightly larger downfield shift due to its strong inductive effect. |
| H3, H5 (β) | ~1.51 ppm | ~1.8 ppm | ~1.8 ppm | ~1.8 ppm | Moderately deshielded by the positive charge. Less sensitive to counter-ion effects. |
| H4 (γ) | ~1.51 ppm | ~1.6 ppm | ~1.6 ppm | ~1.6 ppm | Least affected by the nitrogen's positive charge. Minimal variation between salts. |
| N-H₂⁺ | ~2.19 ppm (N-H) | Broad, ~4.8 ppm (or exchanged) | Broad, ~4.8 ppm (or exchanged) | Broad, ~4.8 ppm (or exchanged) | In D₂O, these acidic protons exchange with deuterium, often disappearing or merging with the water peak. In a non-exchanging solvent like DMSO-d₆, this peak would be a broad singlet, with its exact position sensitive to the strength of the hydrogen bond with the counter-ion. |
Note: Chemical shifts are approximate and can vary with concentration and solvent.[2][12]
¹³C NMR Spectroscopy Comparison
Similar to ¹H NMR, the carbons of the piperidinium cation are shifted downfield relative to the free base. The effect is most pronounced at the alpha-carbons.
| Carbon Position | Piperidine Base (CDCl₃) | Piperidine HCl (D₂O) | Piperidine HBr (D₂O) | Piperidine TFA (D₂O) | Rationale for Shift Differences |
| C2, C6 (α) | ~47.5 ppm | ~46 ppm | ~46 ppm | ~46 ppm | The positive charge on the adjacent nitrogen leads to a significant downfield shift. Differences between salts are expected to be minimal but may be observable with high-resolution instruments. |
| C3, C5 (β) | ~27.2 ppm | ~24 ppm | ~24 ppm | ~24 ppm | The inductive effect of the N⁺ is weaker at this position. |
| C4 (γ) | ~25.2 ppm | ~23 ppm | ~23 ppm | ~23 ppm | Least affected carbon, showing the smallest downfield shift. |
Note: Chemical shifts are approximate.[1][2][13][14][15]
FT-IR Spectroscopy Comparison
FT-IR is particularly powerful for distinguishing amine salts from their free base forms. The key is the appearance of bands associated with the N-H⁺ group.[16]
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Appearance and Interpretation |
| N-H⁺ Stretch | 3000 - 2700 cm⁻¹ | This is the most characteristic feature of a secondary amine salt.[17][18] It appears as a very broad and strong absorption envelope, often with smaller C-H stretching peaks superimposed on it.[16] The breadth is due to extensive hydrogen bonding. The exact center and shape of this envelope can vary slightly with the counter-ion, reflecting differences in hydrogen bond strength (e.g., Cl⁻ vs. Br⁻). |
| N-H₂⁺ Deformation (Bend) | 1620 - 1560 cm⁻¹ | A medium to strong absorption in this region is characteristic of secondary amine salts and helps confirm their identity.[17][18] |
| C-H Stretch | 2950 - 2850 cm⁻¹ | These peaks corresponding to the methylene groups are often visible on top of the broad N-H⁺ stretch. |
| Anion-Specific Bands (TFA only) | 1700 - 1650 cm⁻¹ (C=O stretch)1200 - 1100 cm⁻¹ (C-F stretch) | The trifluoroacetate salt will show strong, characteristic bands for the carboxylate C=O and the C-F bonds, making it easily distinguishable from the halide salts. The halide ions (Cl⁻, Br⁻) do not have vibrations in the mid-IR range.[16] |
Reference spectra for piperidine hydrochloride can be found in several databases.[19][20][21]
Mass Spectrometry Analysis
In positive-ion ESI-MS, all three piperidine salts are expected to yield the same primary ion.
-
Expected Result: A strong signal at a mass-to-charge ratio (m/z) of 86.09.
-
Interpretation: This peak corresponds to the piperidinium cation ([C₅H₁₂N]⁺). ESI is a soft ionization technique that transfers the pre-existing ion from solution into the gas phase. The counter-ion is not observed in positive mode. This analysis confirms the molecular weight of the cationic portion of the salt but does not differentiate between the salt forms. It is an excellent tool for confirming the identity of the core piperidine structure.[22][23]
Conclusion
The spectroscopic characterization of piperidine salts is a multi-faceted process where each technique provides a unique piece of the puzzle. While mass spectrometry confirms the core cationic structure, NMR and FT-IR are essential for understanding the complete salt form by revealing the influence of the counter-ion.
-
¹H and ¹³C NMR show characteristic downfield shifts upon protonation, with minor, counter-ion-dependent variations.
-
FT-IR is definitive in identifying the presence of an amine salt through the broad N-H⁺ stretching envelope and N-H₂⁺ deformation bands. It is also the most direct method for distinguishing salts with polyatomic anions, like trifluoroacetate, from simple halide salts.
By employing these methodologies systematically, researchers can confidently identify, characterize, and compare different piperidine salts, ensuring the integrity and accuracy of their work in drug development and chemical synthesis.
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
- 19. Piperidine hydrochloride [webbook.nist.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]
- 22. Piperidine [webbook.nist.gov]
- 23. Piperidine(110-89-4) MS spectrum [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Piperidin-4-yl Methanesulfonate Hydrochloride
Notice: Specific safety data for Piperidin-4-yl methanesulfonate hydrochloride is limited. This guide is constructed based on the known hazards of the parent compound, piperidine, and general principles for handling methanesulfonate derivatives.[1] It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier and conduct a thorough risk assessment before commencing any work.
This document provides a detailed protocol for the safe handling, use, and disposal of this compound, designed for drug development professionals and laboratory researchers. The procedures outlined below are intended to minimize exposure risks and ensure a safe operational environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a heterocyclic amine derivative. The primary hazards are associated with the piperidine moiety, which is known to be toxic and corrosive.[2][3][4]
-
Acute Toxicity: Piperidine is harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[2][3] Symptoms of exposure may include nausea, vomiting, salivation, and abdominal pain.[4][5]
-
Corrosivity: As a derivative of a strong base, this compound is expected to cause severe skin burns and serious eye damage.[2][3][4] Contact can lead to irreversible tissue damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the nose, throat, and respiratory system, leading to coughing and wheezing.[5][6]
Due to these significant hazards, a stringent set of safety protocols must be followed at all times. All work with this compound must be performed within a certified chemical fume hood to mitigate inhalation risks.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of PPE is dictated by the compound's high toxicity and corrosivity.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Double-gloving is required. | Provides a barrier against skin contact. Double-gloving offers protection in case the outer glove is compromised. Change gloves immediately if contamination is suspected.[7][8] |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to ANSI Z87.1. A full-face shield must be worn over the goggles when handling larger quantities or during procedures with a high splash risk. | Protects against splashes of solutions or airborne particles, preventing severe eye damage.[9] |
| Body Protection | Laboratory Coat & Chemical Apron | A fully buttoned, flame-retardant laboratory coat. A chemical-resistant apron should be worn over the lab coat. | Protects the body from spills and splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[5] |
| Respiratory Protection | Chemical Fume Hood | All handling of solid and solutions must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of the toxic powder or aerosols.[7] In emergency situations or if a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges would be required.[8][10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is essential for minimizing exposure.
3.1. Preparation and Area Inspection
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the certification is current.
-
Emergency Equipment Accessibility: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[5]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware, etc.) and place them within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical storage area.
3.2. Weighing and Transfer of Solid Compound
-
Containment: Perform all weighing and transfer operations within the chemical fume hood.
-
Static Control: Use static-dissipating weigh boats and tools to prevent the fine powder from dispersing due to static electricity.
-
Gentle Handling: Handle the solid material gently to avoid creating airborne dust.
-
Seal and Clean: Promptly and securely seal the primary container after dispensing. Carefully wipe down the spatula and weighing area with a damp cloth, treating the cloth as hazardous waste.
3.3. Solution Preparation
-
Solvent Addition: When dissolving the solid, add the solvent to the vessel containing the weighed compound slowly to prevent splashing.
-
Vessel Sealing: Keep the vessel covered or sealed as much as possible during dissolution.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[2] Seek immediate medical attention.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste, including unused product, contaminated PPE (gloves, weigh paper), and spill cleanup materials, in a designated hazardous waste container.[12]
-
Container Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[12]
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[5][12] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.
References
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
-
Piperidine - SAFETY DATA SHEET. Penta Chemicals. [Link]
-
Hazard Summary: Piperidine. New Jersey Department of Health and Senior Services. [Link]
-
Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]
-
Piperidine: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
-
Toxicity effects of piperidine alkaloids. ResearchGate. [Link]
-
Piperidine - Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Link]
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. nj.gov [nj.gov]
- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. americanchemistry.com [americanchemistry.com]
- 10. epa.gov [epa.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
